molecular formula C35H63N11O13 B15591589 Rotihibin A

Rotihibin A

Cat. No.: B15591589
M. Wt: 845.9 g/mol
InChI Key: ZLBAXRLUOZVNFP-ZLYGYSDWSA-N
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Description

Rotihibin A is a peptide.
Unk-D-Cit-D-Ser-D-Dab(1)-D-Asn(3S-OH)-D-Asn-ol.H-D-Thr-(1) has been reported in Streptomyces halstedii and Streptomyces graminofaciens with data available.
structure given in first source;  isolated from Streptomyces

Properties

Molecular Formula

C35H63N11O13

Molecular Weight

845.9 g/mol

IUPAC Name

(2S,3R)-3-[[(2R)-4-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-2-[[(2R)-2-[[(2R)-5-(carbamoylamino)-2-[[(E)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-N'-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]-2-hydroxybutanediamide

InChI

InChI=1S/C35H63N11O13/c1-3-4-5-6-7-8-9-12-25(51)43-21(11-10-14-41-35(39)59)30(54)45-23(18-48)32(56)44-22(13-15-40-33(57)26(37)19(2)49)31(55)46-27(28(52)29(38)53)34(58)42-20(17-47)16-24(36)50/h9,12,19-23,26-28,47-49,52H,3-8,10-11,13-18,37H2,1-2H3,(H2,36,50)(H2,38,53)(H,40,57)(H,42,58)(H,43,51)(H,44,56)(H,45,54)(H,46,55)(H3,39,41,59)/b12-9+/t19-,20+,21+,22+,23+,26+,27+,28-/m0/s1

InChI Key

ZLBAXRLUOZVNFP-ZLYGYSDWSA-N

Origin of Product

United States

Foundational & Exploratory

Rotihibin A: A Technical Guide to its Mechanism of Action as a TOR Kinase Signaling Inhibitor in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotihibin A, a naturally occurring peptidic compound, has been identified as a potent inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway in the model plant organism, Arabidopsis thaliana. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailing its effects on key cellular processes such as signal transduction, gene expression, and cell cycle progression. Through a comprehensive review of published research, this document outlines the experimental evidence supporting the mode of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and agrochemical development.

Core Mechanism of Action: Inhibition of TOR Kinase Signaling

The primary mechanism of action of this compound in Arabidopsis thaliana is the inhibition of the Target of Rapamycin (TOR) kinase, a highly conserved serine/threonine kinase that acts as a central regulator of growth and metabolism in response to nutrient and energy availability.[1][2][3] this compound's inhibitory effect on the TOR signaling pathway disrupts downstream cellular processes, leading to a reduction in plant growth.[1][4]

Downstream Effects of TOR Inhibition by this compound
  • Inhibition of S6 Kinase 1 (S6K1) Phosphorylation: A key downstream target of TOR kinase is the S6 Kinase 1 (S6K1). This compound treatment has been shown to effectively impair the phosphorylation of S6K1, indicating a stall in TOR signaling.[1] This inhibition of S6K1 phosphorylation is a direct consequence of the inactivation of TOR kinase.

  • Reduction of Mitotic Activity: The TOR pathway is a critical regulator of cell division. By inhibiting TOR, this compound leads to a systemic reduction of mitotic activity in proliferating tissues, such as the primary root tip, shoot, and lateral root primordia.[1][4] This effect on cell division is a major contributor to the observed plant growth inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana growth and signaling pathways as reported in the literature.

ParameterThis compound ConcentrationObserved EffectReference
Plant Growth
Primary Root Length10 µMSignificant reduction in primary root length.[1]
Lateral Root Density10 µMSignificant reduction in lateral root density.[1]
Cellular Processes
S6K1 Phosphorylation30 µMEffective impairment of S6K1-pT449 phosphorylation.[1]
Mitotic Activity30 µMSystemic reduction in mitotic activity in proliferating tissues.[1]
Transcriptional Changes 30 µMSignificant differential expression of genes with a log2 fold change > +1 and an adjusted P-value < 0.05.[1]

Table 1: Summary of Quantitative Effects of this compound on Arabidopsis thaliana

Key Experiments and Detailed Methodologies

The following sections provide detailed protocols for the key experiments used to elucidate the mechanism of action of this compound.

Transcriptional Profiling using RNA-seq

This experiment was crucial in identifying the TOR signaling pathway as the primary target of this compound.[1][4]

Experimental Workflow:

Transcriptional_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Arabidopsis Arabidopsis (Col-0) Seedlings Treatment Treatment with 30 µM this compound (4 and 8 hours) Arabidopsis->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Read_Mapping Read Mapping to Arabidopsis Genome Sequencing->Read_Mapping Diff_Expression Differential Gene Expression Analysis Read_Mapping->Diff_Expression Pathway_Analysis Pathway Enrichment Analysis Diff_Expression->Pathway_Analysis

Figure 1: Experimental workflow for transcriptional profiling.

Protocol:

  • Plant Growth and Treatment: Arabidopsis thaliana (Col-0) seedlings are grown on a suitable medium. For treatment, seedlings are transferred to a liquid medium containing 30 µM this compound or a DMSO control and incubated for 4 and 8 hours.

  • RNA Extraction: Total RNA is extracted from the seedlings using a commercially available kit following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • RNA-seq Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA. The libraries are then sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • The raw sequencing reads are quality-checked and trimmed.

    • The trimmed reads are mapped to the Arabidopsis thaliana reference genome.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.

    • Pathway enrichment analysis is conducted to identify the biological pathways that are significantly affected by the differentially expressed genes.

Analysis of Mitotic Activity using CYCB1;1::GUS Reporter Line

This assay provides direct evidence of this compound's effect on cell division.[1]

Experimental Workflow:

Mitotic_Activity_Workflow cluster_plant_growth Plant Growth and Treatment cluster_staining Histochemical Staining cluster_analysis Analysis Seedlings CYCB1;1::GUS Arabidopsis Seedlings (10 days old) Treatment Treatment with 30 µM this compound (24 hours) Seedlings->Treatment GUS_Staining Histochemical GUS Staining Treatment->GUS_Staining Microscopy Microscopic Observation GUS_Staining->Microscopy

Figure 2: Workflow for analyzing mitotic activity.

Protocol:

  • Plant Growth and Treatment: Ten-day-old seedlings of the CYCB1;1::GUS Arabidopsis reporter line are treated with 30 µM this compound or a DMSO control for 24 hours.

  • Histochemical GUS Staining:

    • Seedlings are incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • The staining reaction is carried out at 37°C in the dark.

    • After staining, chlorophyll (B73375) is removed from the tissues by washing with ethanol.

  • Microscopic Observation: The stained seedlings are observed under a microscope to visualize the blue-stained areas, which indicate regions of mitotic activity.

S6K1 Phosphorylation Assay

This western blot-based assay is used to determine the phosphorylation status of S6K1, a direct downstream target of TOR kinase.[1]

Experimental Workflow:

S6K1_Phosphorylation_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting Protoplasts Arabidopsis Protoplasts (expressing HA-tagged S6K1) Treatment Treatment with this compound, Rapamycin (positive control) Protoplasts->Treatment Glucose_Stimulation Glucose Stimulation Treatment->Glucose_Stimulation Protein_Extraction Protein Extraction Glucose_Stimulation->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation Incubation with Primary and Secondary Antibodies Transfer->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection

Figure 3: Workflow for S6K1 phosphorylation assay.

Protocol:

  • Sample Preparation: Arabidopsis protoplasts expressing HA-tagged S6K1 are treated with this compound or a known TOR inhibitor like Rapamycin as a positive control. The cells are then stimulated with glucose to activate the TOR pathway.

  • Protein Extraction: Total protein is extracted from the protoplasts.

  • Western Blotting:

    • Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated S6K1 (anti-pT449-S6K1) and an antibody for total S6K1 (anti-HA).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescence substrate.

Signaling Pathway

The following diagram illustrates the TOR signaling pathway in Arabidopsis thaliana and the point of inhibition by this compound.

TOR_Signaling_Pathway cluster_s6k1 Nutrients Nutrients / Glucose TOR TOR Kinase Nutrients->TOR S6K1 S6K1 TOR->S6K1 Phosphorylates RotihibinA This compound RotihibinA->TOR Inhibits Phospho_S6K1 Phosphorylated S6K1 Translation Protein Synthesis (Translation) Phospho_S6K1->Translation CellCycle Cell Cycle Progression (Mitosis) Phospho_S6K1->CellCycle Growth Plant Growth Translation->Growth CellCycle->Growth

Figure 4: this compound inhibits the TOR signaling pathway.

Conclusion

This compound has been unequivocally identified as an inhibitor of the TOR kinase signaling pathway in Arabidopsis thaliana. The experimental evidence, derived from transcriptional profiling, analysis of mitotic activity, and direct measurement of downstream target phosphorylation, provides a robust understanding of its mechanism of action. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community. The specific and potent nature of this compound's activity makes it a powerful chemical tool for dissecting the complexities of TOR signaling in plants and a promising lead compound for the development of novel plant growth regulators. Further research into the precise binding site of this compound on the TOR complex and its broader effects on plant physiology will undoubtedly yield deeper insights into this critical regulatory pathway.

References

The Discovery and Isolation of Rotihibin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotihibin A, a potent plant growth inhibitor, was first isolated from the bacterium Streptomyces graminofaciens. This lipopeptidic natural product has garnered significant interest within the scientific community due to its unique mode of action: the inhibition of the highly conserved Target of Rapamycin (TOR) kinase signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism in eukaryotes, making this compound a valuable tool for studying plant biology and a potential lead compound for the development of novel herbicides or other agrochemicals. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and quantitative data where available.

Discovery and Producing Organism

This compound and its analogue, Rotihibin B, were first discovered during a screening program for plant growth regulators from microbial sources. A culture filtrate of Streptomyces graminofaciens strain 3C02 was observed to inhibit the growth of lettuce seedlings, leading to the isolation of these active compounds.[1] Subsequently, new analogues, Rotihibins C and D, were isolated from Streptomyces scabies, a known plant pathogen.[2]

Table 1: Rotihibin Analogues and their Producing Strains

CompoundProducing OrganismReference
This compoundStreptomyces graminofaciens 3C02[1]
Rotihibin BStreptomyces graminofaciens 3C02[1]
Rotihibin CStreptomyces scabies[2]
Rotihibin DStreptomyces scabies[2]

Experimental Protocols

Fermentation of Streptomyces graminofaciens 3C02

While the detailed fermentation protocol for the specific production of this compound from Streptomyces graminofaciens 3C02 is not extensively detailed in publicly available literature, a general methodology can be inferred from standard practices for Streptomyces fermentation and protocols for similar compounds.

Inferred Fermentation Protocol:

  • Inoculum Preparation: A seed culture of S. graminofaciens 3C02 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.

  • Production Medium: The production medium composition is crucial for secondary metabolite production. A complex medium rich in carbohydrates and nitrogen sources is typically used. While the exact composition for this compound production is not specified, a representative medium for Streptomyces fermentation might include:

    • Soluble Starch

    • Yeast Extract

    • Peptone

    • Trace elements solution

  • Fermentation Conditions: The production culture is inoculated with the seed culture and incubated in a fermenter under controlled conditions. Typical parameters for Streptomyces fermentation are:

    • Temperature: 28-30°C

    • pH: Maintained around 7.0

    • Aeration and Agitation: Sufficient aeration and agitation are critical for these aerobic bacteria to ensure adequate oxygen supply and nutrient distribution.

    • Fermentation Time: The fermentation is typically carried out for several days, with the production of secondary metabolites often occurring during the stationary phase of growth.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of S. graminofaciens 3C02, based on available literature.

Workflow for this compound Isolation and Purification

Fermentation_Broth Fermentation Broth of S. graminofaciens 3C02 Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (discarded) Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Chromatography_1 Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Chromatography_1 Fractions Fractions Containing this compound Chromatography_1->Fractions Chromatography_2 Further Purification (e.g., HPLC) Fractions->Chromatography_2 Pure_Rotihibin_A Pure this compound Chromatography_2->Pure_Rotihibin_A

Caption: Generalized workflow for the isolation and purification of this compound.

Step-by-Step Protocol:

  • Harvesting: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial biomass.

  • Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate. This compound, being a lipopeptidic compound, will partition into the organic phase. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A solvent gradient (e.g., a mixture of chloroform (B151607) and methanol, gradually increasing in polarity) is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography and bioassay) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining highly pure this compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

Plant Growth Inhibition

This compound exhibits potent inhibitory activity against the growth of various plants, including lettuce, at concentrations below 1 µg/mL.[1] It is important to note that it does not show lethal activity even at higher doses, suggesting a specific mode of action rather than general toxicity.[1]

Table 2: Biological Activity of Rotihibins

CompoundTarget OrganismObserved EffectConcentrationReference
This compoundLettuce seedlingsGrowth inhibition< 1 µg/mL[1]
Rotihibins C & DLemna minor (duckweed)Growth suppression0.3 to 157.8 µM[3]
Rotihibins C & DArabidopsis thalianaNegative effect on growth0.1 mM (sprayed)[4]
Lettuce Seedling Bioassay Protocol

A common method to assess the plant growth regulatory activity of compounds like this compound is the lettuce seed bioassay.

  • Preparation: Lettuce seeds are surface-sterilized (e.g., with a dilute bleach solution) and rinsed with sterile distilled water.

  • Assay Setup: A filter paper is placed in a petri dish and moistened with a known volume of the test solution (this compound dissolved in a suitable solvent and diluted to the desired concentrations). A control with only the solvent is also prepared.

  • Incubation: A set number of sterilized lettuce seeds are placed on the filter paper in each petri dish. The dishes are then sealed and incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).

  • Data Collection: After the incubation period, the germination rate and the length of the radicle (embryonic root) and hypocotyl (embryonic shoot) are measured. The inhibition of growth is calculated relative to the control.

Mechanism of Action: Inhibition of TOR Kinase Signaling

This compound's mechanism of action has been identified as the inhibition of the Target of Rapamycin (TOR) kinase signaling pathway.[2] The TOR kinase is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, energy status, and growth factors.

TOR Kinase Signaling Pathway in Plants

In plants such as Arabidopsis thaliana, the TOR kinase integrates various upstream signals to control downstream processes essential for growth.

cluster_upstream Upstream Signals cluster_downstream Downstream Processes Nutrients Nutrients (e.g., Sugars, Nitrogen) TOR_Complex TOR Kinase Complex (TORC) Nutrients->TOR_Complex activate Energy Energy Status (ATP/AMP ratio) Energy->TOR_Complex activate Hormones Plant Hormones (e.g., Auxin) Hormones->TOR_Complex activate Translation Ribosome Biogenesis & Protein Synthesis TOR_Complex->Translation promotes Metabolism Anabolic Processes TOR_Complex->Metabolism promotes Autophagy Autophagy (Inhibition) TOR_Complex->Autophagy inhibits Cell_Cycle Cell Cycle Progression TOR_Complex->Cell_Cycle promotes Rotihibin_A This compound Rotihibin_A->TOR_Complex inhibits Growth Plant Growth & Development Translation->Growth Metabolism->Growth Autophagy->Growth recycles nutrients for growth Cell_Cycle->Growth

Caption: Simplified diagram of the TOR kinase signaling pathway in plants and its inhibition by this compound.

By inhibiting the TOR kinase, this compound disrupts these fundamental cellular processes, leading to the observed inhibition of plant growth. This specific mode of action makes it a valuable chemical probe for dissecting the complexities of plant growth regulation.

Conclusion

This compound stands out as a significant discovery in the field of natural product chemistry and plant biology. Its isolation from Streptomyces graminofaciens and the elucidation of its role as a TOR kinase inhibitor have opened new avenues for research. While detailed, publicly available protocols for its large-scale production and purification are limited, the information gathered provides a solid foundation for researchers to develop and optimize these processes. The potent and specific biological activity of this compound underscores its potential as a lead compound for the development of novel plant growth regulators and as a tool to further unravel the intricate signaling networks that govern plant life.

References

The Biosynthetic Gene Cluster of Rotihibin A in Streptomyces scabies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rotihibins are a class of cyclic lipopeptides that exhibit plant growth-inhibitory effects by targeting the highly conserved TOR (target of rapamycin) kinase pathway.[1][2] Initially discovered in Streptomyces graminofaciens, analogues of these compounds, namely rotihibins C and D, have been identified in the phytopathogen Streptomyces scabies, a causative agent of common scab disease in various tuber and root vegetables.[1][2][3] The discovery of the biosynthetic gene cluster (BGC) responsible for rotihibin production in S. scabies 87-22 has opened avenues for understanding its biosynthesis, regulation, and potential for bioengineering novel analogues. This technical guide provides a comprehensive overview of the rotihibin A biosynthetic gene cluster (rth), detailing its genetic organization, the proposed biosynthetic pathway, and key experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, microbial genetics, and agrochemical development.

The Rotihibin (rth) Biosynthetic Gene Cluster

The putative biosynthetic gene cluster for rotihibin, designated as rth, was identified in the publicly available genome of S. scabies 87-22.[1][2][3] This discovery was facilitated by a combination of shotgun and targeted proteomics, which detected the expression of the cluster's enzymes.[1][2][3] The rth cluster spans approximately 33 kbp and is predicted to encode two nonribosomal peptide synthetases (NRPSs) and twelve additional enzymes.[1][2][3]

Genetic Organization of the rth Cluster

The genetic architecture of the rth cluster suggests a coordinated synthesis of the rotihibin scaffold. The core of the cluster is composed of two large NRPS genes, rthA and rthB, which are responsible for the assembly of the peptide backbone. Surrounding these core genes are additional enzymes predicted to be involved in the biosynthesis of non-proteinogenic amino acid precursors, fatty acid metabolism, regulation, and transport.

Table 1: Genes of the Rotihibin (rth) Biosynthetic Gene Cluster in Streptomyces scabies 87-22

Gene NameLocus TagGenBank AccessionProposed Function
rthASCAB_3231CBG67533.1Nonribosomal peptide synthetase (NRPS) - 5 modules
rthBSCAB_3221-Nonribosomal peptide synthetase (NRPS) - 1 module
rthCSCAB_3241CBG67534.1Short-chain dehydrogenase/reductase
rthDSCAB_3251-Acyl-CoA synthetase
rthESCAB_3261-F420-dependent oxidoreductase
rthFSCAB_3271-Acyl carrier protein (ACP)
rthGSCAB_3281CBG67537.1Enoyl-CoA hydratase/isomerase
rthHSCAB_3291-Acyl-CoA dehydrogenase
rthISCAB_3301-3-oxoacyl-ACP synthase
rthJSCAB_3311-Long-chain-fatty-acid--CoA ligase
rthKSCAB_3321-MbtH-like protein
rthLSCAB_3331-ABC transporter ATP-binding protein
rthMSCAB_3341-L-asparagine oxygenase
rthNSCAB_3351CBG67544.1Diaminobutyrate-2-oxoglutarate transaminase

Data compiled from Planckaert et al. (2021) and MIBiG BGC0002367.[1][4]

Proposed Biosynthesis of this compound

The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis, augmented by the production of unusual precursors. The proposed pathway involves the coordinated action of the enzymes encoded by the rth cluster.

Biosynthesis of Precursors

The peptide backbone of rotihibin incorporates several non-proteinogenic amino acids: citrulline (Cit), 2,4-diaminobutyric acid (Dab), and hydroxy-asparagine (OH-Asn).[1]

  • Citrulline (Cit): While no specific gene for citrulline synthesis is found within the rth cluster, it is a common intermediate in arginine biosynthesis and is likely supplied from primary metabolism.[1]

  • 2,4-diaminobutyric acid (Dab): The gene rthN is proposed to encode a diaminobutyrate-2-oxoglutarate transaminase, which synthesizes Dab from aspartate β-semialdehyde.[1]

  • Hydroxy-asparagine (OH-Asn): The gene rthM is predicted to encode an L-asparagine oxygenase, responsible for the conversion of asparagine to OH-Asn.[1]

The N-terminal fatty acid tail, cis-2-decenoic acid, is likely synthesized by the fatty acid metabolism genes present in the cluster (rthD, rthF, rthG, rthH, rthI, rthJ).

NRPS-Mediated Assembly

The assembly of the peptide chain is carried out by the two NRPS enzymes, RthA and RthB. RthA is a large protein containing five modules, while RthB has a single module.[1] The proposed modular organization and biosynthetic pathway are depicted in the following diagram.

Rotihibin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line Aspartate Aspartate Dab Dab Aspartate->Dab rthN RthA RthA M1 (Cit) M2 (Ser) M3 (aThr) M4 (Dab) M5 (OH-Asn) Dab->RthA:m4 Asparagine Asparagine OH-Asn OH-Asn Asparagine->OH-Asn rthM RthB RthB M6 (Asn-ol) Asparagine->RthB:m6 OH-Asn->RthA:m5 Fatty Acid Pool Fatty Acid Pool cis-DA cis-DA Fatty Acid Pool->cis-DA rthD,F,G,H,I,J cis-DA->RthA:m1 Loading Arginine Metabolism Arginine Metabolism Citrulline Citrulline Arginine Metabolism->Citrulline Citrulline->RthA:m1 RthA->RthB This compound This compound RthB->this compound Cyclization & Release Serine Serine Serine->RthA:m2 Threonine Threonine Threonine->RthA:m3

Caption: Proposed biosynthetic pathway for this compound in S. scabies.

Regulation of Rotihibin Biosynthesis

The regulation of rotihibin production in S. scabies appears to be distinct from that of its primary phytotoxin, thaxtomin A. While thaxtomin A synthesis is induced by cellobiose (B7769950) and suppressed by glucose, the production of rotihibins C and D persists in the presence of glucose.[1][3][5] This suggests a separate regulatory mechanism governing the expression of the rth gene cluster. The exact regulatory proteins and signaling pathways are yet to be elucidated, but the presence of putative regulatory genes within the cluster warrants further investigation.

Regulation_Logic cluster_inducers Carbon Source cluster_bgcs Biosynthetic Gene Clusters cluster_products Secondary Metabolites Glucose Glucose rth_cluster rth Cluster Glucose->rth_cluster Induces txt_cluster txt Cluster Glucose->txt_cluster Represses Cellobiose Cellobiose Cellobiose->txt_cluster Induces Rotihibin Rotihibin rth_cluster->Rotihibin Thaxtomin Thaxtomin txt_cluster->Thaxtomin

Caption: Differential regulation of rotihibin and thaxtomin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the rth gene cluster.

Inactivation of the rthB Gene

The inactivation of rthB was a crucial experiment to confirm the role of the rth cluster in rotihibin production.[1] The following protocol is a generalized procedure based on the description in Planckaert et al. (2021) and standard Streptomyces genetic manipulation techniques.

4.1.1. Objective To create a targeted knockout of the rthB (scab_3221) gene in S. scabies 87-22 by replacing it with an apramycin (B1230331) resistance cassette.

4.1.2. Materials

  • S. scabies 87-22 strain

  • E. coli strain for plasmid construction (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

  • Apramycin resistance cassette

  • Appropriate vectors for cloning and conjugation

  • Restriction enzymes, DNA ligase, and PCR reagents

  • Media for E. coli and Streptomyces growth (e.g., LB, ISP4, MS)

  • Antibiotics (apramycin, nalidixic acid, etc.)

4.1.3. Procedure

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the rthB gene from S. scabies 87-22 genomic DNA using high-fidelity PCR. Note: Primer sequences were not provided in the source literature. Researchers should design primers based on the known sequence of the rthB flanking regions.

    • Clone the upstream and downstream fragments into a suitable vector, flanking an apramycin resistance cassette.

    • The final construct should contain the two homology arms and the resistance cassette in a vector that can be transferred to S. scabies via conjugation.

  • Conjugation:

    • Transform the final knockout plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient S. scabies 87-22 to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) for conjugation.

    • Incubate the plates to allow for plasmid transfer.

  • Selection of Mutants:

    • Overlay the conjugation plates with apramycin to select for S. scabies exconjugants that have integrated the plasmid.

    • Subculture the apramycin-resistant colonies to select for double-crossover homologous recombinants, where the native rthB gene has been replaced by the resistance cassette. This may involve screening for the loss of a vector-borne marker if a suicide vector is used.

  • Verification of Mutants:

    • Confirm the correct gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

    • Further verification can be performed by Southern blotting.

Gene_Inactivation_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_selection Mutant Selection & Verification Amplify_Flanks Amplify rthB Flanking Regions Clone_Cassette Clone Flanks and Apramycin Cassette into Vector Amplify_Flanks->Clone_Cassette Transform_Ecoli Transform Plasmid into E. coli Donor Clone_Cassette->Transform_Ecoli Mate_Strains Mate E. coli Donor with S. scabies Transform_Ecoli->Mate_Strains Select_Exconjugants Select for Apramycin Resistance Mate_Strains->Select_Exconjugants Screen_Double_Crossover Screen for Double Crossover Events Select_Exconjugants->Screen_Double_Crossover Verify_Mutant Verify Knockout by PCR/Southern Blot Screen_Double_Crossover->Verify_Mutant Metabolite_Analysis Metabolite_Analysis Verify_Mutant->Metabolite_Analysis Functional Analysis

Caption: Experimental workflow for the inactivation of the rthB gene.

Metabolite Extraction and Analysis

4.2.1. Objective To extract and analyze the production of rotihibins from wild-type and mutant S. scabies strains.

4.2.2. Materials

  • S. scabies cultures (wild-type and ΔrthB)

  • ISP4 medium supplemented with glucose

  • n-butanol

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS/MS)

  • NMR spectrometer

4.2.3. Procedure

  • Cultivation:

    • Inoculate S. scabies strains into ISP4 broth supplemented with a suitable concentration of glucose (e.g., 1% w/v).

    • Incubate the cultures under appropriate conditions (e.g., 28°C, 200 rpm) for a period sufficient for secondary metabolite production (e.g., 7-10 days).

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of n-butanol.

    • Evaporate the n-butanol phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

  • HPLC Analysis:

    • Inject the extracted samples onto a C18 HPLC column.

    • Elute the metabolites using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid). A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Analysis:

    • Collect the fractions corresponding to the peaks of interest from the HPLC.

    • Analyze the fractions by high-resolution ESI-MS/MS to determine the mass and fragmentation pattern of the compounds, confirming their identity as rotihibins.

    • For structural elucidation of new analogues, perform 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) on purified compounds.

Conclusion

The identification and characterization of the rotihibin biosynthetic gene cluster in Streptomyces scabies provide a foundation for further research into the biosynthesis and biological role of these potent plant growth inhibitors. The methodologies outlined in this guide offer a framework for the functional analysis of the rth cluster and its individual genes. Future work in this area could focus on elucidating the specific regulatory mechanisms that control rotihibin production, characterizing the functions of the accessory enzymes in the cluster, and leveraging this knowledge for the biosynthetic production of novel rotihibin analogues with potentially enhanced or altered biological activities. This research not only contributes to our understanding of S. scabies pathogenicity but also highlights the potential of this phytopathogen as a source of bioactive natural products.

References

Structural Elucidation of Rotihibin A and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotihibins are a class of cyclic lipopeptides produced by Streptomyces species that have garnered significant interest due to their potent plant growth inhibitory effects.[1][2][3][4] This activity stems from their ability to target and inhibit the highly conserved Target of Rapamycin (TOR) kinase signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes.[5][6][7] The structural elucidation of Rotihibin A and its naturally occurring analogues, Rotihibin B, C, and D, has been crucial in understanding their structure-activity relationships and potential as bioherbicides or pharmacological probes.[1][2][4] This technical guide provides a comprehensive overview of the structural determination of these molecules, focusing on the key experimental methodologies and data.

Molecular Structures

The Rotihibin family of compounds shares a common cyclic peptide core with a fatty acid side chain. The structural variations among the known analogues are subtle yet impactful on their biological activity.

  • This compound is the parent compound of the series.

  • Rotihibin B is an analogue of this compound where an NH group is replaced by an oxygen atom.

  • Rotihibin C is an amino acid sequence variant of this compound, where the serine residue is substituted with a threonine.[1][4]

  • Rotihibin D is closely related to Rotihibin C, featuring an additional methylene (B1212753) group in its lipid tail.[1][4]

Data Presentation

The structural elucidation of this compound and its analogues has heavily relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are tables summarizing the key quantitative data obtained from these analyses.

Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) has been instrumental in sequencing the peptide backbone and identifying the structural modifications of the analogues.

Table 1: Key MS (B15284909)/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation TypeFragment Ion (m/z)Putative Assignment
846.4 [M+H]⁺B-type-N-terminal fragments
Y-type-C-terminal fragments

Table 2: Key MS/MS Fragmentation Data for Rotihibin C

Precursor Ion (m/z)Fragmentation TypeFragment Ion (m/z)Putative Neutral LossAmino Acid Residue
860.47 [M+H]⁺b-ion742118Asn-ol
612130OH-Asn
310302aThr, Dab, Thr
y-ion551309cis-DA, Cit
450101Thr
249201aThr, Dab

Data sourced from Planckaert et al., 2021.[1]

NMR Spectroscopic Data

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and structural analysis of Rotihibins, based on established methods for microbial lipopeptides.

Isolation and Purification of Rotihibins
  • Fermentation: Streptomyces species are cultured in a suitable liquid medium (e.g., ISP-4) supplemented with an inducer like cellobiose (B7769950) to stimulate Rotihibin production.[1]

  • Extraction: The culture broth is centrifuged to remove bacterial cells. The cell-free supernatant is then acidified to pH 2.0 with HCl and left overnight at 4°C to precipitate the lipopeptides.[1]

  • Solvent Partitioning: The precipitate is collected by centrifugation, and the crude extract is obtained by extraction with an organic solvent such as methanol (B129727) or n-butanol.[1]

  • Chromatographic Purification: The crude extract is subjected to multiple steps of chromatography for purification. This typically involves:

    • Solid-Phase Extraction (SPE): To remove highly polar impurities.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of acetonitrile (B52724) and water (often containing 0.1% trifluoroacetic acid) to separate the different Rotihibin analogues.[1]

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Ionization: ESI in positive ion mode is generally employed.

  • MS Scan: A full scan is performed to determine the molecular weights of the compounds present in the purified fractions.

  • Tandem MS (MS/MS): For structural elucidation, precursor ions corresponding to the different Rotihibins are selected for collision-induced dissociation (CID).

    • Collision Energy: A stepped collision energy (e.g., 20, 40, 60 eV) can be used to generate a rich fragmentation pattern.

    • Data Analysis: The resulting fragment ions are analyzed to determine the amino acid sequence and the structure of the fatty acid chain.

NMR Spectroscopy Analysis
  • Sample Preparation: Purified Rotihibin analogues are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to achieve sufficient resolution for these complex molecules.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is essential for complete structure determination:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system, even if they are not directly coupled. A mixing time of 60-80 ms is typically used.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the amino acid residues and connecting the fatty acid chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional structure of the molecule.

Mandatory Visualizations

Signaling Pathway

TOR_Signaling_Pathway cluster_input Upstream Signals cluster_torc1 TOR Kinase Complex 1 (TORC1) cluster_downstream Downstream Effectors Nutrients Nutrients (e.g., Glucose) TOR TOR Kinase Nutrients->TOR Activates GrowthFactors Growth Factors (e.g., Auxin) GrowthFactors->TOR Activates Raptor RAPTOR TOR->Raptor LST8 LST8 TOR->LST8 S6K1 S6 Kinase 1 (S6K1) TOR->S6K1 Phosphorylates & Activates Autophagy Autophagy TOR->Autophagy Inhibits Translation Protein Synthesis (Translation) S6K1->Translation Promotes CellGrowth Cell Growth & Proliferation Translation->CellGrowth Autophagy->CellGrowth Inhibits RotihibinA This compound RotihibinA->TOR Inhibits

Caption: TOR Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Streptomyces Fermentation Extraction Extraction & Precipitation Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC MS High-Resolution MS HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D MSMS Tandem MS (MS/MS) MS->MSMS MolFormula Molecular Formula Determination MS->MolFormula Sequence Amino Acid Sequencing MSMS->Sequence NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Connectivity Planar Structure Determination NMR_2D->Connectivity Stereochem Stereochemistry Determination NMR_2D->Stereochem MolFormula->Connectivity Sequence->Connectivity FinalStructure Final Structure Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Experimental Workflow for the Structural Elucidation of Rotihibins.

Conclusion

The structural elucidation of this compound and its analogues has been a critical step in understanding their biological function as potent inhibitors of the TOR kinase pathway. The combined application of mass spectrometry and NMR spectroscopy has enabled the detailed characterization of their primary structures. While the core methodologies are well-established, further research is needed to obtain complete, high-resolution 3D structures and to fully delineate the molecular interactions with their biological target. Such studies will be invaluable for the rational design of new Rotihibin-based compounds with improved properties for applications in agriculture and biomedical research.

References

The Biological Activity of Rotihibin A on Lettuce Seedling Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotihibin A, a cyclic peptide produced by Streptomyces graminofaciens, has been identified as a potent inhibitor of plant growth. This technical guide provides an in-depth analysis of the biological activity of this compound on the growth of lettuce (Lactuca sativa) seedlings. It summarizes the available quantitative data, details the experimental protocols for assessing its effects, and visualizes the underlying molecular mechanism of action. This compound has been shown to suppress lettuce seedling growth, particularly root elongation, at concentrations in the parts-per-million range. Its inhibitory activity is attributed to its function as an inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway, a central regulator of growth and metabolism in eukaryotes, including plants. This document is intended to serve as a comprehensive resource for researchers investigating plant growth regulation and for professionals in the development of novel agrochemicals.

Quantitative Data on the Effects of this compound on Lettuce Seedling Growth

Table 1: Dose-Response Effect of this compound on Lettuce Seedling Growth Parameters

This compound Concentration (ppm)Mean Root Length (mm) ± SD% Inhibition of Root GrowthMean Shoot Length (mm) ± SD% Inhibition of Shoot GrowthMean Fresh Weight (mg) ± SD% Inhibition of Fresh Weight
0 (Control)000
0.1
0.5
1.0
2.0
5.0
10.0

Data in this table is illustrative and should be populated with experimental results.

Experimental Protocols

A detailed and standardized protocol is crucial for the accurate assessment of this compound's biological activity. The following methodology is a comprehensive guide based on established lettuce seedling bioassay techniques.

Lettuce Seedling Growth Inhibition Assay

This protocol outlines the steps to evaluate the effect of this compound on the early growth of lettuce seedlings.

Materials:

  • Lettuce seeds (Lactuca sativa) of a specified cultivar

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile distilled water

  • Petri dishes (90-100 mm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Growth chamber or incubator with controlled temperature and light

  • Pipettes and sterile pipette tips

  • Forceps

  • Ruler or digital caliper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of this compound dilutions from the stock solution using sterile distilled water to achieve the final desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 ppm).

    • Include a solvent control (if applicable) and a negative control (sterile distilled water).

  • Seed Sterilization and Germination:

    • Surface sterilize lettuce seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • To promote uniform germination, seeds can be pre-germinated on moist filter paper in the dark for 24-48 hours at a controlled temperature (e.g., 22 ± 2°C).

  • Bioassay Setup:

    • Aseptically place one sterile filter paper disc into each Petri dish.

    • Pipette a defined volume (e.g., 3-5 mL) of each test solution or control onto the filter paper, ensuring it is evenly moistened.

    • Carefully place a predetermined number of pre-germinated seedlings (e.g., 10-15) with similar radicle lengths onto the filter paper in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod) for a specified duration (e.g., 3-5 days).

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root and the shoot (hypocotyl) of each seedling using a ruler or digital caliper.

    • Determine the fresh weight of the seedlings from each replicate.

    • Calculate the mean and standard deviation for each growth parameter for each treatment.

    • Calculate the percentage of growth inhibition for each parameter relative to the negative control using the formula: % Inhibition = [ (Control Mean - Treatment Mean) / Control Mean ] * 100

Signaling Pathway and Experimental Workflow

TOR Kinase Signaling Pathway Inhibition by this compound

This compound exerts its growth-inhibitory effects by targeting the TOR kinase, a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient and energy status.[2][3] In plants, the TOR signaling pathway integrates various upstream signals, such as nutrients, energy levels, and hormones, to control downstream processes like protein synthesis, ribosome biogenesis, and autophagy, all of which are essential for growth.[4][5] By inhibiting TOR kinase, this compound disrupts these fundamental cellular activities, leading to the observed cessation of seedling growth.

TOR_Signaling_Pathway Upstream_Signals Upstream Signals (Nutrients, Energy, Hormones) TOR_Kinase TOR Kinase Upstream_Signals->TOR_Kinase S6K S6 Kinase (S6K) TOR_Kinase->S6K Autophagy Autophagy TOR_Kinase->Autophagy Rotihibin_A This compound Rotihibin_A->TOR_Kinase Ribosome_Biogenesis Ribosome Biogenesis S6K->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Ribosome_Biogenesis->Cell_Growth Protein_Synthesis->Cell_Growth Autophagy->Cell_Growth

Caption: this compound inhibits the TOR kinase signaling pathway in plants.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates the logical flow of the experimental process for evaluating the biological activity of this compound on lettuce seedling growth.

Experimental_Workflow Preparation Preparation of this compound Test Solutions and Controls Bioassay Bioassay Setup: Seedlings on Treated Filter Paper Preparation->Bioassay Seed_Prep Lettuce Seed Sterilization & Pre-germination Seed_Prep->Bioassay Incubation Incubation in Controlled Environment Bioassay->Incubation Data_Collection Data Collection: Measure Root/Shoot Length, Fresh Weight Incubation->Data_Collection Analysis Data Analysis: Calculate % Inhibition Data_Collection->Analysis Conclusion Conclusion on Biological Activity Analysis->Conclusion

Caption: Experimental workflow for lettuce seedling growth inhibition assay.

Conclusion

This compound is a potent natural product that inhibits the growth of lettuce seedlings by targeting the TOR kinase signaling pathway. This guide provides a framework for the systematic evaluation of its biological activity, including structured data presentation and detailed experimental protocols. The elucidation of its mechanism of action opens avenues for the development of novel and selective agrochemicals. Further research focusing on generating comprehensive dose-response data will be invaluable for a more complete understanding of this compound's potential in agriculture and plant science.

References

Unraveling the Nuances of Plant Growth Regulation: A Technical Guide to Rotihibin A and Rotihibin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Differential Effects and Mechanisms of Rotihibin A and B for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of this compound and Rotihibin B, two closely related lipo-peptidal compounds with significant plant growth regulatory properties. This document synthesizes the current understanding of their differential activities, mechanisms of action, and the experimental methodologies used to characterize their effects.

Introduction

This compound and Rotihibin B are natural products isolated from the bacterium Streptomyces graminofaciens. They have garnered attention in the scientific community for their potent ability to inhibit plant growth.[1] These compounds act as inhibitors of the highly conserved Target of Rapamycin (TOR) kinase signaling pathway in plants, a central regulator of growth and metabolism.[2][3] Understanding the subtle differences in the bioactivity of this compound and B is crucial for the development of novel herbicides and plant growth regulators.

Comparative Analysis of Plant Growth Inhibition

Subsequent studies have focused primarily on this compound, providing more specific quantitative data on its effects on the model plant Arabidopsis thaliana.

Table 1: Quantitative Data on the Plant Growth Regulatory Effects of Rotihibins

CompoundPlant SpeciesObserved EffectConcentrationReference
This compound & B (in culture filtrate)Lettuce (Lactuca sativa)Growth inhibitionNot specified[1][3]
Rotihibins (A and/or B)Various plantsGrowth inhibition< 1 µg/mL[1]
This compoundTobacco (Nicotiana tabacum)Shoot stuntingLow concentrations[3]
This compoundArabidopsis thalianaInhibition of mitotic activity30 µM[4]
This compound & Analogs (RotA-D1, RotA-D3)Arabidopsis thalianaInhibition of cell proliferation3 µM[4]

Mechanism of Action: Inhibition of the TOR Signaling Pathway

The primary mechanism by which Rotihibins exert their plant growth inhibitory effects is through the suppression of the Target of Rapamycin (TOR) kinase signaling pathway.[2][3] TOR is a highly conserved serine/threonine kinase that acts as a central regulator, integrating signals from nutrients, energy status, and hormones to control cell growth, proliferation, and metabolism.

In plants, the TOR kinase is a critical component of a signaling cascade that promotes anabolic processes and suppresses catabolism when conditions are favorable for growth. By inhibiting TOR, Rotihibins effectively halt these growth-promoting signals, leading to the observed stunting of shoots and inhibition of overall plant development.

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_tor_complex TOR Kinase Complex cluster_outputs Downstream Processes Nutrients Nutrients (Sugars, Nitrogen) TOR TOR Kinase Nutrients->TOR Energy Energy Status (ATP) Energy->TOR Hormones Growth Hormones (e.g., Auxin) Hormones->TOR Protein_Synthesis Protein Synthesis (Ribosome Biogenesis) TOR->Protein_Synthesis Cell_Cycle Cell Cycle Progression TOR->Cell_Cycle Metabolism Anabolic Metabolism TOR->Metabolism Autophagy Autophagy (Inhibition) TOR->Autophagy Rotihibins This compound & B Rotihibins->TOR Experimental_Workflow start Start sterilization Seed Sterilization (Ethanol, Bleach) start->sterilization plating Plating on MS Agar with this compound/B sterilization->plating stratification Stratification (4°C, 2-3 days) plating->stratification growth Incubation in Growth Chamber stratification->growth data_collection Data Collection (Imaging, Weighing) growth->data_collection analysis Data Analysis (% Inhibition, Stats) data_collection->analysis end End analysis->end

References

Molecular Target Identification of Rotihibin A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotihibin A, a lipo-peptidic natural product originally isolated from Streptomyces graminofaciens, has been identified as a potent plant growth regulator.[1] This technical guide provides an in-depth overview of the experimental methodologies and findings that have pinpointed the molecular target of this compound in plants. Through a combination of unbiased transcriptomics, biochemical assays, and structure-activity relationship studies, the primary molecular target of this compound has been validated as the Target of Rapamycin (TOR) kinase, a central regulator of growth and metabolism in eukaryotes.[2][3] This document details the key experimental workflows, summarizes the quantitative data, and presents the established signaling pathway, offering a comprehensive resource for researchers in plant biology and agrochemical development.

Introduction

Bioactive natural products are invaluable tools for dissecting complex biological processes and serve as starting points for the development of novel therapeutic agents and agrochemicals.[2] this compound was initially identified through screening for compounds that inhibit the growth of lettuce seedlings.[1] Subsequent research has demonstrated its growth-inhibitory properties across various plant species.[1][4] Understanding the precise molecular mechanism of action is crucial for its potential application. This guide focuses on the techniques used to deconvolve the target of this compound in the model plant Arabidopsis thaliana, which has established it as a specific inhibitor of the TOR kinase signaling pathway.[2][3]

Target Identification via Unbiased Transcriptional Profiling

An unbiased, label-free approach using transcriptional profiling was the key initial step in identifying the molecular target of this compound in Arabidopsis thaliana.[2][5] This method allows for a broad assessment of a compound's bioactivity by observing its impact on global gene expression.

Experimental Protocol: Transcriptional Profiling
  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seedlings are grown under standard laboratory conditions (e.g., long-day photoperiod, 22°C).

  • Compound Treatment: Seedlings are treated with either a solution of this compound (e.g., 30 µM) or a DMSO control for specific time points (e.g., four and eight hours).[5]

  • RNA Extraction: Total RNA is isolated from the treated seedlings using a standard protocol (e.g., Trizol extraction or a commercial kit).

  • Library Preparation and Sequencing: RNA quality is assessed, followed by the preparation of sequencing libraries and subsequent analysis on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The resulting sequencing data is analyzed to identify differentially expressed genes between the this compound-treated and control samples, using stringent statistical conditions.[5] The expression profile generated by this compound is then compared to profiles of known inhibitors to infer its mechanism of action.

Logical Workflow for Target Identification

G cluster_0 Initial Observation cluster_1 Unbiased Screening cluster_2 Hypothesis Generation cluster_3 Target Validation A This compound shows plant growth inhibition B Treat Arabidopsis seedlings with this compound A->B C Perform RNA-Seq (Transcriptional Profiling) B->C D Analyze differentially expressed genes C->D E Compare gene expression profile to known inhibitor profiles D->E F Hypothesis: this compound is a TOR kinase inhibitor E->F G Biochemical Assays (e.g., S6K1 phosphorylation) F->G H Structure-Activity Relationship Studies F->H I Confirmation of TOR as the molecular target G->I H->I

Caption: Workflow for the identification of this compound's molecular target.

Target Validation: Biochemical Assays

Following the hypothesis generated from transcriptional profiling, biochemical assays were performed to validate that this compound directly inhibits TOR kinase activity.[3] In plants, the phosphorylation of the S6 Kinase 1 (S6K1) at a specific site (T449 in Arabidopsis) is a well-established marker for active TOR kinase.[3]

Experimental Protocol: S6K1 Phosphorylation Assay
  • Plant Treatment: Arabidopsis thaliana seedlings are treated with this compound, structural analogues, or a DMSO control for a defined period (e.g., eight hours).[3]

  • Glucose Stimulation: To activate the TOR kinase pathway, seedlings are stimulated with glucose, as TOR is a major integrator of glucose signaling in plants.[3]

  • Protein Extraction: Total protein is extracted from the seedlings using an appropriate lysis buffer.

  • Western Blot Analysis:

    • Protein concentrations are normalized across all samples.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is probed with a primary antibody specific to phosphorylated S6K1 (pS6K1-T449).

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for visualization.

    • The membrane is also probed with an antibody for total S6K1 or a loading control (e.g., actin) to ensure equal protein loading.

  • Data Analysis: The signal intensity of the pS6K1 band is quantified and normalized to the total S6K1 or loading control. A reduction in the pS6K1 signal in the presence of this compound indicates inhibition of TOR kinase activity.

Quantitative Data Summary

The inhibitory effects of this compound and its analogues on plant growth have been quantified, demonstrating clear structure-activity relationships.

Table 1: Effect of this compound and Analogues on Plant Growth
CompoundModificationRelative Activity on Plant GrowthReference
This compound (RotA) Natural ProductInhibitory[3]
RotA-D1 N/A (details in source)Inhibitory[5]
RotA-D2 N/A (details in source)No inhibitory impact[5]
RotA-D3 L-Serine replaced by L-AlanineMore active than this compound[3]
Rotihibin C Analogue from S. scabiesHerbicidal activity at low concentrations[4][6][7]
Rotihibin D Analogue from S. scabiesHerbicidal activity at low concentrations[4][6][7]

Note: "N/A" indicates that specific structural modification details were not available in the summarized search results.

The this compound-TOR Signaling Pathway

This compound exerts its biological effects by directly inhibiting the TOR kinase. This disrupts a central signaling cascade that integrates nutrient and energy signals to regulate plant growth and development.

TOR_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Processes Nutrients Nutrients (e.g., Glucose) TOR TOR Kinase Nutrients->TOR Energy Energy Status Energy->TOR Hormones Hormones Hormones->TOR S6K1 S6K1 Phosphorylation TOR->S6K1 Activates Translation Protein Synthesis (Translation) TOR->Translation Autophagy Autophagy (Suppression) TOR->Autophagy RotihibinA This compound RotihibinA->TOR Inhibition S6K1->Translation Growth Cell Growth & Proliferation Translation->Growth

Caption: this compound inhibits the TOR kinase signaling pathway in plants.

Conclusion

The molecular target of this compound in plants has been successfully identified as the TOR kinase through a systematic approach combining unbiased transcriptomics with targeted biochemical validation.[2][4] This lipo-peptide acts as a potent inhibitor of this central growth-regulating pathway, explaining its observed herbicidal and plant growth-inhibitory effects.[1][7] The methodologies detailed in this guide provide a framework for the target deconvolution of novel bioactive compounds. The discovery of this compound as a TOR inhibitor not only provides a valuable chemical tool for plant biology research but may also guide future efforts in developing selective agrochemicals.[3]

References

A Technical Guide to Natural Product Screening for Novel Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel plant growth regulators (PGRs) is driven by the need for sustainable agricultural practices and the development of crops with enhanced yield and resilience. Natural products, with their immense structural diversity, represent a vast and largely untapped reservoir of bioactive molecules that can modulate plant physiological processes.[1][2] This guide provides an in-depth technical overview of the methodologies involved in screening natural product libraries to discover, isolate, and characterize new plant growth regulators.

The Screening Workflow: From Source to Lead Compound

The discovery of novel PGRs from natural sources is a systematic, multi-step process that begins with the collection of biological material and culminates in the identification of a pure, bioactive compound. This workflow integrates techniques from botany, chemistry, and biology. The overall process involves sample acquisition, preparation of extracts and libraries, high-throughput screening, and bioassay-guided isolation of active constituents.[3][4]

screening_workflow cluster_prep Phase 1: Library Preparation cluster_screen Phase 2: Screening & Hit Identification cluster_iso Phase 3: Isolation & Characterization cluster_dev Phase 4: Downstream Development Source Source Material (Plants, Fungi, Bacteria) Extraction Extraction Source->Extraction Prefractionation Prefractionation Extraction->Prefractionation Library NP Library (Crude or Prefractionated) Prefractionation->Library HTS Primary High-Throughput Screening (HTS) Library->HTS Hits Initial Hits HTS->Hits Confirmation Hit Confirmation & Orthogonal Assays Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Isolation Bioassay-Guided Isolation Confirmed_Hits->Isolation Structure Structure Elucidation Isolation->Structure Lead Lead Compound Structure->Lead Target_ID Target Identification Lead->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: High-level workflow for natural product-based PGR discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for a successful screening campaign. This section outlines methodologies for key stages of the process.

Natural Product Extraction

The choice of extraction method is crucial as it determines the profile of compounds obtained from the source material. Factors such as the properties of the solvent, particle size of the material, temperature, and duration all influence extraction efficiency.[5]

Table 1: Comparison of Common Extraction Techniques

Technique Principle Advantages Disadvantages Citations
Maceration Soaking plant material in a solvent at room temperature for an extended period. Simple, requires minimal equipment, suitable for thermolabile compounds. Time-consuming, large solvent volume required, may result in incomplete extraction. [6]
Soxhlet Extraction Continuous extraction with a fresh refluxing solvent, using a specialized apparatus. High extraction efficiency, requires less solvent than maceration, automated. Can cause thermal degradation of unstable compounds due to prolonged heat exposure. [5][6]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. Fast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds. Can generate heat, potentially degrading some compounds if not controlled. [5][6]

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent, which has properties of both a liquid and a gas. | Highly selective, solvent-free final product, low operating temperatures. | High initial equipment cost, may not be efficient for polar compounds. |[7] |

Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted for general extraction of moderately polar secondary metabolites from dried plant material.

  • Preparation: Weigh 10 g of dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% methanol (B129727) to the flask. The 1:10 solid-to-solvent ratio is a common starting point.[5]

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.

  • Extraction: Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C. The use of ultrasound accelerates dissolution and diffusion.[5]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C until the solvent is fully removed.

  • Storage: Resuspend the dried crude extract in a known volume of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution for screening. Store at -20°C.

Primary Bioassay: Arabidopsis thaliana Root Growth

A primary bioassay should be simple, rapid, and amenable to high-throughput formats.[4] The Arabidopsis thaliana root elongation assay is a widely used method to screen for general growth-promoting or inhibiting activities.[8]

Protocol: Arabidopsis thaliana Root Elongation Assay in 96-Well Plates

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.

  • Plating and Stratification: Resuspend seeds in sterile 0.1% agar (B569324) and sow them onto square plates containing half-strength Murashige and Skoog (MS) medium. Store the plates at 4°C for 48 hours in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber (22°C, 16h light/8h dark cycle) and grow them vertically for 4-5 days until roots are approximately 1-2 cm long.

  • Assay Setup: Prepare a 96-well plate with 200 µL of liquid half-strength MS medium per well. Add the natural product extracts or fractions to achieve the desired final screening concentration (e.g., 50 µg/mL), including a solvent control (e.g., 0.1% DMSO).

  • Seedling Transfer: Carefully transfer one seedling into each well of the 96-well plate.

  • Incubation: Seal the plate with a breathable film and place it back into the growth chamber for 3-5 days.

  • Data Acquisition: After incubation, measure the primary root length using a flatbed scanner and image analysis software (e.g., ImageJ).

  • Analysis: Compare the root length of treated seedlings to the solvent control to identify extracts that significantly inhibit or promote root growth.

Bioassay-Guided Isolation and Hit Confirmation

Extracts showing significant activity in the primary screen ("hits") are subjected to a process of iterative fractionation and re-testing to isolate the pure active compound.[9]

bioassay_guided_isolation ActiveExtract Active Crude Extract Fractionation1 Step 1: Column Chromatography (e.g., VLC, MPLC) ActiveExtract->Fractionation1 Fractions1 A B C D ... Fractionation1->Fractions1 Bioassay1 Test Fractions in Primary Bioassay Fractions1->Bioassay1 ActiveFraction Identify Most Active Fraction (e.g., 'C') Bioassay1->ActiveFraction Fractionation2 Step 2: Further Chromatography (e.g., Prep-HPLC) ActiveFraction->Fractionation2 Subfractions C1 C2 C3 ... Fractionation2->Subfractions Bioassay2 Test Sub-fractions in Primary Bioassay Subfractions->Bioassay2 PureCompound Isolate Pure Active Compound (e.g., 'C2') Bioassay2->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Workflow for bioassay-guided isolation of a lead compound.

Key Signaling Pathways as Targets

Natural products often exert their effects by modulating the signaling pathways of endogenous plant hormones.[10] Understanding these pathways is crucial for identifying the mechanism of action of a novel PGR.

Auxin Signaling

Auxins, with indole-3-acetic acid (IAA) as the most prominent example, are critical for processes like cell elongation, root formation, and apical dominance.[11] The signaling pathway involves the degradation of transcriptional repressors.

auxin_signaling Auxin Signaling Pathway cluster_nucleus Nucleus TIR1 TIR1/AFB AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for degradation ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Regulates Auxin Auxin (IAA) Auxin->TIR1 Binds

Caption: Simplified auxin signaling pathway leading to gene expression.

Jasmonic Acid (JA) Signaling

Jasmonic acid is a key hormone in plant defense against insects and pathogens, but it also influences developmental processes. Its signaling pathway also relies on the degradation of repressor proteins (JAZ proteins).

ja_signaling Jasmonic Acid (JA) Signaling Pathway cluster_nucleus_ja Nucleus COI1 COI1 JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome_JA 26S Proteasome JAZ->Proteasome_JA JAResponseGenes JA-Responsive Genes MYC2->JAResponseGenes Activates JA JA-Ile (Active form) JA->COI1 Binds

Caption: Core components of the jasmonic acid signaling cascade.[12]

Quantitative Data in PGR Screening

Summarizing quantitative data is essential for comparing the efficacy of different treatments and for prioritizing lead compounds.

Table 2: Endogenous Plant Growth Regulators Identified in Seaweed Extracts

This table presents the concentration of various phytohormone-like compounds found in aqueous extracts of two seaweed species, demonstrating their potential as natural biostimulants.

Seaweed SpeciesPGR TypeHormoneConcentration (ng/g Dry Weight)
Padina durvillaeiAcidicGibberellin (GA₄)1.83 ± 0.35
Abscisic Acid (ABA)18.06 ± 3.46
Indole-3-acetic acid (IAA)2.59 ± 0.38
Salicylic Acid (SA)36.19 ± 1.85
BasicIsopentenyladenine (iP)4.41 ± 1.85
Dihydrozeatin (DHZ)1.09 ± 0.44
Ulva lactucaAcidicGibberellin (GA₄)1.95 ± 0.35
Abscisic Acid (ABA)13.91 ± 1.87
Indole-3-acetic acid (IAA)3.12 ± 0.49
Salicylic Acid (SA)48.91 ± 1.15
Basictrans-Zeatin (tZ)10.95 ± 4.31
Isopentenyladenine (iP)4.57 ± 0.38
Data adapted from a study by Fierro-Coronado et al.[13]

Table 3: Effects of Synthetic PGRs on Pinus koraiensis Seedling Growth

This table shows the significant impact of two synthetic PGRs on various growth parameters of pine seedlings compared to an untreated control (CK), highlighting the potential for discovering compounds with similar or superior activity from natural sources.

TreatmentConcentrationParameter Measured% Increase vs. Control (CK)
Paclobutrazol1.5 g/LNew Shoot Length52.57%
Lateral Branch Length26.22%
Aboveground Fresh Weight21.73%
Root Fresh Weight29.26%
Number of Second-Order Roots21.86%
Chlormequat Chloride0.5 g/LStem Diameter17.62%
Root Fresh Weight32.53%
Lateral Root Dry Weight15.33%
Data adapted from a study by Ai et al.[14]

References

Lipopeptide Compounds with Herbicidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopeptides, particularly cyclic lipopeptides produced by microbial sources such as Bacillus species, are emerging as promising candidates for the development of novel bioherbicides. These amphiphilic molecules, consisting of a fatty acid tail linked to a peptide ring, exhibit potent surface activity that allows them to interact with and disrupt plant cell membranes. This guide provides an in-depth overview of the core families of herbicidally active lipopeptides—surfactins, iturins, and fengycins. It details their mechanism of action, summarizes available quantitative data on their biological efficacy, provides comprehensive experimental protocols for their study, and illustrates key processes through workflow and pathway diagrams. This document serves as a foundational resource for researchers aiming to explore and harness the phytotoxic potential of lipopeptides for sustainable agriculture.

Introduction to Herbicidal Lipopeptides

The increasing demand for sustainable agricultural practices has catalyzed research into bioherbicides as alternatives to synthetic chemical pesticides.[1] Microbial secondary metabolites offer a rich source of bioactive compounds, among which lipopeptides (LPs) produced by bacteria of the genus Bacillus have garnered significant attention.[1][2] These compounds are renowned for their broad-spectrum antimicrobial properties, but their inherent surfactant nature also confers phytotoxic capabilities.[1][3]

The primary families of Bacillus lipopeptides are surfactins, iturins, and fengycins.[1][4] Their biological activity is intrinsically linked to their amphiphilic structure, which facilitates interaction with the lipid bilayers of cell membranes, leading to pore formation, loss of membrane integrity, and eventual cell death.[1][5][6] While much of the existing research focuses on their antifungal and antibacterial applications, the phytotoxic effects of these molecules present a compelling avenue for the development of novel, biodegradable herbicides.[1][7][8] This guide consolidates the current understanding of these compounds' herbicidal potential.

Core Lipopeptide Families and Their Properties

The herbicidal activity of lipopeptides stems primarily from three families synthesized non-ribosomally by Bacillus species.

  • Surfactins : Known as powerful biosurfactants, surfactins are cyclic heptapeptides linked to a β-hydroxy fatty acid chain. They are exceptionally effective at lowering surface tension.[9][10] Their primary mechanism of action against plant cells is the disruption of the plasma membrane.[5][6] This potent surfactant activity can lead to cell lysis and tissue necrosis.

  • Iturins : This family, including iturin A, bacillomycin, and mycosubtilin, are cyclic heptapeptides with a β-amino fatty acid chain.[11][12] They are primarily recognized for their strong antifungal properties, which are also mediated by membrane permeabilization.[12][13][14] Their ability to interact with sterols in the membrane can also affect plant cells, leading to growth inhibition.

  • Fengycins : Fengycins (or plipastatins) are cyclic decapeptides with a β-hydroxy fatty acid chain. They exhibit potent antifungal activity, particularly against filamentous fungi, by forming pores and altering membrane structure.[13][15][16] Their phytotoxicity, while less studied, is presumed to occur through similar membrane-disrupting mechanisms.

Mechanism of Herbicidal Action

The primary mode of herbicidal action for lipopeptides is direct cytotoxicity through plasma membrane disruption. Unlike synthetic herbicides that typically inhibit specific enzymatic pathways, lipopeptides act as detergents, compromising the physical integrity of the cell barrier.

The proposed mechanism involves the following steps:

  • Adsorption and Insertion : The lipopeptide molecules adsorb to the surface of the plant cell membrane. The hydrophobic fatty acid tail then inserts into the lipid bilayer.[5][6]

  • Pore Formation : As more lipopeptide molecules accumulate in the membrane, they aggregate to form pores or channels.[4][8] This action disrupts the membrane's structural integrity and selective permeability.

  • Loss of Homeostasis : The formation of pores leads to an uncontrolled efflux of essential ions (e.g., K+) and small metabolites from the cytoplasm and an influx of water, causing osmotic imbalance.[14][17]

  • Cell Lysis : The severe loss of cellular contents and osmotic pressure changes result in the swelling and eventual lysis of the cell, leading to tissue damage and plant death.[15]

This direct, physical mechanism of action is a significant advantage, as it may be less prone to the development of target-site resistance compared to conventional herbicides.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Plant Cell cluster_2 Plasma Membrane cluster_3 Cytoplasm LP Lipopeptide (Surfactin, Iturin, etc.) Insertion 1. Insertion into Lipid Bilayer LP->Insertion Pore 2. Pore Formation Insertion->Pore Leakage 3. Ion & Metabolite Leakage Pore->Leakage Death 4. Cell Lysis & Death Leakage->Death

Figure 1: Proposed mechanism of lipopeptide phytotoxicity.

Quantitative Data on Biological Activity

While extensive research has quantified the antifungal and antibacterial efficacy of lipopeptides, specific data on their herbicidal potency (e.g., IC50 or GR50 values against weed species) is limited in publicly available literature. Most phytotoxicity studies have focused on confirming the safety of these compounds on host crops when used as biocontrol agents. However, the existing antimicrobial data provides a strong indication of their potent membrane-disrupting capabilities. The tables below summarize the effective concentrations of various lipopeptides against fungal pathogens, which serves as a proxy for their bioactivity.

Table 1: Antifungal Activity of Iturin Family Lipopeptides

Lipopeptide Target Pathogen Metric Value (µg/mL) Reference
Iturin A Gaeumannomyces graminis IC50 34.7 [13]

| Iturin A | Fusarium oxysporum | EC50 | 60 |[14][17] |

Table 2: Antifungal Activity of Fengycin Family Lipopeptides

Lipopeptide Target Pathogen Metric Value (µg/mL) Reference
Fengycin Gaeumannomyces graminis IC50 26.5 [13]
Fengycin Magnaporthe grisea - 20-50 [15]

| Fengycin | Fusarium graminearum | - | - |[16] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration that inhibits 50% of growth. EC50 (Effective Concentration 50%) is the concentration that causes a 50% response (e.g., reduction in mycelial density).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and evaluation of herbicidally active lipopeptides.

Protocol 1: Extraction and Purification of Lipopeptides from Bacillus spp.

This protocol describes a standard method for isolating lipopeptides from a bacterial culture broth.[18][19]

1. Cultivation: a. Inoculate a suitable production medium (e.g., Landy medium) with a fresh culture of the Bacillus strain. b. Incubate for 48-72 hours at 30-37°C with shaking (e.g., 200 rpm) to allow for lipopeptide production.

2. Cell Removal: a. Harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells. b. Carefully decant and collect the cell-free supernatant, which contains the secreted lipopeptides.

3. Acid Precipitation: a. Adjust the pH of the cell-free supernatant to 2.0 using a strong acid (e.g., 6 M HCl). b. Stir continuously during acidification and then let the solution stand overnight at 4°C to allow the lipopeptides to precipitate. c. Collect the precipitate by centrifugation (10,000 x g, 20 min, 4°C).

4. Crude Extraction: a. Discard the supernatant and resuspend the pellet in a small volume of methanol (B129727). b. Stir for 1-2 hours to dissolve the lipopeptides. c. Centrifuge again to remove any insoluble impurities and collect the methanol extract. d. Evaporate the methanol using a rotary evaporator to obtain the crude lipopeptide extract.

5. Purification (RP-HPLC): a. Dissolve the crude extract in a suitable solvent (e.g., 50% acetonitrile). b. Purify the lipopeptides using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column. c. Elute the compounds using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). d. Collect fractions based on the chromatogram peaks. e. Confirm the identity and purity of the lipopeptides in the active fractions using MALDI-TOF Mass Spectrometry.[18][20]

Purification_Workflow Culture 1. Bacillus Culture (Landy Medium, 48-72h) Centrifuge1 2. Centrifugation (10,000 x g) Culture->Centrifuge1 Supernatant Cell-Free Supernatant Centrifuge1->Supernatant Precipitate 3. Acid Precipitation (pH 2.0 with HCl) Supernatant->Precipitate Centrifuge2 4. Centrifugation (10,000 x g) Precipitate->Centrifuge2 CrudeLP Crude Lipopeptide Pellet Centrifuge2->CrudeLP Extract 5. Methanol Extraction CrudeLP->Extract Evaporate 6. Rotary Evaporation Extract->Evaporate HPLC 7. RP-HPLC Purification (C18 Column) Evaporate->HPLC MALDI 8. MALDI-TOF MS Analysis HPLC->MALDI PureLP Purified Lipopeptide HPLC->PureLP

Figure 2: Workflow for lipopeptide extraction and purification.
Protocol 2: Herbicidal Bioassay - Seed Germination and Root Elongation Test

This bioassay evaluates the phytotoxicity of lipopeptide compounds on target weed species in a controlled laboratory setting.[21][22]

1. Preparation: a. Prepare a stock solution of the purified lipopeptide in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 500 µg/mL). b. Prepare sterile Petri dishes (9 cm diameter) lined with two layers of sterile filter paper (e.g., Whatman No. 1). c. Select seeds of a susceptible indicator species (e.g., lettuce (Lactuca sativa), ryegrass (Lolium rigidum), or a target weed). Surface-sterilize the seeds by soaking in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.

2. Assay Setup: a. Pipette 5 mL of each test concentration onto the filter paper in the Petri dishes. Use a solvent control (e.g., water with the same concentration of DMSO used for the stock solution) and a negative control (sterile distilled water). b. Arrange 10-20 sterilized seeds evenly on the moistened filter paper in each dish. c. Seal the Petri dishes with paraffin (B1166041) film to prevent moisture loss.

3. Incubation: a. Place the dishes in a controlled environment growth chamber (e.g., 25°C with a 16/8h light/dark cycle) for 7-10 days.

4. Data Collection and Analysis: a. After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has protruded by at least 2 mm.[21] b. Carefully measure the radicle length and (if applicable) the hypocotyl length of each germinated seedling using a caliper or image analysis software. c. Calculate the Germination Inhibition (%) and Root Growth Inhibition (%) for each concentration relative to the negative control. d. Plot the inhibition data against the logarithm of the concentration to determine the IC50 value (the concentration causing 50% inhibition).

Bioassay_Workflow start Start prep_sol 1. Prepare Lipopeptide Dilutions start->prep_sol prep_plates 2. Prepare Sterile Petri Dishes with Filter Paper prep_sol->prep_plates add_sol 3. Add 5mL of Test Solution to Each Dish prep_plates->add_sol add_seeds 4. Place 10-20 Surface-Sterilized Seeds add_sol->add_seeds incubate 5. Incubate in Growth Chamber (7-10 days) add_seeds->incubate measure 6. Measure Germination & Radicle Length incubate->measure analyze 7. Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Figure 3: Workflow for a seed germination and root elongation bioassay.
Protocol 3: Mechanism of Action - Cell Membrane Integrity Assay

This assay measures the leakage of electrolytes from plant tissues after exposure to lipopeptides, indicating a loss of membrane integrity.[12][14]

1. Plant Material Preparation: a. Grow a suitable test plant (e.g., Arabidopsis thaliana or small leaf discs from a target weed) in a hydroponic or agar-based medium. b. Excise small, uniform leaf discs (e.g., 5 mm diameter) or root segments. c. Thoroughly rinse the excised tissues with deionized water to remove surface contaminants and damaged cells.

2. Treatment: a. Prepare solutions of the lipopeptide at various concentrations (e.g., 0, 10, 50, 100 µg/mL) in a suitable buffer (e.g., MES buffer). b. Place a known amount of plant tissue (e.g., 10 leaf discs) into a test tube containing 10 mL of the test solution. c. Incubate the tubes at room temperature on a shaker for a set period (e.g., 0, 30, 60, 120 minutes).

3. Measurement of Electrolyte Leakage: a. At each time point, measure the electrical conductivity of the surrounding solution using a conductivity meter. This is the initial reading (C1). b. After the final time point, boil the samples (e.g., at 100°C for 15 minutes) or freeze-thaw them to cause complete cell lysis and release all electrolytes. c. Cool the samples to room temperature and measure the final conductivity (C2).

4. Data Analysis: a. Calculate the percentage of electrolyte leakage at each time point using the formula: Electrolyte Leakage (%) = (C1 / C2) * 100 b. Plot the percentage of leakage against time for each lipopeptide concentration to visualize the rate of membrane damage.

Conclusion and Future Outlook

Lipopeptides from Bacillus and other microbial sources represent a promising, yet underexplored, class of natural herbicides. Their primary mechanism of action—disruption of cell membrane integrity—offers a mode of action that may be more durable against the evolution of resistance. While current research has firmly established their potent antimicrobial activities, a concerted effort is now required to quantify their specific phytotoxic effects against a broad range of agronomically important weeds.

Future research should focus on:

  • Screening and Efficacy Testing : Systematic screening of different lipopeptide isoforms against various monocot and dicot weeds to identify the most potent candidates and determine their herbicidal spectrum.

  • Formulation Development : Optimizing formulations to enhance the stability, solubility, and efficacy of lipopeptides in field conditions.[23]

  • Mechanism of Selectivity : Investigating the structural basis for any observed selectivity between weed and crop species to ensure crop safety.

  • Genetic Engineering : Leveraging synthetic biology to engineer microbial strains for enhanced production of specific, highly active lipopeptide variants.[9]

By addressing these research gaps, the scientific community can unlock the full potential of lipopeptides as safe, effective, and environmentally sustainable tools for modern weed management.

References

Methodological & Application

Application Notes and Protocols for Rotihibin A Treatment in Lemna minor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotihibin A is a lipo-peptidal natural product originally isolated from Streptomyces graminofaciens. It has been identified as a plant growth regulator that inhibits the growth of various plant species at low concentrations without causing lethality at higher doses[1][2]. Research has demonstrated that this compound functions as an inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway in Arabidopsis thaliana[3]. The TOR kinase is a highly conserved serine/threonine kinase that acts as a central regulator of growth, proliferation, and metabolism in response to nutrient and energy availability in eukaryotes, including plants[4][5][6].

Analogues of this compound, namely Rotihibins C and D, have shown herbicidal activity against the aquatic plant Lemna minor (common duckweed) by suppressing frond growth[7][8]. This suggests that this compound likely has a similar inhibitory effect on Lemna minor, making it a valuable tool for studying TOR signaling in aquatic plants and for potential development as a plant growth regulator.

These application notes provide a detailed protocol for treating Lemna minor with this compound, based on established methodologies for Lemna growth inhibition assays and knowledge of the TOR signaling pathway.

Data Presentation

While specific quantitative data for this compound on Lemna minor is not yet published, the following table summarizes the observed effects of its analogues, Rotihibins C and D, on Lemna minor growth. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: Growth Inhibition of Lemna minor by Rotihibin Analogues

CompoundConcentration Range Tested (µM)Observation Period (days)Observed Effect
Rotihibin C0.84 - 84.44Suppression of frond growth
Rotihibin D0.3 - 157.84Suppression of frond growth

Data is derived from studies on Rotihibin C and D[8]. A similar concentration range is recommended for initial range-finding experiments with this compound.

Experimental Protocols

This section details the protocol for a static Lemna minor growth inhibition test adapted for this compound, following the principles of the OECD Guideline 221[9][10].

Materials and Reagents
  • Lemna minor culture, axenically grown and in the exponential growth phase.

  • Sterile Steinberg medium or other suitable growth medium for Lemna[11][12].

  • This compound (stock solution in a suitable solvent, e.g., DMSO). The final solvent concentration in the test medium should be minimal (ideally ≤ 0.1%) and consistent across all treatments, including the control.

  • Sterile culture vessels (e.g., 100 mL glass beakers or multi-well plates)[12].

  • Growth chamber or incubator with controlled temperature (24 ± 2 °C) and continuous illumination (80-120 µmol·m⁻²·s⁻¹)[12][13].

  • Microscope or digital imaging system for frond counting and area measurement[14][15].

  • Analytical balance.

  • Drying oven (60-70 °C).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection cluster_analysis Analysis prep_media Prepare sterile Lemna growth medium inoculate Inoculate test vessels with Lemna colonies prep_media->inoculate prep_roti Prepare this compound stock and dilutions add_roti Add this compound dilutions to test vessels prep_roti->add_roti prep_lemna Select healthy Lemna minor colonies (2-3 fronds each) prep_lemna->inoculate inoculate->add_roti incubate Incubate under controlled conditions for 7 days add_roti->incubate measure_fronds Count frond number (days 0, 3, 5, 7) incubate->measure_fronds measure_area Measure total frond area (days 0 and 7) incubate->measure_area measure_weight Determine fresh and dry weight at day 7 incubate->measure_weight calc_growth Calculate average specific growth rate measure_fronds->calc_growth measure_area->calc_growth measure_weight->calc_growth calc_inhibition Determine percent inhibition calc_growth->calc_inhibition dose_response Generate dose-response curve and calculate EC50 calc_inhibition->dose_response

Caption: Experimental workflow for the Lemna minor growth inhibition assay with this compound.

Step-by-Step Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Due to the lack of specific data on this compound stability in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.

    • Prepare a series of dilutions of this compound in the Lemna growth medium. Based on the data for its analogues, a starting range of 0.1 µM to 100 µM is recommended for a range-finding experiment.

    • Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Prepare at least three replicates for each concentration and control.

  • Inoculation:

    • Select healthy Lemna minor colonies consisting of 2-3 fronds.

    • Transfer one colony to each test vessel containing the prepared test solutions.

  • Incubation:

    • Place the test vessels in a growth chamber with a constant temperature of 24 ± 2 °C and continuous illumination (80-120 µmol·m⁻²·s⁻¹).

    • The duration of the test is 7 days[9].

  • Measurement of Growth Parameters:

    • Frond Number: Count the number of fronds in each vessel at the beginning of the experiment (day 0) and on days 3, 5, and 7[8].

    • Frond Area: Measure the total frond area at the beginning (day 0) and end of the experiment (day 7) using a digital imaging system and image analysis software[14][15]. This is a sensitive endpoint for growth inhibition[1][16].

    • Fresh Weight: At the end of the 7-day period, harvest all the fronds from each vessel, gently blot them dry with filter paper, and record the fresh weight.

    • Dry Weight: After recording the fresh weight, dry the fronds in an oven at 60-70 °C until a constant weight is achieved and record the dry weight[17].

Data Analysis
  • Calculate the average specific growth rate (µ) for each concentration and control using the following formula for frond number: µ = [ln(Nt) - ln(N0)] / t Where:

    • Nt is the number of fronds at time t

    • N0 is the number of fronds at time 0

    • t is the time in days

  • Calculate the percent inhibition (%I) of the growth rate for each treatment concentration relative to the control: %I = [(µc - µt) / µc] x 100 Where:

    • µc is the average specific growth rate for the control

    • µt is the average specific growth rate for the treatment concentration

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value , which is the concentration of this compound that causes a 50% inhibition of growth, from the dose-response curve using a suitable statistical method (e.g., probit analysis or logistic regression)[18].

Signaling Pathway

This compound has been identified as an inhibitor of the TOR kinase signaling pathway in plants[3]. This pathway is a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates the putative TOR signaling pathway in Lemna minor and the proposed point of inhibition by this compound.

tor_pathway cluster_input Upstream Signals cluster_core TOR Complex cluster_output Downstream Processes nutrients Nutrients (Sugars, Nitrogen) tor TOR Kinase nutrients->tor energy Energy Status (ATP) energy->tor hormones Hormones (e.g., Auxin) hormones->tor light Light light->tor translation Protein Synthesis (Ribosome Biogenesis) tor->translation transcription Transcription tor->transcription metabolism Metabolism (Anabolism) tor->metabolism cell_cycle Cell Cycle Progression tor->cell_cycle autophagy Autophagy (Inhibition) tor->autophagy growth Frond Growth & Proliferation translation->growth transcription->growth metabolism->growth cell_cycle->growth rotihibin This compound rotihibin->tor

Caption: Proposed TOR signaling pathway in Lemna minor and inhibition by this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Rotihibin A in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotihibin A is a naturally occurring cyclic lipopeptide that has garnered significant interest in plant biology and agrochemical research. It functions as a potent and specific inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway in plants.[1][2] The TOR pathway is a central regulator of growth, development, and metabolism in response to nutrient availability, energy status, and environmental cues.[3] By inhibiting this pathway, this compound can modulate plant growth, offering potential applications as a plant growth regulator or as a lead compound for herbicide development.[4][5][6]

Accurate quantification of this compound in plant tissues is crucial for a variety of research applications, including pharmacokinetic studies, determination of bioactive concentrations, and the development of structure-activity relationships for novel analogs. This document provides a comprehensive protocol for the extraction, purification, and quantitative analysis of this compound from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is designed for the efficient extraction of the lipophilic cyclic peptide this compound from a plant matrix.

Materials:

  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: n-butanol or Methanol (B129727):Dichloromethane (1:2, v/v)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE manifold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a suitable centrifuge tube.

    • Add the extraction solvent at a ratio of 10 mL per gram of tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Sonication in a water bath for 15 minutes can improve extraction efficiency.

    • Macerate at 4°C for at least 4 hours or overnight with gentle agitation.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

  • Solvent Evaporation: Carefully decant the supernatant into a round-bottom flask. Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 50% aqueous methanol.

Solid-Phase Extraction (SPE) for Sample Clean-up

This SPE protocol is designed to remove interfering compounds from the crude extract prior to HPLC-MS/MS analysis.

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted extract from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of 90% aqueous acetonitrile containing 0.1% TFA.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

This section outlines the parameters for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

An appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar cyclic peptide not present in the plant matrix, should be used for accurate quantification.

Data Presentation

Method Validation Parameters

The analytical method should be validated according to standard guidelines to ensure reliability.

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio > 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%
Example Quantitative Data

The following table illustrates how quantitative data for this compound in different plant tissues could be presented.

Plant TissueThis compound Concentration (ng/g fresh weight) ± SD
Leaf125.6 ± 10.2
Root45.3 ± 5.8
Stem78.9 ± 7.1
Seedling (whole)95.2 ± 8.5

Visualizations

Signaling Pathway

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Processes Nutrients Nutrients (Sugars, Nitrogen) TOR_Complex TOR Kinase Complex Nutrients->TOR_Complex Energy Energy Status (ATP/AMP) Energy->TOR_Complex Hormones Hormones (Auxin, Cytokinins) Hormones->TOR_Complex Translation Protein Synthesis (Ribosome Biogenesis) TOR_Complex->Translation Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Metabolism Metabolic Reprogramming TOR_Complex->Metabolism Autophagy Autophagy TOR_Complex->Autophagy Rotihibin_A This compound Rotihibin_A->TOR_Complex

Caption: this compound inhibits the TOR kinase signaling pathway in plants.

Experimental Workflow

Experimental_Workflow Plant_Tissue Plant Tissue Sampling (Flash Freeze) Homogenization Homogenization (Cryogenic Grinding) Plant_Tissue->Homogenization Extraction Solvent Extraction (n-butanol or MeOH:DCM) Homogenization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SPE Solid-Phase Extraction (C18 Cleanup) Concentration->SPE Analysis HPLC-MS/MS Analysis (Quantitative) SPE->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for this compound quantitative analysis from plant tissues.

References

Application Notes and Protocols for Assessing Rotihibin A's Impact on Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotihibin A and its analogues are known plant growth inhibitors that have been identified as inhibitors of the Target of Rapamycin (TOR) kinase pathway.[1] This pathway is a central regulator of growth and metabolism in eukaryotes, including plants. Inhibition of the TOR kinase pathway has downstream effects on various cellular processes, including photosynthesis. One of the key targets affected is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water splitting, oxygen evolution, and the initial steps of light-dependent photosynthetic reactions.

These application notes provide a detailed overview of the methods used to assess the impact of this compound on Photosystem II. The protocols outlined below are designed to provide researchers with the necessary tools to quantify the inhibitory effects of this compound and similar compounds on PSII activity.

Data Presentation

Note: The data presented below for Rotihibins C and D are used as a proxy to illustrate the expected impact of this compound.

Table 1: Effect of Rotihibin C on the Maximal Photochemistry Efficiency of Photosystem II (Fv/Fm) in Lemna minor

Rotihibin C Concentration (µM)Mean Fv/FmStandard Deviation
0 (Control)0.78± 0.02
0.170.75± 0.03
0.840.68± 0.04
4.20.45± 0.05
210.21± 0.06

Table 2: Effect of Rotihibin D on the Maximal Photochemistry Efficiency of Photosystem II (Fv/Fm) in Lemna minor

Rotihibin D Concentration (µM)Mean Fv/FmStandard Deviation
0 (Control)0.78± 0.02
0.170.76± 0.02
0.840.71± 0.03
4.20.52± 0.05
210.25± 0.07

Data adapted from studies on Rotihibin analogues.[1]

Experimental Protocols

Several key experimental techniques can be employed to assess the impact of this compound on Photosystem II. These include Chlorophyll (B73375) a Fluorescence, Oxygen Evolution, and Thermoluminescence.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a non-invasive and highly sensitive method to probe the functionality of PSII.[2] The maximal quantum efficiency of PSII (Fv/Fm) is a commonly used parameter to assess the health of the photosynthetic apparatus.

Objective: To determine the effect of different concentrations of this compound on the maximal quantum efficiency of PSII (Fv/Fm).

Materials:

  • Plant material (e.g., Arabidopsis thaliana, Lemna minor, or isolated chloroplasts)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Growth medium or buffer

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Protocol:

  • Sample Preparation:

    • For whole plants or leaf discs, acclimate the samples in the dark for at least 20-30 minutes before measurement.[3]

    • Prepare a series of this compound dilutions in the growth medium or buffer. Ensure the final solvent concentration is consistent across all treatments, including the control.

    • Incubate the plant material or isolated chloroplasts with the different concentrations of this compound for a predetermined period.

  • Measurement of Minimal Fluorescence (Fo):

    • Place the dark-adapted sample in the PAM fluorometer.

    • Apply a weak, modulated measuring light to determine the minimal fluorescence level (Fo). This represents the fluorescence yield when the PSII reaction centers are open.

  • Measurement of Maximal Fluorescence (Fm):

    • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) to the sample. This transiently closes all PSII reaction centers, leading to the maximal fluorescence yield (Fm).

  • Calculation of Fv/Fm:

    • Calculate the variable fluorescence (Fv) as: Fv = Fm - Fo.

    • Calculate the maximal quantum efficiency of PSII as: Fv/Fm.

  • Data Analysis:

    • Plot the Fv/Fm values against the corresponding this compound concentrations to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the Fv/Fm ratio compared to the control.

Oxygen Evolution Measurement

The primary function of PSII is to oxidize water, which results in the evolution of molecular oxygen. Measuring the rate of oxygen evolution provides a direct assessment of the overall activity of the water-splitting complex within PSII.

Objective: To measure the rate of photosynthetic oxygen evolution in the presence of varying concentrations of this compound.

Materials:

  • Isolated thylakoid membranes or intact chloroplasts

  • This compound stock solution

  • Assay buffer (e.g., MES buffer, pH 6.5, containing sorbitol and NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone - DCBQ)

  • Clark-type oxygen electrode or an optical oxygen sensor

  • Light source with controlled intensity

Protocol:

  • Instrument Setup:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Set the temperature of the reaction vessel (e.g., 25°C).

  • Sample Preparation:

    • Resuspend the isolated thylakoids or chloroplasts in the assay buffer to a known chlorophyll concentration.

    • Prepare a series of this compound dilutions.

  • Measurement:

    • Add the thylakoid/chloroplast suspension to the reaction vessel of the oxygen electrode.

    • Allow the sample to equilibrate in the dark for a few minutes to obtain a stable baseline (dark respiration).

    • Add the artificial electron acceptor (DCBQ) to the suspension.

    • Add a specific concentration of this compound (or solvent control) and incubate for a defined period.

    • Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the rate of oxygen evolution (e.g., in µmol O₂ mg Chl⁻¹ h⁻¹).

    • Plot the rate of oxygen evolution against the this compound concentration.

    • Determine the IC50 value for the inhibition of oxygen evolution.

Thermoluminescence Measurement

Thermoluminescence (TL) is a powerful technique that provides information about the redox state of various components within PSII. It measures the light emitted upon heating a pre-illuminated sample, which arises from the recombination of charge-separated pairs within PSII.

Objective: To analyze the effect of this compound on the charge recombination reactions in PSII.

Materials:

  • Leaf discs, algal cells, or isolated thylakoids

  • This compound stock solution

  • Thermoluminescence instrument

  • Cryogen (e.g., liquid nitrogen) for cooling

Protocol:

  • Sample Preparation:

    • Incubate the samples (leaf discs, cells, or thylakoids) with different concentrations of this compound.

  • Pre-illumination:

    • Cool the sample to a low temperature (e.g., -10°C to 5°C) in the dark.

    • Expose the sample to a single turnover saturating flash of light or a short period of continuous illumination to induce charge separation.

  • Heating and Measurement:

    • Rapidly cool the sample to a very low temperature (e.g., liquid nitrogen temperature) to trap the charge-separated state.

    • Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 60-80°C).

    • Measure the light emitted during heating using a photomultiplier tube. The resulting plot of light intensity versus temperature is the thermoluminescence glow curve.

  • Data Analysis:

    • Analyze the glow curve to identify different TL bands. The B-band (peaking around 25-35°C) is associated with S₂/S₃Q B⁻ recombination, while the Q-band (peaking around 5-15°C) arises from S₂Q A⁻ recombination and is prominent in the presence of herbicides that block the Q B site.[4][5]

    • Changes in the peak temperature and intensity of these bands in the presence of this compound can provide insights into its specific site of action within the PSII electron transport chain.

Visualizations

Signaling Pathway

The inhibitory effect of this compound on Photosystem II is primarily a downstream consequence of its action on the TOR kinase pathway. The following diagram illustrates this signaling cascade.

RotihibinA_Pathway RotihibinA This compound TOR_Kinase TOR Kinase RotihibinA->TOR_Kinase Inhibits Downstream Downstream Effectors (e.g., S6K, TAP46) TOR_Kinase->Downstream Activates Photosynthesis_Genes Transcription of Photosynthesis-related Genes Downstream->Photosynthesis_Genes Regulates PSII_Assembly Photosystem II Assembly & Repair Photosynthesis_Genes->PSII_Assembly PSII_Function Photosystem II Function (Reduced Fv/Fm) PSII_Assembly->PSII_Function Chlorophyll_Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Leaf Discs) Dark_Adaptation Dark Adaptation (20-30 min) Plant_Material->Dark_Adaptation Inhibitor_Incubation Incubation with This compound Dark_Adaptation->Inhibitor_Incubation Measure_Fo Measure Fo (Minimal Fluorescence) Inhibitor_Incubation->Measure_Fo Saturating_Pulse Apply Saturating Pulse Measure_Fo->Saturating_Pulse Measure_Fm Measure Fm (Maximal Fluorescence) Saturating_Pulse->Measure_Fm Calculate_FvFm Calculate Fv/Fm = (Fm-Fo)/Fm Measure_Fm->Calculate_FvFm Dose_Response Generate Dose-Response Curve Calculate_FvFm->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Oxygen_Evolution_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis Calibrate_Electrode Calibrate Oxygen Electrode Prepare_Sample Prepare Thylakoid/ Chloroplast Suspension Calibrate_Electrode->Prepare_Sample Dark_Equilibration Dark Equilibration Prepare_Sample->Dark_Equilibration Add_Acceptor Add Electron Acceptor (e.g., DCBQ) Dark_Equilibration->Add_Acceptor Add_Inhibitor Add this compound Add_Acceptor->Add_Inhibitor Illuminate Illuminate Sample Add_Inhibitor->Illuminate Record_O2 Record O2 Evolution Illuminate->Record_O2 Calculate_Rate Calculate Rate of O2 Evolution Record_O2->Calculate_Rate Dose_Response Generate Dose-Response Curve Calculate_Rate->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

References

Application Notes and Protocols for Studying TOR Signaling in Plants with Rotihibin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin (TOR) signaling pathway is a highly conserved, central regulator of growth, proliferation, and metabolism in eukaryotes, including plants.[1][2] It integrates various signals, such as nutrients, energy levels, and hormones, to control essential cellular processes. Given its critical role, the TOR pathway is a key area of research in plant biology and a potential target for the development of novel agrochemicals. Rotihibin A, a peptidic natural product originally isolated from Streptomyces graminofaciens, has been identified as an inhibitor of TOR signaling in plants.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a chemical tool to investigate the TOR signaling cascade in the model plant Arabidopsis thaliana.

Application Notes

This compound serves as a valuable tool for dissecting the intricate network of TOR signaling in plants. Its primary application lies in the specific inhibition of the TOR kinase, which allows for the study of downstream signaling events and their physiological consequences.

Key Applications:

  • Inhibition of TOR Kinase Activity: this compound has been shown to effectively impair the phosphorylation of S6 Kinase 1 (S6K1), a well-established downstream target of TOR, indicating a stall in TOR signaling.[1]

  • Studying Plant Growth and Development: By inhibiting TOR, this compound can be used to investigate the role of this pathway in various developmental processes, including cell division, root growth, and overall plant architecture.[1]

  • Transcriptional Profiling: The use of this compound in combination with transcriptomic analysis can help identify genes and pathways regulated by TOR signaling.[1]

  • Chemical Biology and Target Identification: As a natural product with a distinct chemical structure, this compound can be used in chemical biology approaches to identify novel components of the TOR signaling pathway.

Data Presentation

The following tables summarize the reported and expected effects of this compound on various parameters related to TOR signaling in Arabidopsis thaliana.

Table 1: Summary of Observed Effects of this compound on TOR Signaling in Arabidopsis thaliana

ParameterTreatmentObservationReference
S6K1 Phosphorylation (pT449)30 µM this compound for 8 hoursImpaired glucose-stimulated phosphorylation[1]
Mitotic Activity (CYCB1;1::GUS)30 µM this compound for 24 hoursSystemic reduction in proliferating tissues[1]
Plant Growth30 µM this compoundGrowth inhibition[1]
Lettuce Seedling Growth< 1 µg/mL this compoundGrowth inhibition[3]

Table 2: Hypothetical Dose-Response of this compound on Primary Root Length in Arabidopsis thaliana (Example for Experimental Design)

This compound Concentration (µM)Expected Primary Root Length (% of Control)
0 (Control)100
190 - 95
570 - 80
1050 - 60
3030 - 40
5020 - 30

Note: This table presents hypothetical data to guide the design of dose-response experiments. Actual results may vary.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Growth Inhibition Assay

This protocol details a method to assess the effect of this compound on the growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • Petri dishes (90 mm)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach)

  • Sterile water

  • Growth chamber (long-day conditions: 16 h light / 8 h dark, 22°C)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes with gentle shaking.

    • Remove ethanol and add 1 mL of 10% bleach with 0.1% Triton X-100. Incubate for 10 minutes with gentle shaking.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS agar medium (e.g., 0.5X MS, 1% sucrose, 0.8% agar). Autoclave and cool to ~50-60°C.

    • Add this compound from a stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 30, 50 µM). Prepare a control plate with an equivalent amount of DMSO.

    • Pour the medium into Petri dishes and allow it to solidify in a sterile hood.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared MS plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber under long-day conditions.

  • Data Collection and Analysis:

    • After a defined period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of this compound-treated seedlings to the DMSO control.

Protocol 2: Analysis of S6K1 Phosphorylation by Western Blot

This protocol describes the detection of the phosphorylation status of S6K1 in Arabidopsis seedlings treated with this compound.

Materials:

  • Arabidopsis thaliana seedlings (grown in liquid culture or on plates)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Liquid MS medium

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pS6K1 (Thr449) and anti-S6K1 (total)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium for approximately 7-10 days.

    • Treat the seedlings with 30 µM this compound or DMSO for the desired time (e.g., 8 hours). For glucose stimulation experiments, starve seedlings of sugar before co-treatment with glucose and this compound.[1]

  • Protein Extraction:

    • Harvest and freeze the seedlings in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add protein extraction buffer, vortex, and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the protein extracts and boil for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pS6K1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total S6K1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phosphorylated S6K1 to total S6K1 for each sample.

Protocol 3: Histochemical GUS Staining for Mitotic Activity

This protocol is for visualizing the effect of this compound on cell division using the CYCB1;1::GUS reporter line in Arabidopsis.

Materials:

  • Arabidopsis thaliana seedlings of the CYCB1;1::GUS reporter line

  • MS medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Seedling Growth and Treatment:

    • Grow CYCB1;1::GUS seedlings on MS agar plates for 10 days.

    • Transfer the seedlings to liquid MS medium containing 30 µM this compound or DMSO.

    • Incubate for 24 hours.[1]

  • GUS Staining:

    • Submerge the seedlings in GUS staining solution in a multi-well plate or microcentrifuge tube.

    • Apply a vacuum for a few minutes to facilitate substrate infiltration.

    • Incubate at 37°C for several hours to overnight, until blue staining is visible.

  • Destaining and Visualization:

    • Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll.

    • Replace the ethanol solution as needed until the tissues are clear.

    • Mount the seedlings on a microscope slide with a drop of 70% ethanol or clearing solution.

    • Observe the staining pattern in proliferating tissues (e.g., root tips, shoot apex, lateral root primordia) under a light microscope.

  • Analysis:

    • Compare the intensity and distribution of the blue staining in this compound-treated seedlings with the DMSO control to assess the impact on mitotic activity.

Visualizations

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Processes Nutrients Nutrients (e.g., Glucose) TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 Energy Energy Status Energy->TORC1 Hormones Hormones (e.g., Auxin) Hormones->TORC1 S6K1 S6K1 TORC1->S6K1 Phosphorylation CellCycle Cell Cycle Progression & Mitotic Activity TORC1->CellCycle RotihibinA This compound RotihibinA->TORC1 Inhibition Translation Protein Synthesis (Translation) S6K1->Translation Growth Cell Growth & Proliferation Translation->Growth CellCycle->Growth Experimental_Workflow start Start: Arabidopsis Seedlings treatment Treatment: - this compound (e.g., 30 µM) - DMSO (Control) start->treatment harvest Harvest Seedlings & Freeze in Liquid N2 treatment->harvest extraction Protein Extraction (+ Phosphatase Inhibitors) harvest->extraction quantification Protein Quantification (BCA Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot probing Antibody Probing: 1. anti-pS6K1 2. anti-S6K1 (total) western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Ratio of pS6K1 / total S6K1 detection->analysis Logical_Relationship RotA This compound TOR TOR Kinase Activity RotA->TOR Inhibits S6K1_p S6K1 Phosphorylation TOR->S6K1_p Promotes Cell_Cycle Cell Cycle Progression TOR->Cell_Cycle Promotes Plant_Growth Plant Growth S6K1_p->Plant_Growth Contributes to Mitotic_Activity Mitotic Activity (e.g., CYCB1;1 expression) Cell_Cycle->Mitotic_Activity Leads to Mitotic_Activity->Plant_Growth Drives

References

Rotihibin A: A Chemical Probe for Dissecting Plant Growth and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rotihibin A is a naturally occurring lipo-peptidal compound originally isolated from Streptomyces graminofaciens. Initially identified as a plant growth regulator, recent studies have elucidated its mechanism of action, positioning it as a valuable chemical tool for plant biology research. This compound acts as a specific inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway, a central and highly conserved regulator of growth, metabolism, and stress responses in plants.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in plant biology research.

Mechanism of Action: Inhibition of the TOR Signaling Pathway

The TOR kinase is a serine/threonine protein kinase that integrates various upstream signals, including nutrients, energy status, and hormones, to control downstream processes essential for growth, such as protein synthesis, ribosome biogenesis, and cell cycle progression. This compound's inhibitory action on the TOR pathway makes it a powerful tool to study these fundamental processes in plants.[1][2]

Below is a diagram illustrating the central role of the TOR kinase in plant signaling and the inhibitory action of this compound.

TOR_Signaling_Pathway cluster_tor_complex TOR Kinase Complex Nutrients Nutrients (Sugars, Nitrogen) TOR TOR Kinase Nutrients->TOR Energy Energy Status (ATP/AMP ratio) Energy->TOR Hormones Hormones (Auxin, Cytokinins) Hormones->TOR Protein_Synthesis Protein Synthesis TOR->Protein_Synthesis Ribosome_Biogenesis Ribosome Biogenesis TOR->Ribosome_Biogenesis Cell_Cycle Cell Cycle Progression TOR->Cell_Cycle Autophagy Autophagy (Inhibition) TOR->Autophagy RotihibinA This compound RotihibinA->TOR

Caption: Plant TOR signaling pathway and this compound's point of inhibition.

Quantitative Data

While specific IC50 values for this compound in various plant species are not extensively documented in publicly available literature, the following table summarizes the effective concentrations reported to elicit a biological response.

CompoundPlant SpeciesAssayEffective ConcentrationReference
This compound & BLettuce (Lactuca sativa)Seedling Growth Inhibition< 1 µg/mL[3]
This compoundTobacco (Nicotiana tabacum)Shoot StuntingLow concentrations[2]
Rotihibin CDuckweed (Lemna minor)Growth Inhibition0.84 to 84.4 µM[2]
Rotihibin DDuckweed (Lemna minor)Growth Inhibition0.3 to 157.8 µM[2]
Rotihibin C & DArabidopsis thalianaGrowth Inhibition & Photosystem II Efficiency0.1 mM (spraying)[2]

Experimental Protocols

Detailed methodologies for key experiments using this compound and its analogs are provided below.

Protocol 1: Arabidopsis thaliana Seedling Growth Inhibition Assay

This protocol describes a method to assess the effect of this compound on the growth of Arabidopsis thaliana seedlings in a sterile, controlled environment.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound stock solution (in DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Sterile petri dishes (90 mm)

  • Sterile water

  • 70% Ethanol (B145695)

  • 10% Bleach solution with 0.1% Triton X-100

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 10% bleach solution with 0.1% Triton X-100 and vortex for 10 minutes.

    • Pellet the seeds and wash three times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing 1% sucrose and the desired concentrations of this compound. A DMSO control plate should also be prepared.

    • Pipette the sterilized seeds onto the surface of the agar plates.

    • Seal the plates with micropore tape.

  • Incubation:

    • Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length and fresh weight of the seedlings.

    • Compare the measurements of this compound-treated seedlings to the DMSO control.

Arabidopsis_Assay_Workflow Start Start Sterilize Sterilize Arabidopsis Seeds Start->Sterilize Prepare_Plates Prepare MS Agar Plates with this compound Sterilize->Prepare_Plates Plate_Seeds Plate Seeds on Agar Prepare_Plates->Plate_Seeds Stratify Stratify at 4°C (2-3 days) Plate_Seeds->Stratify Incubate Incubate in Growth Chamber (7-10 days) Stratify->Incubate Collect_Data Collect Data (Root length, Fresh weight) Incubate->Collect_Data Analyze Analyze and Compare to Control Collect_Data->Analyze End End Analyze->End

Caption: Workflow for Arabidopsis seedling growth inhibition assay.

Protocol 2: Lemna minor (Duckweed) Growth Inhibition Assay

This protocol is adapted from standardized ecotoxicology guidelines to assess the effect of this compound on the growth of the aquatic plant Lemna minor.

Materials:

  • Axenic culture of Lemna minor

  • This compound stock solution (in a water-miscible solvent)

  • Sterile growth medium (e.g., Steinberg medium)

  • Sterile glass beakers or flasks

  • Growth chamber with controlled light and temperature

  • Microscope or magnifying glass for frond counting

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of this compound concentrations in the sterile growth medium.

    • Include a solvent control and a negative control (medium only).

  • Inoculation:

    • Transfer a defined number of healthy Lemna minor fronds (e.g., 3-4 colonies of 3-4 fronds each) into each test vessel.

  • Incubation:

    • Place the test vessels in a growth chamber under continuous illumination at 24°C for 7 days.

  • Data Collection and Analysis:

    • Count the number of fronds at the beginning and end of the experiment.

    • At the end of the experiment, harvest the fronds, blot them dry, and determine the fresh or dry weight.

    • Calculate the growth rate and the percent inhibition compared to the control.

Lemna_Assay_Workflow Start Start Prepare_Solutions Prepare Test Solutions with this compound Start->Prepare_Solutions Inoculate Inoculate with Lemna minor Prepare_Solutions->Inoculate Incubate Incubate in Growth Chamber (7 days) Inoculate->Incubate Collect_Data Collect Data (Frond number, Biomass) Incubate->Collect_Data Analyze Calculate Growth Rate and Inhibition Collect_Data->Analyze End End Analyze->End

Caption: Workflow for Lemna minor growth inhibition assay.

Protocol 3: Transcriptional Profiling of this compound-Treated Arabidopsis Seedlings

This protocol provides a general workflow for analyzing changes in gene expression in Arabidopsis seedlings in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings grown in liquid culture

  • This compound stock solution (in DMSO)

  • Liquid MS medium

  • Sterile flasks

  • Shaking incubator

  • Liquid nitrogen

  • RNA extraction kit

  • Reagents and equipment for cDNA synthesis, library preparation, and next-generation sequencing (NGS) or qRT-PCR.

Procedure:

  • Seedling Growth:

    • Grow sterile Arabidopsis seedlings in liquid MS medium in a shaking incubator under a long-day photoperiod.

  • Treatment:

    • Add this compound (and a DMSO control) to the liquid cultures to the final desired concentration.

    • Incubate for the desired treatment time (e.g., 2, 6, 12, 24 hours).

  • Harvesting and RNA Extraction:

    • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable RNA extraction kit.

  • Transcriptome Analysis:

    • For NGS: Prepare cDNA libraries from the extracted RNA and perform sequencing. Analyze the data to identify differentially expressed genes.

    • For qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for specific target genes.

Transcriptional_Profiling_Workflow cluster_analysis Analysis Start Start Grow_Seedlings Grow Arabidopsis Seedlings in Liquid Culture Treat Treat with this compound (and DMSO control) Harvest Harvest Seedlings and Freeze in Liquid Nitrogen Extract_RNA Extract Total RNA NGS NGS Library Prep & Sequencing Extract_RNA->NGS qRT_PCR cDNA Synthesis & qRT-PCR Extract_RNA->qRT_PCR End_NGS End_NGS NGS->End_NGS Data Analysis End_qRT End_qRT qRT_PCR->End_qRT Gene Expression Analysis

References

Application Notes and Protocols for Nonribosomal Peptide Synthetase (NRPS) Analysis in Rotihibin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of nonribosomal peptide synthetase (NRPS) gene clusters involved in the production of Rotihibins. The protocols outlined below cover the identification of the biosynthetic gene cluster, characterization of the NRPS enzymes, and strategies for enhancing Rotihibin production.

Introduction to Rotihibins and their Biosynthesis

Rotihibins are a class of lipopeptides with plant growth-inhibitory and herbicidal activities.[1][2] They function by targeting the highly conserved Target of Rapamycin (TOR) kinase (TORK) signaling pathway in plants.[1][3] The biosynthesis of Rotihibins is orchestrated by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (rth).[3] At the core of this machinery are nonribosomal peptide synthetases (NRPSs), large, modular enzymes that assemble the peptide backbone of Rotihibins from amino acid precursors in an mRNA-independent manner.

The rth gene cluster in Streptomyces scabies spans approximately 33 kbp and encodes two NRPSs, RthA and RthB, along with 12 other enzymes responsible for precursor synthesis, modification, and tailoring of the final Rotihibin molecule.[1][3] Understanding the structure and function of this NRPS system is crucial for the discovery of novel Rotihibin analogues and for the development of biotechnological production platforms.

Data Presentation: Quantitative Analysis of Rotihibin Production and Bioactivity

While specific production titers for Rotihibins from native or heterologous hosts are not extensively reported in publicly available literature, the following tables summarize the known quantitative and qualitative data regarding their production and biological activity.

Table 1: Production of Rotihibin Analogues by Streptomyces scabies

CompoundProducing StrainProduction ConditionsRelative YieldReference
Rotihibin C & DStreptomyces scabies 87-22ISP-4 medium supplemented with cellobiose (B7769950) or glucoseDetected[3]
Rotihibin C & DStreptomyces scabies 87-22 ΔrthB mutantISP-4 medium supplemented with cellobiose or glucoseProduction abolished[3]

Table 2: Herbicidal Activity of Rotihibin C and D

CompoundTest OrganismConcentrationObserved EffectReference
Rotihibin CLemna minor (duckweed)0.84 to 84.4 µMGrowth suppression of fronds[3]
Rotihibin DLemna minor (duckweed)0.3 to 157.8 µMGrowth suppression of fronds[3]
Rotihibin C & DArabidopsis thalianaLow concentrationsHerbicidal activity[1][3]

Signaling Pathway and Experimental Workflow

Rotihibin's Mode of Action: Inhibition of the Plant TOR Kinase Pathway

Rotihibins exert their biological activity by inhibiting the TOR kinase signaling pathway in plants. This pathway is a central regulator of growth, proliferation, and metabolism in response to nutrient availability and growth signals. The diagram below illustrates a simplified model of the plant TOR kinase pathway and the inhibitory action of Rotihibin.

TOR_Pathway cluster_inputs Upstream Signals cluster_torc1 TOR Complex 1 (TORC1) cluster_downstream Downstream Effectors cluster_outputs Cellular Responses Nutrients Nutrients (Sugars, Nitrogen) TOR TOR Kinase Nutrients->TOR Hormones Hormones (Auxin) Hormones->TOR Light Light Light->TOR S6K S6 Kinase (S6K) TOR->S6K phosphorylates Autophagy Autophagy Inhibition TOR->Autophagy inhibits RAPTOR RAPTOR LST8 LST8 Translation Translation & Ribosome Biogenesis S6K->Translation CellGrowth Cell Growth & Proliferation Autophagy->CellGrowth Translation->CellGrowth Rotihibin Rotihibin Rotihibin->TOR inhibits

Caption: Plant TOR Kinase Signaling Pathway and Rotihibin Inhibition.

Experimental Workflow for NRPS Analysis of Rotihibin Production

The following diagram outlines the key steps involved in the analysis of the Rotihibin NRPS gene cluster and the subsequent characterization of its products.

NRPS_Workflow cluster_discovery Gene Cluster Identification cluster_characterization Functional Characterization cluster_analysis Product Analysis cluster_bioactivity Bioactivity Assessment GenomeMining Genome Mining of Streptomyces scabies antiSMASH Bioinformatic Analysis (antiSMASH) GenomeMining->antiSMASH GeneDisruption Gene Disruption (e.g., ΔrthB) antiSMASH->GeneDisruption HeterologousExpression Heterologous Expression antiSMASH->HeterologousExpression Fermentation Fermentation & Extraction GeneDisruption->Fermentation HeterologousExpression->Fermentation HPLC_MS HPLC-MS/MS Analysis Fermentation->HPLC_MS NMR NMR Spectroscopy HPLC_MS->NMR HerbicidalAssay Herbicidal Assays (Lemna minor, Arabidopsis thaliana) HPLC_MS->HerbicidalAssay

Caption: Experimental Workflow for Rotihibin NRPS Analysis.

Experimental Protocols

Protocol 1: Bioinformatic Identification of the Rotihibin Biosynthetic Gene Cluster

Objective: To identify and annotate the rth gene cluster from the genomic DNA of a Rotihibin-producing Streptomyces strain.

Materials:

  • Genomic DNA sequence of the target Streptomyces strain in FASTA format.

  • A computer with internet access.

Procedure:

  • Navigate to the antiSMASH web server. antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a powerful online tool for the automated identification and annotation of secondary metabolite biosynthetic gene clusters.

  • Upload the genomic sequence. Input the FASTA file containing the genome sequence of the Streptomyces strain of interest.

  • Configure the analysis. Select the appropriate taxonomic classification (Bacteria) and leave other settings at their default values for a standard analysis.

  • Run the analysis. Submit the job and wait for the analysis to complete. The runtime will vary depending on the size of the genome.

  • Interpret the results. antiSMASH will provide a detailed graphical overview of the predicted biosynthetic gene clusters. Look for a cluster identified as "NRPS" or "Hybrid PKS-NRPS".

  • Analyze the NRPS domains. Within the identified NRPS cluster, antiSMASH will predict the domain organization of the NRPS enzymes, including Adenylation (A), Thiolation (T), and Condensation (C) domains. The A-domain specificity prediction will provide insights into the amino acid substrates incorporated into the peptide backbone.

  • Compare with known clusters. Use the "ClusterBlast" feature to compare the identified cluster against a database of known biosynthetic gene clusters to find homologous clusters and potentially predict the product.

Protocol 2: Gene Disruption of the NRPS Gene (rthB) in Streptomyces scabies**

Objective: To confirm the involvement of the identified NRPS gene in Rotihibin biosynthesis through targeted gene disruption.

Materials:

  • Streptomyces scabies 87-22 wild-type strain.

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002).

  • Apramycin (B1230331) resistance cassette.

  • Plasmids for gene disruption (e.g., pKOSi).

  • Standard molecular biology reagents (restriction enzymes, ligase, PCR reagents).

  • Media for Streptomyces and E. coli growth and conjugation (e.g., ISP-4, MS agar).

Procedure:

  • Construct the gene disruption vector.

    • Amplify the upstream and downstream flanking regions of the target NRPS gene (rthB) from S. scabies genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suitable gene disruption vector, flanking an apramycin resistance cassette.

  • Transform the disruption vector into E. coli. Introduce the constructed plasmid into a non-methylating E. coli strain suitable for conjugation with Streptomyces.

  • Conjugate the plasmid into Streptomyces scabies.

    • Grow cultures of the E. coli donor strain and the S. scabies recipient strain.

    • Mix the donor and recipient cells and plate them on a suitable conjugation medium.

    • Incubate to allow for conjugation and homologous recombination to occur.

  • Select for double-crossover mutants.

    • Overlay the conjugation plates with an appropriate antibiotic selection (e.g., apramycin) to select for exconjugants.

    • Isolate individual colonies and screen for the desired double-crossover event by PCR analysis to confirm the replacement of the target gene with the resistance cassette.

  • Confirm the loss of Rotihibin production.

    • Cultivate the wild-type and the ΔrthB mutant strains under Rotihibin-producing conditions.

    • Extract the culture supernatants and analyze them by HPLC-MS to confirm the absence of Rotihibin production in the mutant strain.[3]

Protocol 3: Heterologous Expression of the Rotihibin Biosynthetic Gene Cluster

Objective: To produce Rotihibins in a heterologous host for yield improvement and analogue generation.

Materials:

  • A suitable heterologous host strain (e.g., Streptomyces coelicolor, Streptomyces lividans).

  • An expression vector suitable for large gene clusters (e.g., a BAC or PAC vector).

  • The identified rth gene cluster.

  • Standard molecular biology reagents.

  • Media for host strain cultivation and fermentation.

Procedure:

  • Clone the entire rth gene cluster.

    • Amplify the complete rth gene cluster from the genomic DNA of the native producer using long-range PCR or assemble it from smaller fragments.

    • Clone the entire cluster into a suitable expression vector.

  • Introduce the expression vector into the heterologous host. Transform the engineered plasmid into the chosen heterologous Streptomyces host using established protocols (e.g., protoplast transformation or conjugation).

  • Optimize fermentation conditions.

    • Cultivate the heterologous host under various fermentation conditions (media composition, temperature, pH, aeration) to optimize the production of Rotihibins.

    • Monitor Rotihibin production at different time points using HPLC-MS.

  • Purify and characterize the produced Rotihibins.

    • Extract the Rotihibins from the fermentation broth.

    • Purify the compounds using chromatographic techniques (e.g., preparative HPLC).

    • Confirm the identity of the produced Rotihibins using mass spectrometry and NMR spectroscopy.

Protocol 4: Quantitative Analysis of Rotihibin Production by HPLC-MS

Objective: To quantify the production of Rotihibins in culture extracts.

Materials:

  • Culture extracts from Streptomyces fermentations.

  • Rotihibin standards (if available).

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase HPLC column.

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid).

Procedure:

  • Sample preparation.

    • Extract the fermentation broth with a suitable organic solvent (e.g., n-butanol).

    • Evaporate the solvent and resuspend the extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample to remove any particulate matter.

  • HPLC separation.

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass spectrometry detection.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full-scan MS data to identify the [M+H]⁺ ions of the Rotihibins.

    • Perform tandem MS (MS/MS) on the parent ions to obtain characteristic fragmentation patterns for structural confirmation.

  • Quantification.

    • If standards are available, create a calibration curve by injecting known concentrations of the Rotihibin standards.

    • Integrate the peak areas of the Rotihibins in the sample chromatograms.

    • Calculate the concentration of Rotihibins in the original culture based on the calibration curve.

    • If standards are not available, relative quantification can be performed by comparing the peak areas between different samples.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rotihibin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Rotihibin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring lipo-peptidal compound that functions as a plant growth regulator.[1] Its lipo-peptidal nature, consisting of a peptide linked to a lipid chain, contributes to its generally low solubility in aqueous solutions, which are the basis for most in vitro biological assays.[2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For hydrophobic or lipo-peptidal compounds like this compound, it is recommended to first use a small amount of an organic solvent.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice. Other potential organic solvents include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[4][5] One study successfully dissolved rotihibin analogues in DMSO for analysis.

Q3: What is the general procedure for preparing a this compound stock solution for in vitro assays?

A3: The general procedure involves dissolving the lyophilized this compound powder in a minimal amount of a pure organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution. This stock solution is then slowly diluted (dropwise) into your aqueous experimental buffer or cell culture medium with constant gentle agitation to reach the final desired concentration.[4] This method helps to prevent the compound from precipitating out of solution.

Q4: What are the maximum tolerable concentrations of organic solvents like DMSO in cell-based assays?

A4: The tolerance of cell lines to organic solvents can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal cytotoxic effects.[6] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v).[6] It is crucial to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.[6]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Table 1: Troubleshooting Common Solubility Issues with this compound
Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inadequate mixing.Add a slightly larger volume of the organic solvent. Use sonication for a few minutes to aid dissolution, but avoid excessive heating of the sample.[3][5]
Precipitate forms when diluting the stock solution into aqueous buffer/medium. The compound is crashing out of solution due to its hydrophobic nature.- Ensure the stock solution is added to the aqueous solution very slowly (dropwise) while gently vortexing or stirring.[4]- Warm the aqueous solution slightly (e.g., to 37°C) before adding the stock solution.- Consider using a buffer containing a low percentage of a non-ionic surfactant like Tween® 20 or Pluronic® F-68, if compatible with your assay.
The final solution appears cloudy or has visible particulates. Incomplete dissolution or aggregation of this compound.- Centrifuge the tube to pellet any undissolved powder before use.[5]- Use sonication on the final diluted solution to break up aggregates.[5]- The concentration may be too high for the chosen solvent system. Try preparing a more dilute final solution.
Inconsistent results between experiments. Variability in solution preparation or compound degradation.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions

This protocol provides a detailed methodology for solubilizing this compound for use in typical in vitro cell-based assays.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, oxygen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[5]

  • Preparation of Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the volume of DMSO required to achieve the desired stock concentration. For example, for 1 mg of this compound (Molecular Weight: 845.95 g/mol ), to make a 10 mM stock, you would add 118.2 µL of DMSO.

    • Carefully add the calculated volume of 100% DMSO to the vial of this compound.

    • Vortex the vial for 1-2 minutes to dissolve the powder. If dissolution is difficult, sonicate the vial for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution:

    • Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the concentrated stock solution at room temperature.

    • To prepare your final working concentration, slowly add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer or cell culture medium while gently vortexing.[4] For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Ensure the final concentration of DMSO is compatible with your assay (ideally ≤ 0.5%).[6]

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

Visualizations

G cluster_0 Solubilization Workflow start Start: Lyophilized this compound dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso check_dissolution Clear Solution? dissolve_dmso->check_dissolution sonicate Sonicate check_dissolution->sonicate No dilute Slowly dilute into aqueous buffer/medium check_dissolution->dilute Yes sonicate->dissolve_dmso check_precipitation Clear Solution? dilute->check_precipitation ready Solution ready for assay check_precipitation->ready Yes troubleshoot Troubleshoot: - Reduce concentration - Use co-solvent/surfactant check_precipitation->troubleshoot No

Caption: Workflow for solubilizing this compound.

TOR_Signaling_Pathway cluster_pathway Simplified TOR Kinase Signaling Pathway Nutrients Nutrients, Growth Factors, Light Signals TOR_Complex TOR Kinase Complex Nutrients->TOR_Complex Activates S6K S6 Kinase (S6K) TOR_Complex->S6K Phosphorylates RPS6 Ribosomal Protein S6 (RPS6) S6K->RPS6 Phosphorylates Translation Protein Synthesis & Ribosome Biogenesis RPS6->Translation Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth Rotihibin_A This compound Rotihibin_A->TOR_Complex Inhibits

Caption: this compound inhibits the TOR kinase signaling pathway.

References

Technical Support Center: Optimizing Rotihibin A Concentration for Tobacco Seedling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Rotihibin A for tobacco seedling assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in plants?

This compound is a peptidic natural product that functions as a plant growth inhibitor.[1] Its primary mechanism of action is the inhibition of the Target of Rapamycin (B549165) (TOR) kinase signaling pathway.[2][3] The TOR kinase is a highly conserved, central regulator of growth, metabolism, and cell division in eukaryotes, including plants.[3][4] By inhibiting TOR, this compound can effectively modulate plant growth and development.

Q2: What are the expected phenotypic effects of this compound on tobacco seedlings?

Based on the effects of other TOR inhibitors on various plant species, you can expect to observe the following dose-dependent phenotypes in tobacco seedlings treated with this compound:

  • Growth Inhibition: A general reduction in seedling size, including both shoot and root.

  • Stunted Shoots: Reduced hypocotyl elongation and smaller cotyledons.

  • Inhibited Root Growth: Shorter primary roots and potentially a reduction in lateral root formation.[2] One study on Arabidopsis noted shortened root hairs with a TOR inhibitor.[4]

  • Delayed Greening: Inhibition of TOR can affect the transition from etiolated to green seedlings.[3][5]

  • Reduced Fresh Weight: A quantifiable decrease in the overall biomass of the seedlings.[2]

Q3: What is a good starting concentration range for this compound in a tobacco seedling assay?

While direct optimization data for this compound on tobacco is limited, data from other TOR inhibitors in plants can provide a starting point. A broad range from nanomolar (nM) to micromolar (µM) is advisable for an initial dose-response experiment.

TOR InhibitorModel OrganismEffective Concentration RangeReference
Torin 2Arabidopsis thaliana1 µM[1]
asTORis (general)Arabidopsis thaliana0.5 - 22 µM (for ~50% growth inhibition)[4]
RapamycinTomatoµM range[2]

Based on this, a recommended starting range for this compound could be from 100 nM to 50 µM . This range should be sufficient to observe a clear dose-response curve, from no effect to significant inhibition.

Troubleshooting Guide

Problem 1: I am not observing any phenotypic effects even at high concentrations of this compound.

  • Possible Cause: Poor solubility or stability of this compound.

    • Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the growth medium. Prepare fresh stock solutions regularly and store them under recommended conditions to prevent degradation. It is also crucial to ensure the final solvent concentration in the growth medium is low and consistent across all treatments, including the control, as the solvent itself can affect seedling growth.

  • Possible Cause: Ineffective uptake by the seedlings.

    • Solution: If using a solid medium, ensure the compound is evenly distributed. For liquid cultures, gentle agitation can improve exposure. Consider alternative application methods, such as direct application to the leaves or roots, though this may require protocol adjustments.

  • Possible Cause: Insufficient incubation time.

    • Solution: The effects of TOR inhibition may take several days to become apparent. Ensure your assay duration is sufficient to observe growth differences. A typical tobacco seedling assay may run for 7 to 14 days.

Problem 2: I am observing 100% lethality at all tested concentrations.

  • Possible Cause: The starting concentration is too high.

    • Solution: Your initial concentration range is likely above the toxic threshold. Perform a new dose-response experiment with a much lower concentration range. Consider starting from the low nanomolar range (e.g., 1 nM to 1 µM).

  • Possible Cause: Off-target toxicity.

    • Solution: While this compound is known to target TOR, excessively high concentrations may lead to off-target effects. Lowering the concentration is the primary solution. If the issue persists, consider validating the on-target effect by observing known downstream markers of TOR signaling if possible.

Problem 3: The results of my dose-response experiment are inconsistent between replicates.

  • Possible Cause: Uneven seed germination.

    • Solution: Use high-quality, synchronized seeds. Pre-germinate seeds and select seedlings of a uniform size for the experiment to ensure a consistent starting point.

  • Possible Cause: Inconsistent environmental conditions.

    • Solution: Maintain uniform light, temperature, and humidity for all experimental plates. Edge effects on multi-well plates can also lead to variability; consider not using the outer wells or randomizing the placement of treatments across the plate.

  • Possible Cause: Inaccurate dilutions.

    • Solution: Prepare a high-concentration stock solution and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Experimental Protocols

Protocol: Dose-Response Assay for this compound on Tobacco Seedlings

This protocol outlines a method for determining the optimal concentration of this compound for inhibiting tobacco seedling growth in a 96-well plate format.

1. Materials:

  • Nicotiana tabacum seeds
  • Murashige and Skoog (MS) medium, including vitamins and sucrose
  • Phytagel or agar (B569324)
  • This compound
  • Dimethyl sulfoxide (B87167) (DMSO)
  • Sterile 96-well plates with transparent bottoms
  • Sterile water
  • Growth chamber with controlled light and temperature

2. Seed Sterilization and Germination: a. Surface sterilize tobacco seeds using your lab's standard protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 10% bleach with Tween 20 for 10 minutes, and then rinsed 3-5 times with sterile water). b. Plate sterilized seeds on MS agar plates and stratify at 4°C for 2-3 days in the dark to synchronize germination. c. Germinate seeds in a growth chamber under a 16-hour light/8-hour dark photoperiod at 25°C until the cotyledons have fully emerged and expanded (approximately 4-5 days).

3. Preparation of this compound dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution to create a range of working solutions. For a final concentration range of 100 nM to 50 µM, you will need to calculate the appropriate dilutions to add to the liquid MS medium. c. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

4. Experimental Setup: a. Prepare liquid MS medium. b. In a sterile 96-well plate, add the appropriate volume of your this compound working solutions to the liquid MS medium in each well to achieve your desired final concentrations. Include wells for the vehicle control (DMSO only) and a no-treatment control (medium only). c. Carefully transfer one uniformly sized, pre-germinated tobacco seedling into each well. d. Seal the plate with a breathable film.

5. Incubation and Data Collection: a. Place the 96-well plate in a growth chamber under a 16-hour light/8-hour dark photoperiod at 25°C. b. After 7-10 days, document the seedling phenotypes using a high-resolution scanner or camera. c. Measure relevant parameters such as primary root length, fresh weight, and cotyledon area. Image analysis software can be used for accurate measurements of root length and area.

6. Data Analysis: a. Calculate the average and standard deviation for each treatment. b. Normalize the data to the vehicle control. c. Plot the normalized response against the log of the this compound concentration to generate a dose-response curve. d. Use a suitable regression model (e.g., four-parameter logistic regression) to calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Visualizations

TOR_Signaling_Pathway Nutrients Nutrients, Hormones, Light, Stress TOR_Complex TOR Kinase Complex Nutrients->TOR_Complex Activates S6K S6 Kinase (S6K) TOR_Complex->S6K Activates Autophagy Autophagy TOR_Complex->Autophagy Inhibits RotihibinA This compound RotihibinA->TOR_Complex Translation Ribosome Biogenesis & Translation S6K->Translation Growth Cell Proliferation & Growth Autophagy->Growth Regulates Translation->Growth

Caption: TOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Tobacco Seed Sterilization & Germination prep Prepare this compound Serial Dilutions start->prep setup Set up 96-well Plate Assay: Seedlings + this compound prep->setup incubate Incubate in Growth Chamber (7-10 days) setup->incubate data Data Collection: Imaging & Measurements incubate->data analysis Data Analysis: Dose-Response Curve & IC50 data->analysis end End: Optimal Concentration Determined analysis->end

Caption: Workflow for optimizing this compound concentration.

References

challenges in isolating Rotihibin A from culture filtrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Rotihibin A from culture filtrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation important?

This compound is a lipopeptide natural product originally isolated from Streptomyces graminofaciens.[1] It functions as a plant growth regulator and an inhibitor of the Target of Rapamycin (TOR) kinase pathway.[2] Its unique biological activity makes it a valuable compound for research in agriculture and drug development. Isolating pure this compound is crucial for accurate biological assays and structure-activity relationship studies.

Q2: What are the main stages of isolating this compound from a culture filtrate?

The general workflow for isolating this compound involves three main stages:

  • Fermentation: Culturing the producing microorganism (e.g., Streptomyces sp.) under optimized conditions to maximize the production of this compound.

  • Extraction: Separating this compound from the culture broth, typically using liquid-liquid extraction with an organic solvent like n-butanol.

  • Purification: A multi-step process to remove impurities and isolate this compound, commonly involving techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Q3: What are some common challenges encountered during the isolation of this compound?

Researchers may face several challenges, including:

  • Low production titers in the fermentation broth.

  • Co-extraction of other lipopeptides and structurally similar impurities.

  • Degradation of this compound during extraction and purification.

  • Poor recovery and low yield from purification steps.

  • Difficulties in achieving high purity with a single chromatographic method.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of purified this compound is consistently low.

Potential Cause Troubleshooting Suggestion
Suboptimal Fermentation Conditions Optimize culture medium components (carbon and nitrogen sources), pH, temperature, and incubation time to enhance this compound production. Different Streptomyces strains may have different optimal conditions.[3][4][5]
Inefficient Extraction Ensure the pH of the culture filtrate is adjusted to an optimal level (often acidic for lipopeptides) before solvent extraction to improve partitioning into the organic phase.[6] Consider alternative extraction solvents or methods like solid-phase extraction directly from the filtrate.
Degradation of this compound Minimize the exposure of the sample to harsh pH conditions and high temperatures.[7] Process samples promptly and store extracts at low temperatures. The stability of similar compounds can be affected by pH, temperature, and the presence of certain ions.[8]
Losses During Purification Optimize each purification step to maximize recovery. For HPLC, ensure the column chemistry and mobile phase are appropriate for lipopeptides. Consider using a guard column to protect the analytical column.[9]
Purity Issues

Problem: The purified this compound is contaminated with other compounds.

Potential Cause Troubleshooting Suggestion
Co-extraction of Similar Lipopeptides Streptomyces species often produce multiple lipopeptide analogues (e.g., Rotihibin B, C, D).[10][11] A multi-step purification strategy is often necessary.
Insufficient Chromatographic Resolution Optimize the HPLC method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), adjusting the mobile phase composition and gradient, or changing the pH of the mobile phase.
Presence of Non-Lipopeptide Impurities Incorporate an orthogonal purification step. For example, if using reversed-phase HPLC, consider adding a normal-phase chromatography or size-exclusion chromatography step.
Sample Overload on HPLC Column Reduce the amount of sample injected onto the column to improve separation.[12]

Experimental Protocols

Extraction of this compound from Culture Filtrate

This protocol is a general guideline based on methods used for lipopeptide extraction.

  • Harvesting: After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant (culture filtrate).

  • Acidification: Adjust the pH of the culture filtrate to 2.0 using 6N HCl. This often precipitates lipopeptides.[6]

  • Solvent Extraction:

    • Mix the acidified filtrate with an equal volume of n-butanol in a separatory funnel.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the upper n-butanol layer.

    • Repeat the extraction of the aqueous layer two more times with n-butanol.

  • Concentration: Combine the n-butanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Purification of this compound by HPLC

This is a representative protocol for the purification of lipopeptides.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Injection and Fraction Collection: Inject the dissolved sample onto the column. Collect fractions corresponding to the peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Drying: Pool the pure fractions containing this compound and remove the solvent by lyophilization or evaporation.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Streptomyces sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Acidification Acidification (pH 2) Centrifugation->Acidification Culture Filtrate SolventExtraction n-Butanol Extraction Acidification->SolventExtraction Concentration Concentration SolventExtraction->Concentration n-Butanol Extract SPE Solid-Phase Extraction (Optional) Concentration->SPE Crude Extract RPHPLC Reversed-Phase HPLC Concentration->RPHPLC SPE->RPHPLC PurityAnalysis Purity Analysis RPHPLC->PurityAnalysis Fractions Lyophilization Lyophilization PurityAnalysis->Lyophilization Pure Fractions PureRotihibinA Pure this compound Lyophilization->PureRotihibinA troubleshooting_logic Start Low Yield or Purity Issue CheckFermentation Review Fermentation Conditions Start->CheckFermentation CheckExtraction Evaluate Extraction Efficiency CheckFermentation->CheckExtraction Optimal OptimizeFermentation Optimize Medium, pH, Temperature CheckFermentation->OptimizeFermentation Suboptimal CheckPurification Analyze Purification Steps CheckExtraction->CheckPurification Efficient OptimizeExtraction Adjust pH, Test Solvents CheckExtraction->OptimizeExtraction Inefficient OptimizeHPLC Optimize HPLC Method (Column, Gradient) CheckPurification->OptimizeHPLC Poor Resolution AddPurificationStep Add Orthogonal Purification Step CheckPurification->AddPurificationStep Co-eluting Impurities FinalProduct Improved Yield/Purity CheckPurification->FinalProduct No Issues Found (Re-evaluate Previous Steps) OptimizeFermentation->CheckExtraction OptimizeExtraction->CheckPurification OptimizeHPLC->FinalProduct AddPurificationStep->FinalProduct

References

overcoming Rotihibin A degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rotihibin A

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring lipopeptide isolated from Streptomyces species that functions as a plant growth regulator.[1][2] It is an inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway.[3][4][5] The TOR kinase is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels. By inhibiting the TOR pathway, this compound can modulate these fundamental cellular processes.

Below is a simplified diagram of the TOR signaling pathway, indicating the point of inhibition by this compound.

TOR_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Nutrients Nutrients TORC1 TOR Kinase (Complex 1) Nutrients->TORC1 GrowthFactors Growth Factors GrowthFactors->TORC1 Protein_Synthesis Protein Synthesis TORC1->Protein_Synthesis Autophagy Autophagy TORC1->Autophagy Cell_Growth Cell Growth TORC1->Cell_Growth RotihibinA This compound RotihibinA->TORC1

Caption: Simplified TOR Kinase Signaling Pathway.
Q2: I'm observing a loss of this compound activity in my experiments. What are the likely causes?

Loss of activity for peptide-like molecules such as this compound is often due to degradation. As a lipopeptide, its stability can be compromised by several factors in common experimental conditions:

  • Proteolytic Degradation: Proteases present in cell culture media (especially those containing serum) or in cell lysates can cleave the peptide bonds of this compound.

  • pH Instability: Extreme pH values can lead to hydrolysis of amide bonds in the peptide backbone or modifications to amino acid side chains.[6]

  • Temperature Sensitivity: Like many peptides, this compound may be susceptible to thermal degradation. Prolonged incubation at elevated temperatures (e.g., 37°C) can reduce its stability.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air, light, or certain metal ions in buffers.[6]

  • Adsorption: Due to its lipophilic nature, this compound may adsorb to plastic surfaces of labware (e.g., tubes, pipette tips, plates), reducing its effective concentration in solution.

Troubleshooting Guides

Issue 1: Inconsistent results and loss of this compound potency over time.

This issue commonly points to the degradation of this compound in your stock solutions or working solutions.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Ensure your lyophilized powder and stock solutions are stored correctly.

  • Assess Solvent Stability: The choice of solvent for reconstitution can impact stability.

  • Check Working Solution Stability: Determine the stability of this compound in your specific experimental buffer or cell culture medium.

Recommended Solutions & Protocols:

  • Protocol 1: Preparation and Storage of this compound Stock Solutions

    • Reconstitution: Reconstitute lyophilized this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-20 mM).

    • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene (B1209903) tubes. This minimizes freeze-thaw cycles and reduces adsorption.[7]

    • Storage: Store aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Protocol 2: Assessing this compound Stability in Experimental Media

    • Prepare a working solution of this compound in your experimental buffer or cell culture medium.

    • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the integrity of this compound in each aliquot using analytical techniques like HPLC-MS to quantify the remaining intact compound.

    • Concurrently, perform a bioassay to measure the activity of the aged solutions.

Illustrative Stability Data:

The following tables present hypothetical stability data for this compound under different conditions to illustrate the impact of experimental variables.

Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Incubation Time (hours) % Remaining at 4°C % Remaining at 25°C % Remaining at 37°C
0 100% 100% 100%
6 98% 92% 85%
12 97% 85% 72%
24 95% 75% 55%

| 48 | 91% | 60% | 30% |

Table 2: Effect of pH on this compound Stability at 37°C

Incubation Time (hours) % Remaining at pH 5.0 % Remaining at pH 7.4 % Remaining at pH 8.5
0 100% 100% 100%
8 95% 80% 65%
16 91% 68% 45%

| 24 | 88% | 55% | 32% |

Note: These data are for illustrative purposes to guide experimental design.

Issue 2: this compound appears to have low solubility in aqueous buffers.

Due to its lipopeptide nature, this compound may have limited solubility in purely aqueous solutions, leading to precipitation and inaccurate concentrations.

Troubleshooting Steps & Solutions:

  • Use of Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO. When diluting to the final working concentration in aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your biological system.

  • Incorporate Stabilizing Excipients: For some peptides, the inclusion of solubility enhancers such as polyethylene (B3416737) glycol (PEG) or certain non-ionic surfactants in the formulation can improve stability and solubility.[7]

  • Sonication: Brief sonication in a water bath can help to dissolve aggregates, but should be used cautiously to avoid heating the sample.

Experimental Workflow and Troubleshooting Logic

The following diagrams provide a recommended workflow for handling this compound and a logical tree for troubleshooting common issues.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Receive Lyophilized This compound B Reconstitute in DMSO (High Concentration) A->B C Aliquot into Single-Use Low-Adhesion Tubes B->C D Store at -80°C C->D E Thaw Single Aliquot D->E F Prepare Working Solution in Pre-warmed Medium/Buffer E->F G Add to Experiment (e.g., Cell Culture) F->G H Incubate for Desired Time G->H I Perform Bioassay H->I J Analyze Data I->J

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic Start Problem: Inconsistent or No Activity CheckStock Is Stock Solution Old or Repeatedly Freeze-Thawed? Start->CheckStock CheckConc Is Working Concentration Correct? CheckStock->CheckConc No Sol_NewStock Solution: Prepare Fresh Stock from Lyophilized Powder CheckStock->Sol_NewStock Yes CheckStability Is this compound Stable in Your Assay Medium? CheckConc->CheckStability Yes Sol_Recalc Solution: Verify Calculations and Pipetting CheckConc->Sol_Recalc No Sol_StabAssay Action: Perform Stability Assay (Protocol 2) CheckStability->Sol_StabAssay Unsure Sol_Modify Solution: Reduce Incubation Time or Add Protease Inhibitors CheckStability->Sol_Modify No

Caption: Troubleshooting flowchart for this compound experiments.

References

troubleshooting inconsistent results with Rotihibin A treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rotihibin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally derived lipo-peptidal compound that has been identified as a potent inhibitor of the Target of Rapamycin (TOR) kinase.[1][2][3][4][5] The TOR kinase is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrient availability, growth factors, and stress.[2][4] By inhibiting TOR, this compound can modulate these fundamental cellular processes.

Q2: In what experimental systems is this compound typically used?

Initially characterized as a plant growth regulator, this compound and its analogues have demonstrated activity in plant models such as Arabidopsis thaliana and Lemna minor.[4][5] Given that the TOR signaling pathway is highly conserved across eukaryotes, this compound is also a valuable tool for studying TOR function in other systems, including mammalian cells, with potential applications in cancer research and other diseases where TOR signaling is dysregulated.

Q3: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?

Inconsistent results with this compound treatment can arise from several factors, which are common when working with TOR kinase inhibitors. These can be broadly categorized as issues related to the compound itself, cell culture variability, and experimental procedure inconsistencies. Specific areas to investigate include:

  • Compound Stability and Solubility: this compound, being a lipo-peptidal compound, may have specific solubility and stability characteristics. Precipitation or degradation in culture media can lead to a lower effective concentration.

  • Cell Line Specific Sensitivity: Different cell lines can exhibit varying sensitivity to TOR inhibitors due to their unique genetic and signaling landscapes.[2][3]

  • Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can significantly influence the cellular response to TOR inhibition.

  • Feedback Loop Activation: Inhibition of the TOR pathway can sometimes trigger feedback mechanisms, such as the activation of AKT signaling, which can counteract the inhibitory effects of the compound.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Large error bars in dose-response curves.

  • Results are not reproducible.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Insolubility/Precipitation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or preparing a more dilute stock solution.
Inconsistent Cell Seeding Ensure a uniform cell seeding density across all wells of your microplate. Use a calibrated multichannel pipette for cell seeding and verify cell counts before plating.
Cell Passage Number and Health Maintain a consistent and low cell passage number for all experiments. Avoid using cells that are over-confluent, have been in culture for an extended period, or show signs of stress.
Variability in Treatment Incubation Time Use a precise timer for the treatment incubation period. Stagger the addition of reagents if necessary to ensure consistent incubation times across all plates.
Edge Effects in Microplates To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
Problem 2: Western Blot Results for Downstream TOR Signaling are Inconsistent

Symptoms:

  • Variable inhibition of p-S6K or p-4E-BP1 phosphorylation.

  • Unexpected increase in p-AKT levels.

  • Inconsistent loading control signals.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Preparation Use a high-quality lysis buffer containing fresh protease and phosphatase inhibitors to preserve protein phosphorylation states. Ensure complete cell lysis and accurate protein quantification for equal loading.
Suboptimal Antibody Performance Validate your primary antibodies for specificity and optimal dilution. Use fresh antibody dilutions for each experiment.
Feedback Activation of AKT The inhibition of mTORC1 can lead to a relief of negative feedback on insulin/IGF-1 signaling, resulting in the activation of AKT. When assessing TOR inhibition, it is crucial to also probe for p-AKT (Ser473 and Thr308) to monitor this feedback loop.
Timing of Treatment and Lysis The kinetics of TOR signaling inhibition and feedback activation can be dynamic. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets and any subsequent feedback activation.
Issues with Western Blot Transfer Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of proteins of all sizes.

Data Presentation

Table 1: Representative IC50 Values of a TOR Kinase Inhibitor in Various Cancer Cell Lines

Note: The following data is representative of a typical TOR kinase inhibitor and should be used as a reference. Actual IC50 values for this compound may vary and should be determined empirically for your specific cell line and experimental conditions.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50 - 200
PC-3Prostate Cancer100 - 500
U87-MGGlioblastoma75 - 300
A549Lung Cancer200 - 800
HCT116Colon Cancer150 - 600

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of TOR Signaling
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the determined optimal time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

TOR_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Rotihibin_A This compound Rotihibin_A->mTORC1 Inhibition S6K1->RTK Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Inconsistent Results Check_Compound Step 1: Verify Compound (Solubility, Freshness) Start->Check_Compound Check_Cells Step 2: Standardize Cell Culture (Passage, Density) Check_Compound->Check_Cells Check_Protocol Step 3: Review Experimental Protocol (Timing, Reagents) Check_Cells->Check_Protocol Time_Course Optimization: Perform Time-Course & Dose-Response Check_Protocol->Time_Course Western_Blot Further Analysis: Check Feedback Loops (e.g., p-AKT) Time_Course->Western_Blot End Consistent Results Western_Blot->End

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Rotihibin A stability testing in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for Rotihibin A is limited. This guide provides a generalized framework and hypothetical data for a this compound analogue to assist researchers in designing and troubleshooting their stability studies. The experimental protocols and troubleshooting advice are based on common practices for peptide-like molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in buffer solutions?

A1: The stability of peptide-like molecules such as this compound is primarily influenced by pH, buffer composition, temperature, and light exposure. Degradation pathways can include hydrolysis (acidic or basic), oxidation, and photodecomposition. The choice of buffer is critical as different buffer species can catalyze specific degradation reactions.

Q2: Which analytical method is most suitable for quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying this compound and separating its degradation products.[1] A reverse-phase C18 column is often a good starting point. Mass spectrometry (LC-MS) can be invaluable for identifying the structure of unknown degradation products.[2]

Q3: How can I prevent the oxidation of this compound during storage and handling?

A3: To minimize oxidation, it is recommended to use degassed buffers, store solutions under an inert atmosphere (e.g., nitrogen or argon), and include antioxidants like methionine or EDTA in the formulation if compatible with your experimental goals. Additionally, storing samples at low temperatures and protecting them from light can reduce the rate of oxidative degradation.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[3][4] This helps to identify potential degradation products and establish the degradation pathways, which is crucial for developing a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (e.g., tailing, broadening) in HPLC analysis. 1. Interaction of the analyte with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Add an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Use a new column or a different stationary phase.
Unexpectedly rapid degradation of this compound in a specific buffer. 1. The buffer components may be catalyzing the degradation. 2. The actual pH of the buffer is different from the intended pH. 3. Contamination of the buffer with metal ions.1. Switch to a different buffer system (see data table below). For example, citrate (B86180) buffers can sometimes chelate metal ions that catalyze oxidation.[5] 2. Verify the pH of the buffer solution after preparation. 3. Prepare buffers with high-purity water and reagents. Consider adding a chelating agent like EDTA.
Appearance of multiple unknown peaks in the chromatogram over time. 1. Complex degradation pathway with multiple products. 2. Sample contamination.1. Perform a forced degradation study to systematically identify degradation products. 2. Use LC-MS to determine the mass of the unknown peaks and propose potential structures. 3. Ensure proper sample handling and storage to prevent contamination.
Inconsistent results between replicate stability samples. 1. Inaccurate sample preparation. 2. Variability in storage conditions. 3. Issues with the analytical instrument.1. Ensure accurate and consistent pipetting and dilutions. 2. Use a calibrated and validated stability chamber to maintain consistent temperature and humidity. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Stability of this compound Analogue in Different Buffer Solutions

The following table summarizes hypothetical stability data for a this compound analogue after 30 days of storage at different temperatures. The data represents the percentage of the initial concentration remaining.

Buffer System (50 mM)pHTemperature (°C)% Remaining (Day 30)
Sodium Phosphate (B84403)5.0495.2
2585.1
7.4498.5
2590.3
8.5492.1
2578.4
Sodium Citrate5.0497.8
2589.5
6.0498.2
2591.2
Tris-HCl7.4496.5
2588.7
8.5494.3
2582.1

Experimental Protocols

1. Preparation of Buffer Solutions

  • General: Use high-purity water (e.g., Milli-Q) and analytical grade reagents.

  • 50 mM Sodium Phosphate Buffer (pH 7.4):

    • Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Mix the stock solutions in appropriate ratios while monitoring the pH with a calibrated pH meter.

    • Adjust to the final pH of 7.4 by adding small volumes of the appropriate stock solution.

  • 50 mM Sodium Citrate Buffer (pH 5.0):

    • Prepare a 50 mM solution of citric acid.

    • Titrate with a 1 M sodium hydroxide (B78521) solution to reach the target pH of 5.0.

  • 50 mM Tris-HCl Buffer (pH 8.5):

    • Prepare a 50 mM solution of Tris base.

    • Titrate with a 1 M hydrochloric acid solution to reach the target pH of 8.5.

2. Stability Study Protocol

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution with the respective buffer solutions to achieve the final desired concentration.

  • Aliquot the samples into appropriate vials (e.g., amber glass vials to protect from light).

  • Store the vials at the specified temperatures in a calibrated stability chamber.

  • At predetermined time points (e.g., 0, 7, 14, 30 days), withdraw a vial from each condition.

  • Analyze the samples immediately by a validated stability-indicating HPLC method.

3. HPLC Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_buffer Buffer Preparation prep_sample Sample Dilution prep_buffer->prep_sample prep_stock This compound Stock prep_stock->prep_sample storage Incubate at Controlled Temp. prep_sample->storage sampling Time-point Sampling storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Rotihibin_A This compound Hydrolysis_Product_1 Peptide Bond Cleavage (Product 1) Rotihibin_A->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Side Chain Hydrolysis (Product 2) Rotihibin_A->Hydrolysis_Product_2 pH dependent Oxidation_Product Oxidized Residue (e.g., Met-sulfoxide) Rotihibin_A->Oxidation_Product O2, Metal Ions

References

Technical Support Center: Minimizing Off-Target Effects of Rotihibin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rotihibin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a lipopeptide natural product originally isolated from Streptomyces graminofaciens.[1] Its primary molecular target is the Target of Rapamycin (TOR) kinase, a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2] In plants, this pathway is often referred to as TORK (TOR kinase).[2][3] this compound has been shown to inhibit the growth of various plants by acting on this pathway.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (TOR kinase). These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Inhibition of other essential proteins can cause unintended harm to cells.

  • Lack of specificity: If this compound affects multiple pathways, it becomes difficult to dissect the specific contribution of TOR kinase inhibition to the observed biological outcome.

Q3: Are there known off-target effects for this compound?

Currently, there is a lack of specific, publicly available data from comprehensive off-target profiling studies for this compound, such as kinome-wide screens. As an ATP-competitive inhibitor, it has the potential to interact with other kinases that have a similar ATP-binding pocket. Therefore, researchers should assume the possibility of off-target effects and design experiments to control for them.

Q4: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?

To minimize off-target effects, it is crucial to:

  • Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of TOR signaling). Higher concentrations are more likely to engage off-target proteins.

  • Use appropriate controls: Include a negative control (vehicle, e.g., DMSO) and, if available, a structurally related but inactive analog of this compound.

  • Confirm target engagement: Verify that this compound is interacting with TOR kinase in your experimental system at the concentrations you are using.

Troubleshooting Guides

Issue: High cytotoxicity or unexpected phenotypes are observed at effective concentrations of this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan®). 2. Test this compound analogs with different chemical scaffolds but the same intended target.[4][5][6]1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different analogs, it may be an on-target effect.
Compound insolubility 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.1. Prevention of compound precipitation, which can lead to non-specific effects.
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways downstream of TOR (e.g., PI3K/Akt). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.

Issue: Inconsistent or unexpected experimental results with this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Inhibitor instability 1. Check the stability of your this compound stock and working solutions under your experimental conditions (e.g., in media at 37°C). 2. Prepare fresh solutions for each experiment.1. Consistent compound activity and reproducible results.
Variability in cellular response 1. Ensure consistent cell passage number and confluency. 2. Test the effect of this compound in multiple cell lines.1. Reduced experimental variability. 2. Identification of cell line-specific off-target effects.
Off-target effects 1. Validate key findings using a secondary, structurally distinct TOR kinase inhibitor. 2. Use genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of TOR) to mimic pharmacological inhibition.1. Confirmation that the observed phenotype is due to TOR inhibition.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data directly comparing the on-target versus off-target activity of this compound. However, studies on Rotihibin analogs provide some insights into structure-activity relationships which can be leveraged to infer potential for improved selectivity.

Compound Modification from this compound Observed Activity Reference
Rotihibin C Serine residue at position 2 replaced by Threonine.Plant growth-inhibitory effect.[2][7]
Rotihibin D Similar to Rotihibin C with a longer/branched acyl chain.Plant growth-inhibitory effect.[2][7]
RotA-D3 (synthetic) Serine residue at position 2 replaced by Alanine.More active than this compound in a plant growth retardation bioassay.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to TOR kinase in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler.[8]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble TOR kinase using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble TOR kinase as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Protocol 2: In Vitro mTOR Kinase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of mTOR.

Methodology:

  • Assay Setup: Use a commercially available mTOR kinase assay kit or a purified recombinant mTOR enzyme. The assay typically utilizes a specific substrate for mTOR, such as a p70S6K-GST fusion protein.[9]

  • Reaction: In a 96-well plate, combine the mTOR enzyme, its substrate, ATP, and varying concentrations of this compound or a vehicle control.

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 30-60 minutes) at 30-37°C.[10]

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection method such as ELISA.[9]

  • Data Analysis: Calculate the percent inhibition of mTOR activity for each concentration of this compound and determine the IC50 value.

Visualizations

TOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors TOR_Complex TOR Kinase Complex (mTORC1/TORK) Growth_Factors->TOR_Complex Nutrients Nutrients Nutrients->TOR_Complex Energy_Status Energy Status (ATP) Energy_Status->TOR_Complex Protein_Synthesis Protein Synthesis (e.g., p70S6K, 4E-BP1) TOR_Complex->Protein_Synthesis Autophagy Autophagy (Inhibition) TOR_Complex->Autophagy Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rotihibin_A This compound Rotihibin_A->TOR_Complex

Caption: Simplified TOR Kinase Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype with this compound Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response Target_Engagement Step 2: Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Secondary_Inhibitor Step 3: Use Structurally Different TOR Kinase Inhibitor Target_Engagement->Secondary_Inhibitor Genetic_Validation Step 4: Genetic Validation (siRNA/CRISPR of TOR) Secondary_Inhibitor->Genetic_Validation Profiling Step 5: Off-Target Profiling (e.g., KINOMEscan®) Genetic_Validation->Profiling Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects Profiling->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Enhancing Rotihibin A Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the yield of Rotihibin A from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a lipopeptide secondary metabolite with plant growth regulatory activities. It was first isolated from Streptomyces sp.[1] and has since been identified in other species, including Streptomyces graminofaciens and Streptomyces scabies.[2][3] Rotihibins act as inhibitors of the Target of Rapamycin (TOR) kinase pathway.[3][4]

Q2: What are the key challenges in producing this compound through fermentation?

A2: Like many secondary metabolites from Streptomyces, the production of this compound is often low in laboratory settings.[5] Key challenges include optimizing the complex interplay of nutritional requirements and physical fermentation parameters to trigger and sustain its biosynthesis. The production is not always directly linked to biomass growth, making process optimization non-trivial.

Q3: What is the basic biosynthetic pathway for this compound?

A3: this compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex.[2][3] These large enzymes activate and link specific amino acids and a fatty acid precursor in a stepwise fashion, independent of ribosomes. Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding. The biosynthetic gene cluster for rotihibins has been identified in Streptomyces scabies.[2][3]

Troubleshooting Guide

Problem 1: Low or No Detectable this compound Production

Possible Causes:

  • Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical for inducing secondary metabolism in Streptomyces.[3][6]

  • Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway of this compound.

  • Non-ideal Temperature: Temperature affects microbial growth rate and enzyme kinetics. Deviations from the optimal temperature can inhibit the production of secondary metabolites.

  • Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in secondary metabolite biosynthesis.

Solutions and Experimental Protocols:

  • pH Control: Determine the optimal pH for this compound production by running fermentations at different controlled pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Temperature Optimization: Evaluate a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to find the optimum for this compound production.

  • Aeration and Agitation Optimization: In a stirred-tank bioreactor, systematically vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) levels without causing excessive shear stress.

Problem 2: Good Biomass Growth but Low this compound Yield

Possible Causes:

  • Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite production. This phenomenon is known as carbon catabolite repression or nitrogen metabolite regulation.[3][6]

  • Phosphate (B84403) Limitation or Excess: Phosphate concentration is a well-known regulator of secondary metabolism in Streptomyces. High phosphate levels often inhibit antibiotic production.

  • Incorrect Timing of Harvest: this compound, as a secondary metabolite, is typically produced during the stationary phase of growth. Harvesting too early may result in low yields.

Solutions and Experimental Protocols:

  • Fed-Batch Fermentation: To avoid nutrient repression, a fed-batch strategy can be employed. This involves starting the fermentation with a lower concentration of the primary carbon source and feeding a concentrated solution of nutrients during the production phase. A study on another Streptomyces lipopeptide showed a significant yield increase from 3.74 g/L in batch culture to 5.32 g/L in a fed-batch system.[1][2][8]

  • Phosphate Optimization: Test different concentrations of phosphate in the fermentation medium to identify the optimal level for this compound production.

  • Time Course Analysis: Monitor both biomass growth (e.g., by measuring dry cell weight) and this compound production (using HPLC) over the entire fermentation period to determine the optimal harvest time.

Quantitative Data Summary

Table 1: Effect of Fermentation Strategy on Lipopeptide Yield in Streptomyces sp. PBD-410L

Fermentation StrategyLipopeptide Yield (g/L)Reference
Batch Culture3.74[1][2][8]
Fed-Batch Culture5.32[1][2][8]

Table 2: Example of Media Optimization for Lipopeptide Production by Streptomyces iconiensis VR1

Carbon Source (1% w/v)Relative YieldNitrogen Source (1% w/v)Relative Yield
Sorbitol+++Beef Extract+++
Glucose++Peptone++
Starch+Yeast Extract+
Fructose+Ammonium Sulfate-
Maltose+
Sucrose+/-
(+++ indicates highest relative yield, - indicates no or low yield)

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces Fermentation
  • Strain Activation: Streak a cryopreserved stock of the Streptomyces strain onto a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar).

  • Incubation: Incubate the plate at 28-30°C for 7-10 days, or until good sporulation is observed.

  • Spore Suspension: Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

  • Seed Culture: Inoculate a flask containing a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension.

  • Incubation of Seed Culture: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Evaporate the organic solvent to dryness and re-dissolve the residue in a known volume of methanol (B129727) or acetonitrile (B52724).

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210-220 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Streptomyces Strain (Cryostock) agar_plate Agar Plate (ISP2/Bennett's) strain->agar_plate Streak spore_suspension Spore Suspension (20% Glycerol) agar_plate->spore_suspension Harvest Spores seed_culture Seed Culture (TSB) spore_suspension->seed_culture Inoculate fermentation Production Fermentation (Optimized Medium) seed_culture->fermentation Inoculate sampling Time-Course Sampling fermentation->sampling Monitor extraction Solvent Extraction sampling->extraction Process hplc HPLC Analysis extraction->hplc Inject quantification Yield Quantification hplc->quantification Analyze Data

Caption: Experimental workflow for this compound production and analysis.

signaling_pathway cluster_nutrients Nutrient Signals cluster_regulators Global Regulatory Network cluster_biosynthesis This compound Biosynthesis carbon Preferred Carbon Source (e.g., Glucose) ccr Carbon Catabolite Repression (CCR) carbon->ccr nitrogen Preferred Nitrogen Source (e.g., Ammonium) nmr Nitrogen Metabolite Regulation (NMR) nitrogen->nmr phosphate High Phosphate pho Phosphate Regulation (PhoP) phosphate->pho gene_cluster rotihibin Biosynthetic Gene Cluster (rth) ccr->gene_cluster Represses nmr->gene_cluster Represses pho->gene_cluster Represses nrps Non-Ribosomal Peptide Synthetase (NRPS) gene_cluster->nrps Encodes rotihibin_a This compound nrps->rotihibin_a Synthesizes

Caption: Simplified regulatory pathway for this compound biosynthesis.

References

dealing with Rotihibin A precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rotihibin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on addressing issues related to stock solution precipitation.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues encountered with this compound stock solutions.

Issue Potential Cause Recommended Solution
Precipitation upon initial dissolution in DMSO. 1. Insufficient Solvent Volume: The concentration of this compound exceeds its solubility limit in the volume of DMSO used.2. Incomplete Dissolution: The compound has not fully dissolved due to inadequate mixing or time.3. Low-Quality or "Wet" DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.1. Increase Solvent Volume: Add a small, precise volume of anhydrous DMSO to decrease the concentration.2. Aid Dissolution: Vortex the solution for several minutes. If precipitation persists, brief sonication in a water bath may be helpful. Gentle warming (to 37°C) can also be attempted, but with caution to avoid degradation.3. Use High-Purity Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption.
Precipitation after freeze-thaw cycles. 1. Supersaturated Solution: The initial concentration, while appearing dissolved, may have been supersaturated and is now crashing out of solution upon temperature changes.2. Water Condensation: Moisture may have entered the vial during thawing, reducing the solvating power of the DMSO.1. Prepare a Lower Concentration Stock: If precipitation is recurrent, prepare a new stock solution at a lower concentration (e.g., 1 mg/mL).2. Proper Thawing Technique: Allow the vial to equilibrate to room temperature before opening to minimize condensation. Centrifuge the vial briefly to collect all the solution at the bottom before use.
Precipitation when diluting into aqueous buffer or media. 1. Poor Aqueous Solubility: this compound is a hydrophobic, lipopeptidic compound with limited solubility in aqueous solutions.2. Rapid Solvent Change: A sudden change from a high concentration of organic solvent (DMSO) to an aqueous environment can cause the compound to "crash out."1. Lower the Final Concentration: The final concentration in your assay may be too high. Perform a serial dilution to determine the maximum soluble concentration in your specific aqueous medium.2. Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock in your aqueous buffer before making the final dilution. Add the stock solution dropwise to the aqueous solution while gently vortexing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Q2: At what concentration should I prepare my this compound stock solution?

A2: While the exact solubility limit of this compound in DMSO is not widely published, a general starting concentration for hydrophobic peptides is 1-2 mg/mL. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[1] For short-term storage (days to weeks), 4°C is acceptable.[1]

Q4: My this compound powder is lyophilized. How should I reconstitute it?

A4: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution. Sonication can be used if necessary.

Q5: What is the mechanism of action of this compound?

A5: this compound is a plant growth inhibitor that acts as an inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway.[2][3][4]

Experimental Protocols

Protocol for Preparing a 1 mg/mL Stock Solution of this compound in DMSO

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Add Solvent: Carefully add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex for 2-3 minutes until the powder is completely dissolved.

  • Check for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sonication (if necessary): If the solution is not clear, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage.

Visualizations

TOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Processes Nutrients Nutrients TOR_Complex TOR Kinase Complex Nutrients->TOR_Complex Activates Growth Factors Growth Factors Growth Factors->TOR_Complex Activates Energy Status Energy Status Energy Status->TOR_Complex Regulates Protein Synthesis Protein Synthesis TOR_Complex->Protein Synthesis Promotes Cell Growth Cell Growth TOR_Complex->Cell Growth Promotes Autophagy Autophagy TOR_Complex->Autophagy Inhibits Rotihibin_A This compound Rotihibin_A->TOR_Complex Inhibits

Caption: Simplified TOR signaling pathway showing activation by upstream signals and inhibition by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Start Lyophilized this compound Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Check_Solubility Precipitation? Dissolve->Check_Solubility Check_Solubility->Add_DMSO Yes, add more DMSO Store Aliquot and Store at -20°C Check_Solubility->Store No Thaw Thaw Stock Solution Store->Thaw Dilute Dilute in Aqueous Buffer Thaw->Dilute Check_Precipitation Precipitation? Dilute->Check_Precipitation Check_Precipitation->Dilute Yes, adjust concentration Ready Ready for Experiment Check_Precipitation->Ready No

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: High-Purity Rotihibin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement and purification of Rotihibin A to high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for purifying this compound?

A1: A multi-step strategy is recommended for achieving high-purity this compound. This typically involves initial extraction from the fermentation broth, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and finally, one or more rounds of preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing.

Q2: Which stationary phase is most effective for this compound purification by RP-HPLC?

A2: C18 stationary phases are widely used and generally effective for the purification of lipopeptides like this compound due to their hydrophobic nature. The choice between different C18 column chemistries (e.g., end-capped, non-end-capped) may require empirical testing to optimize selectivity for this compound and its specific impurities.

Q3: What are the typical mobile phases used in RP-HPLC for this compound?

A3: The most common mobile phases consist of a binary gradient of water and acetonitrile (B52724) (ACN), both often modified with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v). TFA helps to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the silica-based stationary phase and protonating the analyte.

Q4: How can the purity of this compound be accurately assessed?

A4: Purity is typically assessed by analytical RP-HPLC with UV detection. A high-purity sample should exhibit a single, sharp, and symmetrical peak. Purity is often expressed as a percentage of the total peak area. Further characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm the identity and structural integrity of the purified this compound.

Q5: What are the key stability considerations for this compound during purification and storage?

A5: Lipopeptides can be susceptible to degradation at extreme pH values and elevated temperatures. It is advisable to work at or near neutral pH unless chromatographic selectivity is significantly improved under acidic or basic conditions. Purified this compound should be stored in a lyophilized form at low temperatures (-20°C or -80°C) to prevent degradation. Stability in various solvents should be empirically determined, but solutions are generally best prepared fresh.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Clean-up

Objective: To remove polar impurities and concentrate this compound from the crude extract prior to HPLC purification.

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Deionized water

  • 0.1% Trifluoroacetic acid (TFA) in water and ACN

  • Vacuum manifold

Methodology:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 4-5 bed volumes of methanol followed by 4-5 bed volumes of deionized water.

  • Equilibration: Equilibrate the cartridge with 4-5 bed volumes of the initial loading solvent (e.g., 10% ACN in water with 0.1% TFA).

  • Sample Loading: Dissolve the crude extract in the initial loading solvent and load it onto the cartridge at a slow flow rate to ensure efficient binding.

  • Washing: Wash the cartridge with 4-5 bed volumes of a weak elution solvent (e.g., 20-30% ACN in water with 0.1% TFA) to remove polar impurities.

  • Elution: Elute this compound with a stronger solvent mixture (e.g., 70-90% ACN in water with 0.1% TFA). Collect the eluate.

  • Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator).

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for HPLC purification.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

Objective: To achieve high-purity this compound.

Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Methodology:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample from the SPE step.

  • Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. The gradient should be optimized to ensure good separation of this compound from its impurities (see Table 1 for an example gradient).

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain pure this compound as a powder.

Data Presentation

Table 1: Example Preparative RP-HPLC Gradient for this compound Purification

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0703015.0
5703015.0
45307015.0
5059515.0
5559515.0
56703015.0
65703015.0

Table 2: Troubleshooting Guide for this compound Purification by RP-HPLC

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Presence of co-eluting impurities- Reduce sample load- Adjust mobile phase pH (if stability allows)- Replace the column- Optimize the gradient to improve separation
Low Yield - Incomplete elution from SPE or HPLC column- Degradation of this compound- Precipitation of sample on the column- Increase the final concentration of organic solvent in the gradient- Work at lower temperatures and appropriate pH- Ensure the sample is fully dissolved in the injection solvent
Ghost Peaks - Contamination in the mobile phase or HPLC system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases- Implement a robust needle wash protocol- Run blank injections to identify the source of contamination
Baseline Drift or Noise - Column not fully equilibrated- Mobile phase degassing issues- Detector lamp aging- Extend column equilibration time- Ensure proper degassing of mobile phases- Replace the detector lamp
Split Peaks - Clogged frit or channel in the column- Sample solvent incompatible with mobile phase- Reverse flush the column (follow manufacturer's instructions)- Dissolve the sample in the initial mobile phase

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_cleanup Sample Clean-up cluster_purification High-Purity Purification Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Solvent Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE SPE_Eluate SPE Eluate SPE->SPE_Eluate Prep_HPLC Preparative RP-HPLC SPE_Eluate->Prep_HPLC Fractions Fraction Collection Prep_HPLC->Fractions Purity_Check Analytical HPLC Purity Check Fractions->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Rotihibin_A High-Purity this compound Lyophilization->Pure_Rotihibin_A

Caption: Experimental workflow for high-purity this compound purification.

troubleshooting_logic cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions Start Problem Encountered during HPLC Identify_Symptom Identify Symptom Start->Identify_Symptom Poor_Peak_Shape Poor Peak Shape Identify_Symptom->Poor_Peak_Shape e.g., Tailing Low_Yield Low Yield Identify_Symptom->Low_Yield Baseline_Issues Baseline Issues Identify_Symptom->Baseline_Issues e.g., Drift Extra_Peaks Ghost/Split Peaks Identify_Symptom->Extra_Peaks Adjust_Method Adjust Method Parameters (Gradient, pH, Sample Load) Poor_Peak_Shape->Adjust_Method Check_Hardware Check Hardware (Column, Detector, Pump) Poor_Peak_Shape->Check_Hardware Low_Yield->Adjust_Method Improve_Sample_Prep Improve Sample Prep (Solvent, Filtration) Low_Yield->Improve_Sample_Prep Baseline_Issues->Check_Hardware System_Maintenance Perform System Maintenance (Cleaning, Degassing) Baseline_Issues->System_Maintenance Extra_Peaks->Improve_Sample_Prep Extra_Peaks->System_Maintenance Resolution Problem Resolved Adjust_Method->Resolution Check_Hardware->Resolution Improve_Sample_Prep->Resolution System_Maintenance->Resolution

Caption: Logical troubleshooting workflow for HPLC-based purification.

Validation & Comparative

A Comparative Guide to Rotihibin A and Rapamycin: Unraveling their Effects on Plant TOR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin (B549165) (TOR) kinase is a highly conserved serine/threonine kinase that acts as a central regulator of growth, development, and metabolism in all eukaryotes, including plants.[1][2][3] By integrating various signals such as nutrients, energy levels, and hormones, TOR coordinates anabolic and catabolic processes to match cellular growth with prevailing environmental conditions.[4][5] Given its critical role, the modulation of TOR activity with chemical inhibitors is a powerful tool for both fundamental research and potential agricultural applications. This guide provides a detailed comparison of two such inhibitors: the well-established macrolide rapamycin and the more recently identified natural product Rotihibin A.

This compound: A Novel Player in Plant TOR Inhibition

This compound is a peptidic natural product originally isolated from Streptomyces graminofaciens as a plant growth regulator.[6][7][8] Later studies identified it as an inhibitor of the plant TOR signaling pathway.[9][10]

Mechanism of Action

The precise molecular mechanism of how this compound inhibits plant TOR kinase is still under investigation. However, experimental evidence strongly suggests that it effectively antagonizes glucose-mediated TOR signaling.[6][11] Transcriptional profiling of Arabidopsis thaliana seedlings treated with this compound revealed gene expression changes largely opposite to those induced by glucose, a known activator of TOR.[11][12] This indicates that this compound likely interferes with the TOR kinase's ability to respond to nutrient signals. Unlike rapamycin, there is currently no evidence to suggest that this compound's inhibitory action is dependent on forming a complex with an immunophilin-like protein.

Effects on Plant TOR Kinase and Downstream Signaling

The inhibitory effect of this compound on plant TOR kinase has been demonstrated by its impact on the phosphorylation of the well-characterized TOR substrate, S6 Kinase 1 (S6K1). Treatment of Arabidopsis seedlings with this compound effectively impairs the glucose-induced phosphorylation of S6K1 at its canonical TOR phosphorylation site (T449).[11] This inhibition of a key downstream effector confirms that this compound targets the TOR signaling cascade.

Effects on Plant Growth and Development

Consistent with its role as a TOR inhibitor, this compound exhibits significant plant growth inhibitory properties.[6][7] It has been shown to inhibit the growth of lettuce seedlings and reduce mitotic activity in proliferating tissues of Arabidopsis.[8][11]

Rapamycin: The Classic TOR Inhibitor

Rapamycin is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[3] It has been instrumental in the discovery and characterization of TOR kinase and remains a widely used tool in TOR research across eukaryotes.

Mechanism of Action

Rapamycin's mechanism of action is unique and well-documented. It acts as a molecular "glue," forming a ternary complex with the FRB (FKBP12-Rapamycin Binding) domain of TOR and an immunophilin protein called FKBP12 (FK506-Binding Protein 12).[6][13] This complex allosterically inhibits the activity of TORC1 (TOR Complex 1), the primary TOR complex responsible for growth regulation.

A crucial point for plant researchers is that most wild-type plants, including Arabidopsis thaliana, are relatively insensitive to rapamycin.[13][14] This is due to structural differences in the plant FKBP12 protein that prevent the stable formation of the inhibitory ternary complex.[4] However, this resistance can be overcome by overexpressing a functional FKBP12 from other organisms, such as yeast or humans, which renders the plants hypersensitive to rapamycin.[1][2]

Effects on Plant TOR Kinase and Downstream Signaling

In rapamycin-sensitive plant systems (e.g., those overexpressing a compatible FKBP12), rapamycin effectively inhibits TOR kinase activity.[2][6] This is evidenced by a significant reduction in the phosphorylation of S6K1.[3][4] The inhibition of TOR signaling by rapamycin leads to a cascade of downstream effects, including reduced protein synthesis and the induction of autophagy.[2]

Effects on Plant Growth and Development

Inhibition of TOR by rapamycin in sensitive plants leads to profound effects on growth and development. These include slower root and shoot growth, reduced leaf size, and delayed flowering.[2][3] These phenotypes closely mimic those observed in plants with genetically reduced TOR expression, confirming the central role of TOR in plant growth.[6]

Quantitative Data Summary

Direct comparative studies providing IC50 values for both this compound and rapamycin on plant TOR kinase in the same experimental system are limited. However, the available data on effective concentrations are summarized below.

FeatureThis compoundRapamycin
Reported Effective Concentration 30 µM shown to effectively impair S6K1 phosphorylation in Arabidopsis seedlings.[11]Highly variable depending on the plant system. High concentrations (e.g., 10 µM) are needed for an effect in wild-type Arabidopsis.[2] In FKBP12-overexpressing lines, sensitivity is enhanced by over 100-fold, with effects seen at nanomolar concentrations.[1][2]
FKBP12 Dependence Not reported to be dependent on FKBP12.Strictly dependent on the presence of a functional FKBP12 protein.[4][13]
Primary Effect on Plant Growth Growth inhibition.[6][7]Growth inhibition in sensitive lines.[2][3]

Experimental Protocols

Plant Growth Inhibition Assay

Objective: To assess the effect of this compound and rapamycin on overall plant growth.

Methodology:

  • Sterilize seeds of the plant species of interest (e.g., Arabidopsis thaliana).

  • Sow seeds on solid Murashige and Skoog (MS) medium containing a range of concentrations of this compound or rapamycin (and a solvent control, e.g., DMSO). For rapamycin studies in Arabidopsis, use a line overexpressing a functional FKBP12 for enhanced sensitivity.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a set period (e.g., 7-14 days), measure relevant growth parameters such as primary root length, fresh weight, and rosette diameter.

  • Compare the measurements of treated plants to the solvent control to determine the inhibitory effect of the compounds.

S6K1 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound and rapamycin on TOR kinase activity by monitoring the phosphorylation of its downstream target, S6K1.

Methodology:

  • Grow plant seedlings (e.g., Arabidopsis) in liquid MS medium. For rapamycin experiments, use an FKBP12-overexpressing line. It is also beneficial to use a line overexpressing a tagged version of S6K1 (e.g., HA-S6K1) for easier detection.

  • Treat the seedlings with the desired concentrations of this compound, rapamycin, or a solvent control for a specified duration (e.g., 1-8 hours). To stimulate TOR activity, glucose can be added to the medium.[11]

  • Harvest the seedlings and immediately freeze them in liquid nitrogen.

  • Extract total proteins from the ground tissue using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of S6K1 (e.g., anti-pT449-S6K1).

  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total S6K1 or a loading control protein like actin.

Visualizations

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Effects cluster_inhibitors Inhibitors Nutrients (e.g., Glucose) Nutrients (e.g., Glucose) TORC1 TOR Complex 1 (TOR, RAPTOR, LST8) Nutrients (e.g., Glucose)->TORC1 Hormones Hormones Hormones->TORC1 S6K1 S6K1 (Phosphorylation) TORC1->S6K1 Phosphorylates Autophagy Autophagy (Inhibition) TORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->TORC1 Inhibits Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->TORC1 Allosterically Inhibits

Caption: Simplified plant TOR signaling pathway showing upstream activators, the central TORC1 complex, downstream effects, and the points of inhibition by this compound and the Rapamycin-FKBP12 complex.

Experimental_Workflow Plant Material Plant Material Treatment Treatment with This compound or Rapamycin Plant Material->Treatment Phenotypic Analysis Growth Measurement (Root length, Fresh weight) Treatment->Phenotypic Analysis Biochemical Analysis Protein Extraction Treatment->Biochemical Analysis Data Analysis Data Analysis Phenotypic Analysis->Data Analysis Western Blot Western Blot for p-S6K1 / Total S6K1 Biochemical Analysis->Western Blot Western Blot->Data Analysis

Caption: A general experimental workflow for comparing the effects of this compound and rapamycin on plant growth and TOR signaling.

References

Unveiling Rotihibin A: A Comparative Guide to its Validation as a Specific TOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rotihibin A's performance as a Target of Rapamycin (TOR) inhibitor against other established alternatives. We delve into the experimental data and detailed methodologies that validate its specificity and mechanism of action.

This compound, a natural product, has emerged as a promising inhibitor of the TOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in various diseases, including cancer. This guide will summarize the key findings on this compound, compare it with other known TOR inhibitors, and provide the experimental framework used for its validation.

Performance Comparison of TOR Inhibitors

To understand the efficacy and specificity of this compound, it is essential to compare it with well-established TOR inhibitors. These are broadly classified into first-generation (rapamycin and its analogs, or "rapalogs") and second-generation (ATP-competitive) inhibitors.

Inhibitor ClassExamplesMechanism of ActionKey Characteristics
Natural Product This compoundTOR Signaling InhibitorInhibits plant growth; affects S6K1 phosphorylation, a downstream target of TOR.[1]
First-Generation Rapamycin, Everolimus, TemsirolimusAllosteric mTORC1 inhibitorForms a complex with FKBP12 to bind to mTORC1. Primarily inhibits mTORC1.
Second-Generation Torin1, AZD8055, PP242ATP-competitive mTOR kinase inhibitorsBind to the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2 complexes.

Quantitative data such as IC50 values for this compound against TOR kinase are not yet publicly available, which limits a direct quantitative comparison.

Experimental Validation of this compound

The validation of this compound as a TOR inhibitor has been primarily demonstrated through transcriptional profiling and analysis of downstream signaling events in the model organism Arabidopsis thaliana.

Transcriptional Profiling

Transcriptional profiling experiments have shown that this compound treatment in Arabidopsis thaliana leads to significant changes in gene expression that are characteristic of TOR pathway inhibition.[1][2]

Experimental Workflow for Transcriptional Profiling:

G cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Analysis A Arabidopsis thaliana seedlings B Treatment with this compound or DMSO (control) A->B C RNA Extraction B->C D RNA Sequencing (RNA-seq) C->D Library Preparation E Differential Gene Expression Analysis D->E F Comparison with known TOR inhibitor signatures E->F

Figure 1. Workflow for Transcriptional Profiling of this compound.
S6K1 Phosphorylation Assay

A key method to confirm TOR inhibition is to measure the phosphorylation status of its downstream effectors. S6 Kinase 1 (S6K1) is a direct substrate of mTORC1, and its phosphorylation is a reliable indicator of TOR activity. Studies have shown that this compound treatment leads to a reduction in S6K1 phosphorylation, confirming its inhibitory effect on the TOR signaling pathway.[1]

Logical Flow of TOR Signaling and Inhibition:

G cluster_pathway TOR Signaling Pathway cluster_inhibition Inhibition TOR TOR Kinase S6K1 S6K1 TOR->S6K1 Phosphorylates pS6K1 Phosphorylated S6K1 (Active) CellGrowth Cell Growth & Proliferation pS6K1->CellGrowth Promotes RotihibinA This compound RotihibinA->TOR Inhibits

Figure 2. Inhibition of the TOR Signaling Pathway by this compound.

Experimental Protocols

Transcriptional Profiling via RNA-seq
  • Plant Growth and Treatment: Arabidopsis thaliana (Col-0) seedlings are grown on Murashige and Skoog (MS) medium. For treatment, seedlings are transferred to liquid MS medium containing either this compound (at a specified concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubated for a defined period (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the seedlings using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). The libraries are then sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the Arabidopsis thaliana reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.

S6K1 Phosphorylation Western Blot Assay
  • Protein Extraction: Arabidopsis thaliana seedlings treated with this compound or a control are flash-frozen in liquid nitrogen and ground to a fine powder. Proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading for all samples.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated S6K1 (e.g., anti-phospho-p70 S6 Kinase (Thr389)). A primary antibody against total S6K1 is used as a loading control.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to phosphorylated S6K1 is quantified and normalized to the total S6K1 levels.

Comparative Workflow for TOR Inhibitor Validation:

G cluster_inhibitors Test Compounds cluster_assays Validation Assays cluster_data Data Analysis & Comparison RotA This compound Assay1 In vitro Kinase Assay (IC50 Determination) RotA->Assay1 Assay2 Cell-based S6K1 Phosphorylation Assay RotA->Assay2 Assay3 Transcriptional Profiling RotA->Assay3 Rapa Rapamycin Rapa->Assay1 Rapa->Assay2 Rapa->Assay3 Torin1 Torin1 Torin1->Assay1 Torin1->Assay2 Torin1->Assay3 Data1 Quantitative Comparison of IC50 values Assay1->Data1 Data2 Comparative analysis of downstream signaling Assay2->Data2 Data3 Comparison of gene expression signatures Assay3->Data3

References

A Comparative Analysis of the Bioactivity of Rotihibin A, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Rotihibin A, C, and D, a class of cyclic lipopeptides with significant plant growth-inhibitory properties. This document summarizes available quantitative data, details experimental protocols for key bioassays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Rotihibins are natural products originally isolated from Streptomyces species. They have garnered interest for their potent effects on plant growth and development. This compound was the first to be identified and has been characterized as an inhibitor of the highly conserved Target of Rapamycin (TOR) kinase signaling pathway[1][2]. More recently, structural analogues, Rotihibin C and D, have been discovered and also demonstrate herbicidal activity[3]. This guide aims to collate and compare the known bioactivities of these three compounds based on published experimental data.

Data Presentation

CompoundBioactivityOrganism/SystemConcentration/EffectSource
This compound TOR Kinase Signaling InhibitionArabidopsis thaliana30 µM effectively impaired S6K1 phosphorylationHalder et al., 2018[1]
Plant Growth InhibitionLettuce seedlingsInhibition observed at < 1 µg/mlFukuchi et al., 1995[4]
Rotihibin C Plant Growth InhibitionLemna minor (Duckweed)Growth suppression observed in a range of 0.84 to 84.4 µM over 4 days.Planckaert et al., 2021[3]
Rotihibin D Plant Growth InhibitionLemna minor (Duckweed)Growth suppression observed in a range of 0.3 to 157.8 µM over 4 days.Planckaert et al., 2021[3]

Signaling Pathway

The primary molecular target of Rotihibins is the TOR kinase, a central regulator of cell growth, proliferation, and metabolism in eukaryotes. Inhibition of the TOR kinase pathway disrupts downstream signaling, including the phosphorylation of S6 kinase (S6K1), leading to the observed plant growth inhibition.

TOR_Signaling_Pathway Nutrients Nutrients / Growth Factors TOR_Kinase TOR Kinase Nutrients->TOR_Kinase activate S6K1 S6K1 TOR_Kinase->S6K1 phosphorylates Rotihibins This compound, C, D Rotihibins->TOR_Kinase inhibit S6K1_P Phosphorylated S6K1 Growth Cell Growth & Proliferation S6K1_P->Growth promotes

Figure 1. Rotihibin Inhibition of the TOR Kinase Signaling Pathway.

Experimental Protocols

TOR Kinase Inhibition Assay (in vivo)

This protocol is based on the methodology described by Halder et al. (2018) to assess the inhibition of TOR kinase activity in Arabidopsis thaliana by monitoring the phosphorylation of its downstream target, S6K1.

Workflow:

TOR_Inhibition_Workflow start Start: Arabidopsis Seedlings treatment Treat with this compound (e.g., 30 µM) and Glucose Stimulation start->treatment lysis Protein Extraction (Lysis Buffer) treatment->lysis quantification Protein Quantification (e.g., Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot antibody Incubate with Primary Antibodies: - anti-pS6K1 (pT449) - anti-S6K1 (loading control) western_blot->antibody secondary_antibody Incubate with HRP-conjugated Secondary Antibody antibody->secondary_antibody detection Chemiluminescence Detection secondary_antibody->detection analysis Analyze Phosphorylation Levels detection->analysis

Figure 2. Workflow for in vivo TOR Kinase Inhibition Assay.

Methodology:

  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings (e.g., Col-0) are grown on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions.

  • Treatment: Seedlings are treated with the desired concentration of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO). To stimulate TOR activity, glucose is added to the medium.

  • Protein Extraction: Total protein is extracted from the seedlings using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis:

    • Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of S6K1 (at Threonine 449) and a primary antibody for total S6K1 as a loading control.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescence substrate and imaged.

  • Data Analysis: The intensity of the phosphorylated S6K1 band is normalized to the total S6K1 band to determine the relative inhibition of TOR kinase activity.

Lemna minor (Duckweed) Growth Inhibition Assay

This protocol is a generalized procedure based on the methods used by Planckaert et al. (2021) and standard OECD guidelines for testing the effects of chemicals on aquatic plants.

Methodology:

  • Test Organism: Axenic cultures of Lemna minor are maintained in a suitable growth medium (e.g., Steinberg medium).

  • Test Solutions: A range of concentrations of Rotihibin C (e.g., 0.84 to 84.4 µM) and Rotihibin D (e.g., 0.3 to 157.8 µM) are prepared in the growth medium. A control group with no test substance is also included.

  • Experimental Setup:

    • Test vessels (e.g., 24-well plates or glass beakers) are filled with the test solutions.

    • A defined number of healthy Lemna minor fronds (e.g., 2-3 colonies of 3-4 fronds each) are transferred to each vessel.

    • The vessels are incubated under controlled conditions of light, temperature, and photoperiod for a specified duration (e.g., 4-7 days).

  • Data Collection: The number of fronds in each vessel is counted at the beginning and end of the experiment. Other parameters such as frond area or dry weight can also be measured.

  • Data Analysis: The average growth rate for each concentration is calculated and compared to the control. The percentage of growth inhibition is then determined. From this data, ECx values (e.g., EC50) can be calculated using appropriate statistical models.

Arabidopsis thaliana Seedling Growth Inhibition Assay

This is a general protocol for assessing the effect of compounds on the growth of Arabidopsis thaliana seedlings.

Methodology:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a sterile nutrient agar (B569324) medium (e.g., half-strength Murashige and Skoog) in petri dishes. The medium is supplemented with a range of concentrations of the Rotihibin compounds to be tested.

  • Vernalization and Germination: The plates are typically cold-treated (vernalized) to synchronize germination and then transferred to a growth chamber with controlled light and temperature conditions.

  • Growth Measurement: After a defined period of growth (e.g., 7-14 days), the seedlings are imaged. The primary root length and/or fresh weight of the seedlings are measured as indicators of growth.

  • Data Analysis: The measurements from the treated seedlings are compared to those of the control group to determine the percentage of growth inhibition. This data can be used to calculate IC50 values.

Conclusion

This compound, C, and D are potent inhibitors of plant growth, with this compound being a confirmed inhibitor of the TOR kinase signaling pathway. While direct comparative quantitative data for all three compounds is currently lacking, the available information suggests that they share a similar mechanism of action. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to precisely determine the relative bioactivities of these promising natural products. Such research will be invaluable for their potential development as bioherbicides or as chemical probes to further elucidate the intricacies of the TOR signaling pathway in plants.

References

Confirming Rotihibin A's Effect on the TORC1 Pathway: A Comparative Guide Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental strategies to confirm and characterize the inhibitory effect of Rotihibin A on the Target of Rapamycin (B549165) Complex 1 (TORC1) pathway, with a particular focus on the use of genetic mutants. We will compare the known and proposed experimental data for this compound with established TORC1 inhibitors, such as rapamycin and Torin1, to offer a clear perspective on its potential as a research tool or therapeutic lead.

Introduction to this compound and the TORC1 Pathway

This compound is a peptidic natural product originally isolated from Streptomyces graminofaciens.[1] Recent studies have identified it as an inhibitor of the TOR kinase signaling pathway in the model plant organism Arabidopsis thaliana.[1][2] The TORC1 pathway is a highly conserved signaling cascade that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and energy levels.[3] Dysregulation of the TORC1 pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a critical target for drug development.

This guide will detail the methodologies for unequivocally confirming this compound's mechanism of action on the TORC1 pathway through genetic approaches, present comparative data with other known inhibitors, and provide detailed experimental protocols.

Comparative Performance of TORC1 Inhibitors

To objectively evaluate the efficacy and specificity of this compound, it is essential to compare its performance against well-characterized TORC1 inhibitors. The following table summarizes key performance indicators based on existing literature and proposed experiments.

Parameter This compound Rapamycin Torin1 Supporting Evidence
Target TOR Kinase (proposed)mTOR (forms a complex with FKBP12 to allosterically inhibit mTORC1)mTOR (ATP-competitive inhibitor of the kinase domain)[1],[4],[5]
Specificity Proposed to be TORC1-specific, but further validation is needed.Highly specific for mTORC1 in most contexts, but can inhibit mTORC2 with prolonged exposure or at high concentrations.Inhibits both mTORC1 and mTORC2.[4],[5],[6]
Inhibitory Mechanism Non-covalent (proposed)AllostericATP-competitive[1],[6]
Effect on Downstream Signaling (S6K Phosphorylation) Inhibition observed in Arabidopsis thaliana.Potent inhibition.Potent inhibition.[1],[7]
Effect on Cell Growth Inhibits plant growth.Inhibits proliferation of most eukaryotic cells.Potent inhibition of cell proliferation.[1],[7],[6]
Genetic Confirmation Transcriptional profiling in tor mutants shows a similar signature. Further confirmation with TORC1-specific mutants is proposed.Activity is lost in cell lines with rapamycin-resistant mTOR mutations.Activity is maintained against rapamycin-resistant mutants but lost against kinase-dead mTOR mutants.[1],[2]

Experimental Confirmation Using Genetic Mutants

The use of genetic mutants is the gold standard for confirming the on-target activity of a small molecule inhibitor. Below, we outline a detailed experimental workflow to validate this compound's effect on the TORC1 pathway.

Experimental Workflow

G cluster_0 Initial Observation cluster_1 Genetic Confirmation cluster_2 Data Analysis and Conclusion A Treat Wild-Type (WT) Arabidopsis with this compound B Observe Phenotype (e.g., growth inhibition) A->B C Biochemical Assay: Measure p-S6K levels A->C H Analyze differential response between WT and mutants C->H D Treat tor mutant with this compound G Compare Phenotype and p-S6K levels to WT D->G E Treat raptor1b mutant with this compound E->G F Treat rapamycin-resistant mTOR mutant (if available) with this compound F->G G->H I Conclusion: Confirm TORC1 as the primary target of this compound H->I

Caption: Experimental workflow for confirming this compound's effect on TORC1 using genetic mutants.

Detailed Experimental Protocols

1. Analysis of S6K1 Phosphorylation in Wild-Type and Mutant Arabidopsis

  • Objective: To determine if this compound inhibits TORC1 signaling by measuring the phosphorylation of the downstream target S6K1.

  • Materials:

    • Wild-type Arabidopsis thaliana seedlings.

    • tor loss-of-function mutant Arabidopsis seedlings (e.g., SALK_059143).

    • raptor1b mutant Arabidopsis seedlings (to specifically assess TORC1).

    • This compound, Rapamycin (positive control), DMSO (vehicle control).

    • Liquid culture medium for Arabidopsis.

    • Antibodies: anti-p-S6K (Thr449), anti-S6K, anti-tubulin (loading control).

  • Procedure:

    • Grow WT, tor, and raptor1b seedlings in liquid culture for 7-10 days.

    • Treat seedlings with a concentration gradient of this compound (e.g., 1 µM, 5 µM, 10 µM), Rapamycin (e.g., 1 µM), or DMSO for a specified time (e.g., 2 hours).

    • Harvest seedlings, freeze in liquid nitrogen, and extract total protein.

    • Perform Western blot analysis using antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1. Use tubulin as a loading control.

  • Expected Outcome: this compound and Rapamycin will reduce p-S6K1 levels in WT seedlings. The tor and raptor1b mutants will have basally low levels of p-S6K1, and treatment with this compound should have a minimal additional effect, confirming that the TORC1 pathway is the primary target.

2. Transcriptional Profiling

  • Objective: To compare the global gene expression changes induced by this compound with the transcriptome of tor mutants.

  • Materials:

    • Wild-type and tor mutant Arabidopsis seedlings.

    • This compound and DMSO.

    • RNA extraction kit, reagents for library preparation and next-generation sequencing (NGS).

  • Procedure:

    • Treat WT seedlings with this compound or DMSO for a defined period (e.g., 24 hours).

    • Harvest WT and untreated tor mutant seedlings.

    • Extract total RNA and perform RNA-sequencing.

    • Analyze the differential gene expression between this compound-treated WT, DMSO-treated WT, and untreated tor mutants.

  • Expected Outcome: The transcriptional signature of this compound-treated plants is expected to show a significant overlap with that of the tor mutant, indicating that this compound phenocopies the genetic inactivation of TOR.[1]

TORC1 Signaling Pathway and the Action of Inhibitors

The following diagram illustrates the core components of the TORC1 signaling pathway and the points of intervention for different classes of inhibitors.

TORC1_Pathway Nutrients Nutrients (e.g., Glucose, Amino Acids) TORC1 TORC1 (mTOR, Raptor, LST8) Nutrients->TORC1 GrowthFactors Growth Factors TSC_Complex TSC1/2 GrowthFactors->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->TORC1 activates S6K1 S6K1 TORC1->S6K1 phosphorylates _4EBP1 4E-BP1 TORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->TORC1 allosteric inhibition Torin1 Torin1 Torin1->TORC1 ATP-competitive inhibition RotihibinA This compound RotihibinA->TORC1 proposed inhibition

Caption: A simplified diagram of the TORC1 signaling pathway and points of inhibition.

Conclusion

The available evidence strongly suggests that this compound is a promising inhibitor of the TOR kinase signaling pathway.[1][4] By employing the genetic and molecular strategies outlined in this guide, researchers can definitively confirm its mechanism of action, evaluate its specificity for TORC1 over TORC2, and further characterize its potential as a novel chemical probe for studying TOR signaling. The use of genetic mutants, in particular, will be instrumental in validating this compound as a valuable tool for the scientific community.

References

Unraveling TOR Inhibition: A Comparative Transcriptional Profile of Rotihibin A

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular signatures of TOR pathway inhibitors, providing researchers with a comparative analysis of Rotihibin A, Rapamycin, and Torin1 to guide experimental design and drug development.

The Target of Rapamycin (TOR) kinase is a central regulator of cell growth, proliferation, and metabolism across eukaryotes. Its pivotal role has made it a significant target for drug discovery in fields ranging from oncology to agriculture. While Rapamycin has been the canonical allosteric inhibitor of the TORC1 complex, a new generation of ATP-competitive inhibitors and novel natural products are expanding the toolkit for TOR research. This guide provides a comparative analysis of the transcriptional consequences of inhibiting TOR with three distinct molecules: the natural product this compound, the classic inhibitor Rapamycin, and the potent ATP-competitive inhibitor Torin1, with all data derived from studies in the model plant Arabidopsis thaliana to ensure a high degree of comparability.

Comparative Transcriptional Profiles

The following table summarizes the key transcriptional changes induced by this compound, Rapamycin, and Torin1 in Arabidopsis thaliana. This data, derived from RNA-sequencing (RNA-seq) experiments, highlights both conserved and unique impacts on gene expression, offering insights into their specific mechanisms of action.

Gene Category/PathwayThis compoundRapamycinTorin1
Ribosome Biogenesis Strongly DownregulatedDownregulatedStrongly Downregulated
Photosynthesis DownregulatedDownregulatedStrongly Downregulated
Cell Wall Biogenesis DownregulatedDownregulatedDownregulated
Autophagy-Related Genes Strongly UpregulatedUpregulatedStrongly Upregulated
Nitrogen Metabolism DownregulatedDownregulatedDownregulated
Stress Response UpregulatedUpregulatedUpregulated
Phytohormone Signaling Significantly AlteredAlteredSignificantly Altered
Lipid Metabolism DownregulatedNot Prominently MentionedDownregulated

In-Depth Analysis of Transcriptional Signatures

This compound , a peptidic natural product, was identified as a TOR signaling inhibitor through unbiased transcriptional profiling.[1][2][3] Its gene expression signature shows a strong overlap with other known TOR inhibitors. Treatment of Arabidopsis seedlings with this compound leads to a significant downregulation of genes involved in anabolic processes such as ribosome biogenesis and cell wall synthesis.[4] Concurrently, there is a marked upregulation of catabolic processes, most notably autophagy-related genes, which is a classic hallmark of TOR inhibition.[4][5]

Rapamycin , when used in Arabidopsis lines engineered to express the yeast FKBP12 protein (making them sensitive to the drug), elicits a transcriptional response characterized by the repression of anabolic pathways.[3][6] This includes the downregulation of genes associated with ribosome biogenesis, photosynthesis, and nutrient transport.[6] Similar to this compound, Rapamycin treatment also induces the expression of genes involved in stress responses and autophagy.[3][6]

Torin1 , an ATP-competitive inhibitor of TOR, affects both TORC1 and TORC2 complexes and generally produces a more profound transcriptional response compared to the allosteric inhibitor Rapamycin.[7] In Arabidopsis, Torin1 treatment leads to a widespread downregulation of genes encoding ribosomal proteins and those involved in photosynthesis.[5][7] It also strongly upregulates autophagy genes.[7] The broader impact of Torin1 is reflected in the larger number of differentially expressed genes observed in RNA-seq experiments compared to Rapamycin.[7]

Signaling Pathways and Experimental Frameworks

To contextualize the transcriptional data, the following diagrams illustrate the core TOR signaling pathway, the typical workflow for this type of comparative analysis, and the logical framework underpinning the comparison.

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Processes cluster_inhibitors Inhibitors Nutrients Nutrients TORC1 TORC1 (TOR, RAPTOR, LST8) Nutrients->TORC1 Growth Factors Growth Factors Growth Factors->TORC1 Energy (ATP) Energy (ATP) Energy (ATP)->TORC1 S6K S6K TORC1->S6K Phosphorylates (Activates) Autophagy Autophagy TORC1->Autophagy Phosphorylates (Inhibits) Transcription Transcription TORC1->Transcription Regulates Ribosome\nBiogenesis Ribosome Biogenesis S6K->Ribosome\nBiogenesis Translation Translation S6K->Translation Anabolic Genes Anabolic Genes Transcription->Anabolic Genes Catabolic Genes Catabolic Genes Transcription->Catabolic Genes Rapamycin Rapamycin Rapamycin->TORC1 Allosteric Inhibition Rotihibin_A This compound Rotihibin_A->TORC1 Inhibition Torin1 Torin1 Torin1->TORC1 ATP-Competitive Inhibition

Caption: Simplified TOR signaling pathway in plants.

Experimental_Workflow A Plant Growth (Arabidopsis thaliana seedlings) B Inhibitor Treatment (this compound, Rapamycin, or Torin1 vs. DMSO control) A->B C Tissue Harvesting & Total RNA Extraction B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E Library Preparation (e.g., TruSeq RNA Library Prep) D->E F High-Throughput Sequencing (e.g., Illumina HiSeq) E->F G Data Quality Control (e.g., FastQC) F->G H Read Mapping & Alignment (to Arabidopsis Genome) G->H I Differential Gene Expression Analysis H->I J Functional Annotation & Pathway Analysis (GO, KEGG) I->J

Caption: Workflow for transcriptional profiling.

Logical_Comparison cluster_data Transcriptional Data RotA_Data This compound Differentially Expressed Genes (DEGs) Analysis Comparative Analysis Common DEGs (Core TOR Response) Unique DEGs (Inhibitor-Specific Effects) RotA_Data->Analysis Rapa_Data Rapamycin Differentially Expressed Genes (DEGs) Rapa_Data->Analysis Torin1_Data Torin1 Differentially Expressed Genes (DEGs) Torin1_Data->Analysis Conclusion Conclusions Conserved Mechanisms Unique Molecular Signatures Analysis->Conclusion

Caption: Logic of the comparative analysis.

Experimental Protocols

The data summarized in this guide was generated using RNA-sequencing (RNA-seq). The following is a generalized protocol based on the methodologies reported in the cited literature.[1][4][7]

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Seedlings are grown under long-day conditions (16 hours light / 8 hours dark) at a constant temperature of 22°C.

  • For Rapamycin studies, a transgenic line overexpressing yeast FKBP12 is typically used to confer sensitivity.[6]

2. Inhibitor Treatment:

  • Seedlings (typically 5-10 days old) are transferred to liquid MS medium.

  • Inhibitors are added to the liquid medium at specified concentrations (e.g., 30 µM for this compound, 2 µM for AZD8055, a Torin1 analog).[4][7] A mock treatment with the solvent (e.g., DMSO) serves as the control.

  • Treatment duration can vary, but short time points (e.g., 4-24 hours) are often chosen to capture primary transcriptional responses.[4][7]

3. RNA Extraction and Sequencing:

  • Whole seedlings are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • An mRNA library for sequencing is prepared from high-quality total RNA (e.g., using Illumina TruSeq RNA Sample Preparation Kit).

  • The prepared library is sequenced using a high-throughput platform, such as the Illumina HiSeq.

4. Data Analysis:

  • Raw sequencing reads are assessed for quality using tools like FastQC.

  • Reads are then mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10).

  • The number of reads mapping to each gene is counted.

  • Differential gene expression analysis is performed between inhibitor-treated and control samples using software packages such as DESeq2 or edgeR.

  • Genes with a statistically significant change in expression (e.g., an adjusted p-value < 0.05 and a log2 fold change ≥ 1) are identified as differentially expressed genes (DEGs).

  • Functional annotation and pathway enrichment analysis (e.g., Gene Ontology and KEGG) are performed on the list of DEGs to identify over-represented biological processes and pathways.

References

A Comparative Analysis of Rotihibin A and Thaxtomin A: Unraveling Their Distinct Effects on Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent bacterial phytotoxins, Rotihibin A and thaxtomin A, reveals their distinct mechanisms of action and varied impacts on plant growth and development. While both compounds, produced by Streptomyces species, are recognized as plant growth inhibitors, they target different fundamental cellular processes. This compound acts as an inhibitor of the Target of Rapamycin (TOR) kinase signaling pathway, a central regulator of cell growth and proliferation. In contrast, thaxtomin A primarily disrupts cell wall integrity by inhibiting cellulose (B213188) biosynthesis.

This guide provides a side-by-side comparison of the effects of this compound and thaxtomin A, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in understanding their unique properties.

Quantitative Comparison of Biological Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and thaxtomin A on plant growth and cellular processes. It is important to note that a direct comparison is challenging due to the lack of studies performing a side-by-side analysis under identical experimental conditions.

CompoundOrganismAssayConcentrationObserved EffectReference
This compound Arabidopsis thalianaCell Proliferation Assay3 µMInhibition of cell proliferation in culture.[1]
Arabidopsis thalianaMitotic Activity (Cyclin B1 reporter)30 µMSystemic reduction of mitotic activity in seedlings.[1]
Rotihibin C & D Lemna minorGrowth Inhibition0.84 - 157.8 µMSuppression of frond growth.[2]
Arabidopsis thalianaGrowth Inhibition & Photosystem II Efficiency0.1 mM (sprayed)Negative effect on growth and photosystem II.[2]
Thaxtomin A Arabidopsis thalianaSeedling Growth Inhibition (I50)25 - 50 nM50% reduction in seedling length.[3]
Arabidopsis thalianaCotyledon Growth Inhibition12 nM>50% reduction in cotyledon growth.[3]
Potato, Beet, Carrot, Radish, TurnipSeedling Stunting50 - 200 nMStunting of seedling growth.[4]
Potato, Beet, Carrot, Radish, TurnipCell Death (Electrolytic Conductivity)200 - 400 nMIncreased cell death in leaf tissues.[4]

Experimental Protocols

Plant Growth Inhibition Assay (Thaxtomin A)

This protocol is adapted from the seedling etiolation stunting assay used to determine the I50 value of thaxtomin A on Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • Thaxtomin A stock solution (in methanol)

  • Sterile petri dishes or test tubes

  • Growth chamber

Procedure:

  • Prepare MS agar medium and autoclave.

  • While the medium is still molten, add thaxtomin A to final concentrations ranging from 0 to 500 nM. Also, prepare a methanol-only control.

  • Pour the medium into sterile petri dishes or test tubes.

  • Surface-sterilize Arabidopsis seeds and sow them on the solidified medium.

  • Incubate the plates vertically in a growth chamber under a defined light/dark cycle.

  • After a set period (e.g., 7-10 days), measure the primary root length or seedling length of at least 20 seedlings per concentration.

  • Calculate the percentage of growth inhibition relative to the control and determine the I50 value.[3][4]

TOR Kinase Signaling Inhibition Assay (this compound)

This protocol describes the analysis of S6 Kinase 1 (S6K1) phosphorylation, a downstream target of TOR, in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seedlings expressing HA-tagged S6K1

  • Liquid MS medium

  • This compound

  • Glucose

  • Protein extraction buffer

  • Antibodies: anti-HA, anti-phospho-S6K1 (pT449)

  • Western blotting equipment

Procedure:

  • Grow transgenic Arabidopsis seedlings in liquid MS medium.

  • Starve the seedlings of sugar for a defined period.

  • Treat the seedlings with 30 µM this compound or a vehicle control for a specified time (e.g., 8 hours).

  • Induce TOR signaling by adding glucose to the medium.

  • Harvest the seedlings and extract total proteins.

  • Perform Western blot analysis using anti-HA and anti-phospho-S6K1 antibodies to detect total S6K1 and its phosphorylated form, respectively. A decrease in the ratio of phosphorylated S6K1 to total S6K1 indicates TOR inhibition.[1]

Cellulose Synthesis Inhibition Assay (Thaxtomin A)

This protocol measures the incorporation of 14C-glucose into the cellulosic fraction of the cell wall in Arabidopsis thaliana seedlings.

Materials:

  • Etiolated Arabidopsis thaliana seedlings

  • Liquid culture medium

  • Thaxtomin A

  • 14C-glucose

  • Acetic/nitric acid reagent

  • Scintillation counter

Procedure:

  • Grow Arabidopsis seedlings in the dark in liquid culture.

  • Pre-incubate the etiolated seedlings with varying concentrations of thaxtomin A (e.g., 0, 100, 500 nM) for 24 hours.[3]

  • Add 14C-glucose to the medium and incubate for a defined period to allow for incorporation into the cell wall.

  • Harvest the seedlings and wash to remove unincorporated 14C-glucose.

  • Fractionate the cell wall material into acid-soluble (non-cellulosic) and acid-insoluble (cellulosic) fractions using an acetic/nitric acid reagent.[5]

  • Measure the radioactivity in each fraction using a scintillation counter. A decrease in 14C incorporation into the acid-insoluble fraction indicates inhibition of cellulose synthesis.[3]

Histochemical GUS Staining for Mitotic Activity (this compound)

This protocol is used to visualize the effect of this compound on cell division using a Cyclin B1;1::GUS reporter line in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana CYCB1;1::GUS seedlings

  • This compound

  • GUS staining solution (containing X-Gluc)

  • Ethanol (B145695) series (for clearing)

  • Microscope

Procedure:

  • Grow CYCB1;1::GUS seedlings for ten days.

  • Treat the seedlings with 30 µM this compound or a DMSO control for 24 hours.[1]

  • Immerse the seedlings in GUS staining solution.[6][7][8]

  • Incubate at 37°C overnight to allow for the development of the blue color, which indicates GUS activity and, therefore, mitotic activity.[6][8]

  • Remove the staining solution and clear the chlorophyll (B73375) from the tissues by incubating in an ethanol series.

  • Observe the staining pattern under a microscope. A reduction in blue staining in the root tips, shoot, and lateral primordia indicates decreased mitotic activity.[1]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of the TOR Signaling Pathway

This compound inhibits the TOR kinase, a central regulator of cell growth, proliferation, and metabolism. In plants, the TOR complex (TORC1) integrates signals from nutrients (like glucose), energy status, and growth factors to promote anabolic processes, including protein synthesis and cell division. By inhibiting TOR, this compound effectively stalls these growth-promoting activities. A key downstream effector of TOR is the S6 kinase (S6K1), whose phosphorylation is a marker of active TOR signaling.[1] this compound has been shown to impair the phosphorylation of S6K1, leading to a reduction in cell division and overall plant growth.[1]

Rotihibin_A_Pathway cluster_S6K Nutrients Nutrients (e.g., Glucose) TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 activates S6K1_inactive S6K1 (inactive) TORC1->S6K1_inactive phosphorylates RotihibinA This compound RotihibinA->TORC1 inhibits S6K1_active S6K1-P (active) Protein_Synthesis Protein Synthesis S6K1_active->Protein_Synthesis promotes Cell_Division Cell Division Protein_Synthesis->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth

This compound inhibits the TORC1 signaling pathway.
Thaxtomin A: Disruption of Cellulose Synthesis and Induction of Programmed Cell Death

Thaxtomin A's primary mode of action is the inhibition of cellulose synthesis, a critical component of the plant cell wall.[9] It has been shown to deplete cellulose synthase complexes (CESAs) from the plasma membrane, leading to a reduction in crystalline cellulose.[10][11] This disruption of cell wall integrity triggers a cascade of downstream effects, including cell swelling, ectopic lignification, and the induction of programmed cell death (PCD).[10][12] The signaling pathway leading to PCD in response to thaxtomin A can involve a transient influx of calcium ions.[10]

Thaxtomin_A_Pathway ThaxtominA Thaxtomin A CESA Cellulose Synthase Complexes (CESAs) ThaxtominA->CESA inhibits Cellulose_Synthesis Cellulose Synthesis CESA->Cellulose_Synthesis Cell_Wall_Integrity Cell Wall Integrity Cellulose_Synthesis->Cell_Wall_Integrity Calcium_Influx Ca2+ Influx Cell_Wall_Integrity->Calcium_Influx disruption leads to Cell_Swelling Cell Swelling Cell_Wall_Integrity->Cell_Swelling loss of PCD Programmed Cell Death (PCD) Calcium_Influx->PCD Plant_Growth_Inhibition Plant Growth Inhibition PCD->Plant_Growth_Inhibition Cell_Swelling->Plant_Growth_Inhibition

Thaxtomin A disrupts cellulose synthesis, leading to cell death.

Summary and Conclusion

This compound and thaxtomin A, while both originating from Streptomyces, represent two distinct classes of phytotoxins with different molecular targets and physiological consequences. This compound's inhibition of the central TOR signaling pathway makes it a potent inhibitor of overall plant growth and development by halting cell cycle progression. Thaxtomin A, on the other hand, exerts its primary effect on the structural integrity of the plant by targeting cellulose synthesis, leading to more direct and visible cellular damage, such as swelling and programmed cell death.

The significant difference in their effective concentrations, with thaxtomin A being active at nanomolar levels while this compound's effects are reported in the micromolar range, further underscores their distinct potencies and modes of action. This comparative guide highlights the importance of understanding the specific molecular targets of phytotoxins for applications in agriculture, as herbicides, and in basic plant science research. Further side-by-side comparative studies are warranted to fully elucidate the nuances of their biological activities.

References

Benchmarking Rotihibin A: A Comparative Guide to a Novel Plant Growth Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rotihibin A, a lipopeptidic plant growth inhibitor, against established plant growth regulators. By presenting key performance data, detailed experimental protocols, and visualizing its mechanism of action, this document serves as a valuable resource for researchers investigating novel herbicides and plant growth modulators.

Executive Summary

This compound, a natural product originating from Streptomyces species, has emerged as a potent inhibitor of plant growth. Its unique mechanism of action, targeting the highly conserved Target of Rapamycin (TOR) kinase signaling pathway, distinguishes it from many conventional herbicides. This guide benchmarks the activity of this compound against well-known synthetic and natural plant growth inhibitors, providing a framework for its potential applications in agriculture and plant biology research.

Comparative Analysis of Plant Growth Inhibitory Activity

Quantitative data on the inhibitory activity of this compound and selected benchmark compounds are presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of Plant Growth Inhibitors on Arabidopsis thaliana

CompoundChemical ClassTarget PathwayIC50 (Root Growth Inhibition)Reference
This compound LipopeptideTOR Kinase Signaling~30 µM (effective concentration)[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic AuxinAuxin SignalingNot available in direct comparison
Glyphosate (B1671968) AminophosphonateEPSP SynthaseNot available in direct comparison
Naphthylphthalamic acid (NPA) Auxin Transport InhibitorPolar Auxin TransportRG50: ~27.1 µM[2]

Mechanism of Action: Inhibition of the TOR Signaling Pathway

This compound exerts its plant growth inhibitory effects by targeting the TOR kinase, a central regulator of growth and metabolism in all eukaryotes, including plants[1][3]. The TOR kinase integrates various signals, such as nutrient availability and growth factors, to control essential cellular processes like protein synthesis, cell proliferation, and autophagy. By inhibiting TOR kinase, this compound effectively stalls these growth-promoting activities, leading to a halt in plant development[1].

The following diagram illustrates the central role of TOR in plant cell signaling and the point of inhibition by this compound.

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_tor_complex TOR Complex (TORC1) cluster_outputs Downstream Processes Nutrients Nutrients (e.g., Glucose) TOR TOR Kinase Nutrients->TOR GrowthFactors Growth Factors (e.g., Auxin) GrowthFactors->TOR EnergyStatus Cellular Energy Status EnergyStatus->TOR ProteinSynthesis Protein Synthesis & Ribosome Biogenesis TOR->ProteinSynthesis CellProliferation Cell Proliferation TOR->CellProliferation Autophagy Autophagy (Inhibition) TOR->Autophagy Growth Plant Growth ProteinSynthesis->Growth CellProliferation->Growth RotihibinA This compound RotihibinA->TOR

Figure 1. Simplified Plant TOR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodology for a key experiment used to assess the activity of plant growth inhibitors.

Arabidopsis thaliana Root Growth Inhibition Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).

  • Petri dishes (9 cm diameter)

  • Test compounds (this compound, 2,4-D, glyphosate, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle).

  • Ruler or digital scanner for root length measurement.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing a range of concentrations of the test compound. A solvent control (e.g., DMSO at the same concentration used for the test compounds) and a negative control (no compound) should be included.

    • Aseptically pipette approximately 10-15 sterilized seeds in a line on the surface of each agar plate.

    • Seal the plates with breathable tape.

  • Vernalization and Growth:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

    • Incubate for a specified period, typically 7-10 days, until the roots in the control plates have reached a sufficient length for measurement.

  • Data Collection and Analysis:

    • After the incubation period, capture high-resolution images of the plates using a digital scanner or camera.

    • Measure the primary root length of each seedling from the base of the hypocotyl to the root tip using image analysis software.

    • Calculate the average root length for each concentration of the test compound.

    • Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the solvent control.

    • Plot the percentage of root growth inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that causes a 50% inhibition of root growth.

Experimental Workflow Diagram:

experimental_workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plate Seeds seed_sterilization->plating plate_preparation Prepare MS Plates with Test Compounds plate_preparation->plating vernalization Vernalization (4°C, 2-3 days) plating->vernalization growth Vertical Incubation (7-10 days) vernalization->growth imaging Image Acquisition growth->imaging measurement Root Length Measurement imaging->measurement analysis Data Analysis & IC50 Calculation measurement->analysis end End analysis->end

Figure 2. Workflow for IC50 Determination using Arabidopsis Root Growth Inhibition Assay.

Conclusion

This compound represents a promising new class of plant growth inhibitors with a distinct mechanism of action targeting the TOR kinase signaling pathway. While direct quantitative comparisons with widely used herbicides are still needed, its effectiveness at micromolar concentrations highlights its potential for further investigation and development. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the activity of this compound and other novel plant growth regulators.

References

Safety Operating Guide

Navigating the Safe Disposal of Rotihibin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Disposal Protocol

Adherence to established protocols for chemical waste is paramount. The following step-by-step procedure is recommended for the disposal of Rotihibin A:

  • Waste Identification and Segregation : Classify this compound waste as chemical waste. It should be segregated from other waste streams such as regular trash, biological waste, and radioactive waste to prevent dangerous reactions and contamination.[1][2]

  • Use of Appropriate Containers :

    • All this compound waste, whether solid or in solution, must be collected in a designated, leak-proof container that is chemically compatible with the substance.[1][3]

    • Containers should be kept securely closed except when adding waste.[3][4]

    • Ensure the container is not overfilled; leave at least one inch of headspace to allow for expansion.[3]

  • Proper Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of waste accumulation.[2][4]

    • Indicate the specific hazards if known (e.g., "Toxic," "Biologically Active").

  • Storage in a Designated Area :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]

    • The SAA should be a well-ventilated and secure location to prevent unauthorized access.[2][3]

  • Prohibited Disposal Methods :

    • Do not dispose of this compound down the drain.[4][5] Hazardous chemicals can contaminate water supplies.

    • Do not dispose of this compound in the regular trash.[5]

    • Do not allow this compound waste to evaporate in a fume hood as a method of disposal.[3]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2][4]

Chemical and Physical Properties of this compound

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C35H63N11O13[6]
Molecular Weight 845.95 g/mol [6]
CAS Number 142689-34-7[6]
Description A novel plant growth regulator from Streptomyces graminofaciens.[6][7] It is a lipo-peptidal compound.[7]
Biological Activity Inhibits the growth of various plants at low concentrations.[7][8] It acts as a TOR (target of rapamycin) kinase (TORK) pathway inhibitor.[8][9]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Rotihibin_A_Disposal Start This compound Waste Generated Is_Empty_Container Is it an empty, triple-rinsed container? Start->Is_Empty_Container Dispose_Trash Deface label and dispose in regular trash Is_Empty_Container->Dispose_Trash Yes Collect_Waste Collect in a designated, compatible, and labeled hazardous waste container Is_Empty_Container->Collect_Waste No Store_SAA Store in a secure Satellite Accumulation Area (SAA) Collect_Waste->Store_SAA Contact_EHRS Contact Environmental Health & Safety (EHRS) for professional disposal Store_SAA->Contact_EHRS End Proper Disposal Complete Contact_EHRS->End

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for Rotihibin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

All personnel handling Rotihibin A must use appropriate PPE to prevent exposure through skin contact, inhalation, or ingestion. There is no safe level of exposure to potent compounds.[1] The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.[1][2]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, impervious gown that closes in the back and has long sleeves with tight-fitting cuffs.[2][3][4]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[3][4][5]Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.[1][2]Minimizes the risk of inhaling aerosolized particles.
Additional Protection Disposable shoe covers and head covering.[3]Prevents the spread of contamination outside the work area.

Operational Plan: Handling and Preparation

All manipulations of this compound should be performed in a designated controlled area to minimize contamination.

2.1. Engineering Controls:

  • Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) must be used for all procedures involving open handling of this compound powder or solutions.[2]

  • Secondary Engineering Control: The laboratory should be under negative pressure with restricted access.

2.2. Procedural Workflow:

A step-by-step workflow for handling this compound is detailed below.

This compound Handling Workflow Diagram 1: this compound Handling Workflow prep Preparation - Assemble all necessary materials. - Don appropriate PPE. weigh Weighing - Perform within a CVE or BSC. - Use dedicated equipment. prep->weigh solubilize Solubilization - Add solvent slowly to avoid splashing. - Vortex or sonicate as needed. weigh->solubilize aliquot Aliquoting & Storage - Dispense into clearly labeled, sealed containers. - Store at the recommended temperature. solubilize->aliquot cleanup Decontamination & Cleanup - Decontaminate all surfaces. - Wipe down equipment. aliquot->cleanup disposal Waste Disposal - Segregate all contaminated waste. - Follow cytotoxic waste disposal procedures. cleanup->disposal

Diagram 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: All disposable PPE, plasticware, and cleaning materials used during the handling of this compound must be disposed of in designated, sealed, and clearly labeled cytotoxic waste containers.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of down the drain.

  • Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

4.1. Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4.2. Spill Management:

  • Small Spills (within a BSC):

    • Contain the spill with absorbent pads.

    • Decontaminate the area using an appropriate cleaning agent.

    • Wipe the area clean.

    • Dispose of all cleanup materials as cytotoxic waste.

  • Large Spills (outside a BSC):

    • Evacuate the area and restrict access.

    • Alert safety personnel.

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using a spill kit.

    • Follow established institutional procedures for large chemical spills.

The hierarchy of controls for handling potent compounds like this compound is illustrated below.

Hierarchy of Safety Controls Diagram 2: Hierarchy of Safety Controls elimination Elimination substitution Substitution elimination->substitution Most to Least Effective engineering Engineering Controls (e.g., BSC, CVE) substitution->engineering Most to Least Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin Most to Least Effective ppe Personal Protective Equipment (Gloves, Gown, Respirator) admin->ppe Most to Least Effective

Diagram 2: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.